Methoxy(methoxymethoxy)methane
Description
Structure
3D Structure
Properties
IUPAC Name |
methoxy(methoxymethoxy)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3/c1-5-3-7-4-6-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPJNIDYTSSIIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211893 | |
| Record name | Bis(methoxymethyl)ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628-90-0 | |
| Record name | Bis(methoxymethyl)ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(methoxymethyl)ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trioxaheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methoxy(methoxymethoxy)methane chemical properties and structure
An In-Depth Technical Guide to Methoxy(methoxymethoxy)methane: Structure, Properties, and Applications
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a diether and acetal of significant interest in specialized chemical applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core chemical data, reactivity profiles, and practical handling information, grounded in authoritative sources.
Core Compound Identification and Structure
This compound, also known by its synonyms bis(methoxymethyl) ether and 2,4,6-Trioxaheptane, is a distinct organic compound within the ether chemical class.[1][2] Its unique structure, featuring a central methylene group flanked by two methoxymethyl groups, dictates its chemical behavior and utility.
Key Identifiers:
Molecular Structure
The structure of this compound is characterized by three ether linkages, which impart significant polarity to the molecule.[5] This structure is fundamental to its properties as a solvent and its reactivity in chemical synthesis.
Caption: 2D Structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These characteristics are essential for its application as a solvent and for designing experimental conditions. It exists as a clear, colorless liquid.[1]
| Property | Value | Source(s) |
| Molecular Weight | 106.12 g/mol | [1][3] |
| Boiling Point | 64.1 °C at 760 mmHg | [2] |
| Density | 0.933 g/cm³ | [2] |
| Flash Point | 7.3 °C | [2] |
| Refractive Index | 1.371 | [2] |
| Vapor Pressure | 179 mmHg at 25°C | [2] |
Reactivity and Stability
This compound's reactivity is primarily dictated by its acetal functional group.
-
Acid Sensitivity: Like other acetals such as dimethoxymethane (methylal), it is susceptible to hydrolysis under acidic conditions, which would break it down into formaldehyde and methanol.[6][7] This property is crucial when selecting it as a solvent, as acidic catalysts or reagents could lead to its decomposition.
-
Alkaline and Thermal Stability: The compound is stable under alkaline and mild acidic conditions, as well as to high temperatures and pressures.[6]
-
Incompatibilities: It is incompatible with strong oxidizing agents.[8] Care must be taken to avoid contact with these substances to prevent potentially hazardous reactions.
Synthesis Pathways
While specific, high-yield synthesis routes for this compound are not extensively detailed in publicly available literature, its structure suggests plausible pathways based on established acetal chemistry. A likely method involves the reaction of dimethoxymethane (methylal) and paraformaldehyde, or a trans-acetalization reaction.
A related synthesis, for producing ethoxymethoxymethane, involves the reaction of dimethoxymethane and ethanol with a resin catalyst, which provides a model for the synthesis of similar asymmetrical acetals.[9]
Caption: Plausible synthesis workflow for a related acetal.[9]
Applications in Research and Industry
This compound is primarily classified as a research chemical.[1][3][4] Based on its chemical structure, its potential applications are analogous to those of other polyethers and acetals.
-
Specialty Solvent: Its multiple ether linkages suggest good solvating power for a range of organic compounds, making it a candidate for use in reactions where specific solubility characteristics are required.[5] The presence of multiple methoxy groups increases its polarity, enhancing solubility in polar solvents like water, methanol, and acetone.[5]
-
Synthetic Building Block: The acetal functionality makes it a potential protecting group for alcohols in organic synthesis, similar to the more common methoxymethyl (MOM) ether derived from dimethoxymethane.[10]
Safety, Handling, and Storage
Proper handling of this compound is critical due to its flammability and potential health hazards.
Hazard Identification
The compound is classified as a flammable liquid.[4][11] Key GHS hazard statements associated with it include:
-
H225/H226: Highly flammable liquid and vapor.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Experimental Protocols for Safe Handling
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles that conform to European standard EN 166.[11]
-
Hand Protection: Handle with impermeable gloves that have been inspected before use and meet EU Directive 89/686/EEC and standard EN374 specifications. Use proper glove removal techniques to avoid skin contact.[11]
-
Skin Protection: Wear appropriate protective clothing to ensure all skin is covered.[11]
Engineering Controls & Work Environment:
-
Ventilation: Use only under a chemical fume hood with adequate exhaust ventilation to control exposure.[11]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use anti-static and spark-proof equipment where possible. Take measures to prevent the buildup of electrostatic charge.[11]
-
Emergency Equipment: Ensure that eyewash stations and safety showers are located close to the workstation.[12]
Storage:
-
Keep containers tightly closed in a cool, dry, and well-ventilated area away from direct sunlight or heat sources.[11][13]
References
-
Archemco. Methylal: Specifications and Applications. (2023-09-07). Available at: [Link]
-
Ataman Kimya. METHYLAL. Available at: [Link]
-
Ataman Kimya. METHYLAL. Available at: [Link]
-
ChemicalLand21. Methylal. Available at: [Link]
-
Wikipedia. Dimethoxymethane. Available at: [Link]
-
Solubility of Things. Dimethoxymethane. Available at: [Link]
-
Ataman Kimya. METHOXYMETHYL ETHER. Available at: [Link]
- Google Patents. CN105585463A - Preparation method of ethoxymethoxy methane.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 628-90-0 [chemnet.com]
- 3. CAS 628-90-0 | this compound - Synblock [synblock.com]
- 4. biosynth.com [biosynth.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. atamankimya.com [atamankimya.com]
- 7. Dimethoxymethane - Wikipedia [en.wikipedia.org]
- 8. archemco.com [archemco.com]
- 9. CN105585463A - Preparation method of ethoxymethoxy methane - Google Patents [patents.google.com]
- 10. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Physical Properties of Methoxy(methoxymethoxy)methane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical properties of Methoxy(methoxymethoxy)methane (CAS No. 628-90-0). Designed for the scientific community, this document moves beyond a simple recitation of data points to offer insights into the practical implications of these properties and the methodologies for their determination.
Executive Summary: A Molecule of Growing Interest
This compound, also known by its synonym bis(methoxymethyl) ether, is a diether with the molecular formula C₄H₁₀O₃.[1][2] Its unique structure, consisting of a central oxygen atom flanked by two methoxymethyl groups, imparts a distinct set of physical characteristics that are of increasing interest in various chemical applications, including as a solvent and in organic synthesis. Understanding these fundamental properties is paramount for its effective and safe utilization in research and development. This guide will detail its key physical parameters, supported by experimental data and established scientific principles.
Core Physicochemical Properties
A thorough understanding of a compound's physical properties is the bedrock of its application. The following section details the experimentally determined and predicted values for this compound.
Molecular and General Properties
The foundational properties of this compound are summarized in the table below. These values are critical for stoichiometric calculations, purity assessments, and predicting chemical behavior.
| Property | Value | Source(s) |
| CAS Number | 628-90-0 | [1][2] |
| Molecular Formula | C₄H₁₀O₃ | [1][2] |
| Molecular Weight | 106.12 g/mol | [1] |
| Physical Form | Liquid at 20°C | [3] |
| Appearance | Colorless transparent liquid |
The physical state of this compound as a liquid at ambient temperature is a critical determinant of its handling and application, primarily as a solvent or a reagent in liquid-phase reactions.
Thermal Properties
The thermal behavior of a substance dictates its viable temperature range for storage and use, and is crucial for process design and safety assessments.
| Property | Value | Source(s) |
| Boiling Point | 64.1°C at 760 mmHg | |
| Melting Point | -65°C | |
| Flash Point | 7.3°C |
The relatively low boiling point indicates that this compound is a volatile compound, a factor to consider in open-system applications. Its low melting point suggests it remains in a liquid state under a wide range of typical laboratory conditions. The low flash point classifies it as a highly flammable liquid, necessitating stringent safety precautions during its handling and storage.[4]
Density and Solubility
Density is a fundamental property for mass-to-volume conversions, while solubility dictates its utility in different solvent systems.
| Property | Value | Source(s) |
| Density | 0.933 g/cm³ | |
| Solubility | Likely soluble in polar solvents (e.g., water, methanol, acetone); Reduced solubility in non-polar solvents. |
The density, being less than that of water, is a key consideration in biphasic systems. The presence of multiple ether linkages contributes to its polarity, suggesting good miscibility with other polar organic solvents. However, the hydrocarbon character of the methyl groups may limit its solubility in highly non-polar media.
Spectroscopic and Structural Elucidation
While specific, publicly available experimental spectra for this compound are not readily found in common databases, its structure allows for predictable spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the molecule's symmetry, two distinct signals are predicted: a singlet for the six protons of the two equivalent methoxy groups (CH₃-O) and a singlet for the four protons of the two equivalent methylene groups (-O-CH₂-O-). The integration ratio of these peaks would be 3:2.
-
¹³C NMR: Similarly, the carbon-13 NMR spectrum is expected to show two signals corresponding to the two unique carbon environments: one for the methoxy carbons and one for the methylene carbons.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 106. Common fragmentation patterns for ethers would likely be observed, including cleavage of the C-O bonds, leading to characteristic fragment ions.
Experimental Methodologies: A Scientist's Perspective
The accurate determination of the physical properties outlined above relies on robust and validated experimental protocols. This section provides an overview of the methodologies that would be employed in a modern analytical laboratory.
Workflow for Physicochemical Characterization
The logical flow for characterizing a liquid sample like this compound is depicted in the following workflow diagram.
Caption: Workflow for the comprehensive physical and spectroscopic characterization of this compound.
Detailed Experimental Protocols
4.2.1. Determination of Boiling Point
-
Principle: The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
-
Protocol (Micro-distillation):
-
A small quantity (1-2 mL) of the purified liquid is placed in a micro-distillation apparatus.
-
The apparatus is heated gradually in a controlled heating bath.
-
The temperature is recorded when the first drop of condensate forms on the thermometer bulb and remains constant.
-
The atmospheric pressure is recorded, and the boiling point is corrected to standard pressure if necessary.
-
-
Causality: This method is chosen for its efficiency with small sample volumes and its accuracy in determining the boiling point of a pure substance.
4.2.2. Determination of Density
-
Principle: Density is determined by measuring the mass of a known volume of the liquid at a specific temperature.
-
Protocol (Using a Pycnometer):
-
A clean, dry pycnometer of a known volume is weighed accurately.
-
The pycnometer is filled with the sample liquid, ensuring no air bubbles are present.
-
The filled pycnometer is placed in a thermostatically controlled water bath to reach the desired temperature (e.g., 20°C).
-
The pycnometer is removed, wiped dry, and weighed again.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
-
Self-Validation: The calibration of the pycnometer with a standard of known density (e.g., deionized water) ensures the accuracy of the volume measurement.
4.2.3. Spectroscopic Analysis (NMR and GC-MS)
-
Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, while GC-MS separates components of a mixture and provides their mass spectra for identification.
-
Protocol (¹H and ¹³C NMR):
-
A small amount of the liquid sample (approx. 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
A small amount of a reference standard (e.g., tetramethylsilane, TMS) is added.
-
The NMR spectra are acquired on a high-field NMR spectrometer.
-
-
Protocol (GC-MS):
-
A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is prepared.
-
A small volume is injected into the gas chromatograph, where it is vaporized and separated on a capillary column.
-
The separated components enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are detected.
-
-
Authoritative Grounding: These are standard, universally accepted techniques for the structural elucidation and purity assessment of organic compounds.
Safety and Handling Considerations
As a highly flammable liquid, this compound requires careful handling.[4] It should be stored in a cool, well-ventilated area away from sources of ignition.[4] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. All work should be conducted in a properly functioning chemical fume hood.
Conclusion
This technical guide has provided a detailed examination of the physical properties of this compound. By synthesizing available data and outlining robust experimental methodologies, this document serves as a valuable resource for researchers and professionals. A comprehensive understanding of these fundamental characteristics is essential for unlocking the full potential of this versatile molecule in scientific and industrial applications.
References
-
LookChem. CAS No.628-90-0,2,4,6-Trioxaheptane Suppliers. [Link]
-
Solubility of Things. Dimethoxymethane. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12362, Bis(methoxymethyl)ether. [Link]
-
PubChem. This compound;hydrochloride. [Link]
Sources
Methoxy(methoxymethoxy)methane CAS number and IUPAC name
An In-depth Technical Guide to Methoxy(methoxymethoxy)methane (2,4,6-Trioxaheptane)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction
This compound, also known by its systematic name 2,4,6-Trioxaheptane, is a polyether with significant potential in various scientific and industrial domains. As a member of the polyoxymethylene dimethyl ether (DMMn) family, specifically DMM₂, this compound serves as a versatile solvent and a key intermediate in organic synthesis.[1][2] Its unique structure, featuring multiple ether linkages, imparts desirable physicochemical properties that are of particular interest in the formulation of cleaner fuels, industrial coatings, and potentially as a building block in pharmaceutical chemistry.[1][3] This guide provides a comprehensive overview of its chemical identity, properties, safety protocols, applications, and synthetic methodologies, grounded in authoritative technical data.
Chemical Identification and Core Properties
Accurate identification is the foundation of all chemical research and application. This compound is registered under CAS number 628-90-0.[4][5][6][7][8] While commonly referred to as this compound, its systematic IUPAC name is often cited as the same, with "2,4,6-Trioxaheptane" and "bis(methoxymethyl) ether" being widely accepted synonyms.[2][7][9]
Physicochemical and Spectroscopic Data
The key quantitative properties of this compound are summarized in the table below. This data is critical for experimental design, process modeling, and safety assessments.
| Property | Value | Reference(s) |
| CAS Number | 628-90-0 | |
| Molecular Formula | C₄H₁₀O₃ | [4][6] |
| Molecular Weight | 106.12 g/mol | [4][6] |
| Appearance | Colorless to Yellow Liquid | |
| Purity (Commercial) | ≥97% | |
| Density | 0.933 g/cm³ | |
| Boiling Point | 64.1 °C at 760 mmHg | |
| Flash Point | 7.3 °C | |
| Refractive Index | 1.371 | |
| Vapor Pressure | 179 mmHg at 25°C | |
| Solubility | Likely soluble in polar solvents (water, methanol, acetone) | [3] |
| Storage Temperature | 2-8 °C |
Note: Some physical properties are based on data from chemical suppliers and may vary slightly between batches.
Expected Spectroscopic Signature
While specific spectral data is not widely published, the structure of this compound allows for the prediction of its key spectroscopic features, which are essential for its identification and characterization.
| Spectroscopy | Expected Features |
| ¹H NMR | The molecule has two distinct proton environments: the terminal methoxy groups (CH₃-O-) and the central methylene groups (-O-CH₂-O-). This would likely result in two singlets. The terminal protons (6H) would appear as one singlet, and the central protons (4H) as another, with a 3:2 integration ratio. |
| ¹³C NMR | Similar to the proton environments, two distinct carbon signals are expected: one for the terminal methyl carbons and one for the central methylene carbons. |
| IR | The spectrum would be dominated by strong C-O stretching vibrations characteristic of ethers, typically in the 1150-1060 cm⁻¹ region. C-H stretching vibrations would be observed around 2830-2815 cm⁻¹. The absence of a broad O-H band (~3400 cm⁻¹) would confirm the lack of alcohol impurities.[10] |
| Mass Spec | The molecular ion peak (M⁺) would be observed at m/z = 106. Common fragmentation patterns for ethers would involve cleavage of C-O bonds, leading to characteristic fragment ions. |
Safety, Handling, and Storage
This compound is classified as a highly flammable liquid and vapor.[11] Adherence to stringent safety protocols is mandatory to mitigate risks in a laboratory or industrial setting.
Hazard Identification and Personal Protective Equipment (PPE)
-
GHS Classification: Flammable Liquids, Category 2 (H225).[11]
-
Signal Word: Danger [11]
-
Core Hazards: The primary hazard is flammability. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back. Like other ethers, there may be a potential for peroxide formation upon prolonged exposure to air and light, although some sources suggest DMMn compounds have a low tendency for this.[1]
-
Required PPE:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles and a face shield.[11]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat or flame-retardant antistatic protective clothing.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
-
Safe Handling and Storage Protocol
-
Grounding and Bonding: Use anti-static and spark-proof equipment. Ground and bond containers and receiving equipment during transfer to prevent static discharge.[11]
-
Inert Atmosphere: For long-term storage or reactions, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent peroxide formation and contact with atmospheric moisture.
-
Ignition Sources: Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[11] Use non-sparking tools.[11]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11] Recommended storage temperature is between 2-8°C.
-
Spill Management: In case of a spill, remove all ignition sources. Absorb the spill with an inert, non-combustible material such as sand or vermiculite and place it in a sealed container for disposal.[11]
Applications in Research and Industry
The utility of this compound stems from its identity as a DMMn compound, which combines the properties of a polar aprotic solvent with a high oxygen content and clean combustion characteristics.
Caption: Logical flow from molecular structure to industrial applications.
Industrial Solvent
As a member of the DMMn family, this compound is an excellent solvent for a range of polar and non-polar substances.[1] It serves as a superior, low-toxicity alternative to traditional solvents in formulations for paints, coatings, inks, and adhesives.[1] Its solvency is compatible with various resins, including polyurethanes and acrylics.[1]
Clean Fuel Component
Polyoxymethylene dimethyl ethers (n=3-8) are highly valued as diesel blending components due to their high cetane number, which promotes more complete and cleaner combustion.[1] As DMM₂, this compound is the foundational molecule of this class and shares its characteristic high oxygen content, contributing to reduced particulate matter and NOx emissions.[1]
Intermediate in Organic Synthesis
In a laboratory context, this compound is a valuable chemical intermediate.[2][3] Its structure is analogous to dimethoxymethane (methylal), which is used to introduce the methoxymethyl (MOM) protecting group for alcohols.[12] It can be inferred that this compound could be used to introduce a related, more complex "MOMOM" protecting group, potentially offering different stability or cleavage conditions valuable in multi-step synthesis, a critical aspect of drug development.
Proposed Synthetic Methodology
The proposed method involves the acid-catalyzed reaction of dimethoxymethane with methanol.
Reaction: 2 CH₃OCH₂OCH₃ (Dimethoxymethane) + CH₃OH (Methanol) ⇌ CH₃O(CH₂O)₂CH₃ + other products
This equilibrium-driven reaction can be pushed toward the desired product by controlling stoichiometry and removing byproducts.
Experimental Workflow: Acid-Catalyzed Synthesis
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2,4,6-Trioxaheptane [myskinrecipes.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. CAS 628-90-0 | this compound - Synblock [synblock.com]
- 6. biosynth.com [biosynth.com]
- 7. 2,4,6-trioxaheptane - CAS:628-90-0 - Sunway Pharm Ltd [3wpharm.com]
- 8. 2,4,6-Trioxaheptane | 628-90-0 [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. C2H6O CH3OCH3 infrared spectrum of methoxymethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. Dimethoxymethane - Wikipedia [en.wikipedia.org]
- 13. CN105585463A - Preparation method of ethoxymethoxy methane - Google Patents [patents.google.com]
Synthesis of Methoxy(methoxymethoxy)methane from formaldehyde and methanol
An In-depth Technical Guide to the Synthesis of Methoxy(methoxymethoxy)methane from Formaldehyde and Methanol
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis of this compound, commonly known as methylal, from formaldehyde and methanol. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this important chemical transformation. We will delve into the reaction mechanism, explore various catalytic systems, present a detailed experimental protocol, and discuss process optimization for this synthesis.
Introduction: The Significance of this compound (Methylal)
This compound, with the chemical formula C₃H₈O₂, is the dimethyl acetal of formaldehyde.[1][2] It is a colorless, flammable liquid with a low boiling point and excellent dissolving power.[2] Also known as dimethylformal or methylene dimethyl ether, methylal is a versatile compound with a wide range of applications.[1][3] It serves as an excellent solvent in the manufacturing of pharmaceuticals, resins, adhesives, and coatings.[1] Furthermore, its potential as a clean-burning fuel additive has garnered significant interest.[1]
The synthesis of methylal is primarily achieved through the acid-catalyzed reaction of methanol and formaldehyde.[2] This reaction, while seemingly straightforward, involves an equilibrium that necessitates careful consideration of reaction conditions and catalyst selection to achieve high yields and purity.[4]
Reaction Mechanism and Thermodynamics
The formation of methylal from formaldehyde and methanol is a classic example of acetal formation, proceeding via a two-step acid-catalyzed mechanism.
Step 1: Formation of Hemiformal
Initially, in the presence of an acid catalyst (H⁺), formaldehyde is protonated, increasing its electrophilicity. A molecule of methanol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiformal intermediate.
Step 2: Formation of Methylal
The hydroxyl group of the hemiformal is then protonated, forming a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized carbocation. A second molecule of methanol attacks this carbocation, and after deprotonation, the final product, this compound, is formed.
The overall reaction is an equilibrium reaction, as shown below:
2CH₃OH + CH₂O ⇌ CH₃OCH₂OCH₃ + H₂O[4]
The presence of water as a byproduct means that the reaction is reversible.[4] To drive the equilibrium towards the product side and achieve high conversions of formaldehyde, it is often necessary to remove water from the reaction mixture. From a thermodynamic perspective, the reaction is typically characterized by a small heat of reaction.[5] The Gibbs free energy of the reaction favors the formation of methylal at lower temperatures, although kinetic limitations must be overcome.[6]
Caption: Acid-catalyzed mechanism for methylal synthesis.
The Crucial Role of Catalysis
The choice of an acid catalyst is paramount in the synthesis of methylal, influencing not only the reaction rate but also the overall process efficiency and environmental impact.
-
Homogeneous Catalysts: Traditionally, strong mineral acids like sulfuric acid have been used.[1] While effective in promoting the reaction, they suffer from significant drawbacks, including equipment corrosion and difficulties in separation from the product mixture, leading to contamination and challenging waste disposal.[7]
-
Heterogeneous Catalysts: To overcome the limitations of homogeneous catalysts, solid acid catalysts have been extensively developed. Acidic ion-exchange resins, such as sulfonated crosslinked polystyrene, are widely employed in industrial processes.[5] These catalysts offer high selectivity, long catalytic activity, and ease of separation.[5] Zeolites and other solid acids are also effective. The use of solid catalysts facilitates continuous processes like reactive distillation.[5][8]
-
Emerging Catalysts: More recently, Brønsted acid ionic liquids have shown promise as catalysts for methylal synthesis.[9][10] These catalysts can exhibit strong Brønsted acidity and may offer advantages in terms of reaction rates and reusability.[9]
Sources
- 1. archemco.com [archemco.com]
- 2. Dimethoxymethane - Wikipedia [en.wikipedia.org]
- 3. Experienced supplier of Acetaldehyde Plant [aldehydeepc.com]
- 4. US6379507B1 - Process for producing methylal - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. Identification and thermodynamic analysis of reaction pathways of methylal and OME-n formation [ideas.repec.org]
- 7. Methylal Plant | Chemical Plant Construction | Helipont [epcchemicalplant.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of methylal from methanol and formaldehyde catalyzed by Brønsted acid ionic liquids with different alkyl groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Methoxy(methoxymethoxy)methane molecular weight and formula
An In-depth Technical Guide to Methoxy(methoxymethoxy)methane
This guide provides a detailed technical overview of this compound, a diether compound of interest in various chemical research and development applications. Designed for researchers, scientists, and drug development professionals, this document elucidates the core physicochemical properties, molecular formula, and precise molecular weight of the compound. Furthermore, it outlines a self-validating experimental workflow for its structural confirmation and purity assessment, underscoring the principles of scientific integrity and reproducibility.
Introduction and Chemical Identity
This compound, also known by its synonyms bis(methoxymethyl) ether or 2,4,6-Trioxaheptane, is an organic compound characterized by a chain of three ether linkages.[1] Its structure consists of a central methylene group bonded to two methoxymethyl groups. This unique arrangement of ether functionalities imparts specific solubility characteristics and reactivity, making it a subject of interest in synthetic chemistry.
The definitive identification of this compound is established through its Chemical Abstracts Service (CAS) registry number, which is 628-90-0 .[1][2][3][4]
Molecular Formula and Structure
The molecular formula for this compound has been unequivocally determined to be C₄H₁₀O₃ .[1][2][3][4][5] This formula indicates that each molecule is composed of four carbon atoms, ten hydrogen atoms, and three oxygen atoms.
The structural formula, which illustrates the connectivity of these atoms, is:
CH₃-O-CH₂-O-CH₂-O-CH₃
This linear diether structure is fundamental to its chemical behavior and physical properties.
Molecular Weight: Calculation and Verification
The molecular weight (MW) of a compound is a critical parameter for stoichiometric calculations in chemical reactions and for its characterization via mass spectrometry. The molecular weight of this compound is 106.12 g/mol .[3][4][6]
Theoretical Calculation
The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The calculation, based on the standard atomic weights (C: 12.011 u, H: 1.008 u, O: 15.999 u), is as follows:
-
Carbon (C): 4 atoms × 12.011 u/atom = 48.044 u
-
Hydrogen (H): 10 atoms × 1.008 u/atom = 10.080 u
-
Oxygen (O): 3 atoms × 15.999 u/atom = 47.997 u
-
Total Molecular Weight: 48.044 + 10.080 + 47.997 = 106.121 u
This calculated value is in excellent agreement with experimentally determined values.[2]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀O₃ | [1][2][3][4] |
| Molecular Weight | 106.12 g/mol | [3][4] |
| CAS Number | 628-90-0 | [1][3] |
| Appearance | Liquid | [2][5] |
| Density | 0.933 g/cm³ | [1] |
| Boiling Point | 64.1 °C at 760 mmHg | [1] |
| Flash Point | 7.3 °C | [1] |
| Vapor Pressure | 179 mmHg at 25 °C | [1] |
| Refractive Index | 1.371 | [1] |
Experimental Workflow for Structural Verification
To ensure the identity and purity of a this compound sample, a multi-technique analytical approach is recommended. This self-validating workflow combines mass spectrometry for molecular weight confirmation with Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.
Caption: Workflow for the structural validation of this compound.
Step-by-Step Protocol
-
Sample Preparation : Dissolve a precisely weighed amount of the this compound sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃), for NMR analysis. A separate, dilute solution in a volatile solvent like methanol may be prepared for mass spectrometry.
-
Mass Spectrometry (MS) :
-
Introduce the sample into a mass spectrometer (e.g., using Electrospray Ionization - ESI).
-
Acquire the mass spectrum in positive ion mode.
-
Trustworthiness Check : The primary validation is the observation of the molecular ion peak (or a protonated adduct [M+H]⁺ at m/z 107.12) that corresponds to the calculated molecular weight of 106.12 g/mol .[3][4][6] The fragmentation pattern should also be consistent with the proposed structure.
-
-
NMR Spectroscopy :
-
Acquire a ¹H (proton) NMR spectrum. The expected spectrum for this symmetric molecule would show two distinct signals: a singlet for the six equivalent protons of the two methyl (CH₃) groups and a singlet for the four equivalent protons of the two methylene (CH₂) groups.
-
Acquire a ¹³C (carbon-13) NMR spectrum. This will confirm the presence of two unique carbon environments corresponding to the methyl and methylene carbons.
-
Expertise Check : The chemical shifts of these signals provide authoritative evidence of the electronic environment of the nuclei, confirming the -O-CH₂-O- and CH₃-O- moieties. The absence of other signals validates the sample's purity.
-
This dual-pronged approach ensures that both the molecular mass and the precise atomic arrangement are confirmed, providing a high degree of confidence in the compound's identity.
Conclusion
This compound is a well-defined chemical entity with the molecular formula C₄H₁₀O₃ and a molecular weight of 106.12 g/mol .[2][3][4][6] Its identity is best confirmed through a combination of mass spectrometry and NMR spectroscopy, which together provide irrefutable evidence of its molecular weight and structure. The data and protocols presented in this guide offer a comprehensive resource for scientists working with this compound, ensuring accuracy and reproducibility in their research endeavors.
References
- This compound. CymitQuimica.
- CAS 628-90-0 | this compound. Synblock.
- 628-90-0 this compound.
- This compound | 628-90-0. Biosynth.
- This compound. Fluorochem.
- Methoxyethoxy methyl ether | C4H10O3. PubChem.
Sources
- 1. This compound | 628-90-0 [chemnet.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. CAS 628-90-0 | this compound - Synblock [synblock.com]
- 4. biosynth.com [biosynth.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Methoxyethoxy methyl ether | C4H10O3 | CID 21712034 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Solubility Profile of Methoxy(methoxymethoxy)methane: A Technical Guide for Researchers
Introduction: Understanding Methoxy(methoxymethoxy)methane
This compound, known more commonly in the scientific community as methylal or dimethoxymethane (DMM), is a versatile and increasingly important organic solvent with the chemical formula CH₂(OCH₃)₂. As the dimethyl acetal of formaldehyde, it is a colorless, volatile liquid characterized by a low boiling point (42 °C), low viscosity, and a distinctive chloroform-like odor[1][2]. Its unique physicochemical properties, including its excellent dissolving power and stability in neutral or alkaline conditions, have led to its widespread use across various sectors, including pharmaceuticals, polymer synthesis, and as a fuel additive[3][4][5].
This technical guide provides an in-depth exploration of the solubility of this compound in a range of common organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes empirical data with the fundamental principles of intermolecular forces to offer a comprehensive understanding of its behavior as a solvent. Such knowledge is critical for optimizing reaction conditions, developing purification strategies, and formulating novel chemical products.
Core Principles: The Science of Methylal's Solubility
The solubility of one substance in another is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between the solute and solvent molecules. The solubility characteristics of this compound can be understood by examining its molecular structure and resulting intermolecular interactions.
Molecular Structure and Polarity: Methylal is a polar molecule. The presence of two ether oxygen atoms with their lone pairs of electrons creates a dipole moment[6]. The molecule adopts a preferred gauche-gauche conformation due to the anomeric effect, which influences its overall polarity and interaction with other molecules[7].
Intermolecular Forces:
-
Dipole-Dipole Interactions: As a polar molecule, methylal readily engages in dipole-dipole interactions with other polar solvents.
-
London Dispersion Forces: Like all molecules, methylal exhibits London dispersion forces, which are the primary forces of attraction with non-polar solvents.
-
Hydrogen Bonding: Crucially, while methylal cannot act as a hydrogen bond donor (as it lacks a hydrogen atom bonded to an electronegative atom), its two oxygen atoms can act as hydrogen bond acceptors[2]. This allows it to interact favorably with protic solvents like alcohols.
These characteristics make methylal an amphiphilic compound, capable of dissolving a wide array of substances, from polar resins to non-polar waxes[3][8].
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various organic solvents at standard temperature. This data is essential for designing experiments and formulating solvent systems.
| Solvent | Chemical Class | Solubility (g/L at 25°C) | Qualitative Description |
| Methanol | Polar Protic Alcohol | 5222.8 | Miscible |
| Ethanol | Polar Protic Alcohol | 3920.39 | Miscible |
| Isopropanol | Polar Protic Alcohol | 2669.09 | Miscible |
| n-Butanol | Polar Protic Alcohol | 2026.11 | Soluble |
| Acetone | Polar Aprotic Ketone | 1496.09 | Very Soluble |
| Ethyl Acetate | Polar Aprotic Ester | 1044.89 | Soluble |
| Dichloromethane | Halogenated Hydrocarbon | Not specified | Miscible (implied by use in synthesis) |
| Toluene | Aromatic Hydrocarbon | 263.59 | Soluble |
| n-Hexane | Non-polar Hydrocarbon | 173.01 | Soluble |
| Water | Polar Protic | 330 | Soluble[4][9] |
Data for organic solvents sourced from Scent.vn, unless otherwise cited.[10] The term "Miscible" is widely reported for many common organic solvents[1][5].
Experimental Protocol: Determination of Liquid-Liquid Miscibility
This section provides a standardized, yet adaptable, protocol for the qualitative determination of the miscibility of a liquid analyte, such as this compound, in a range of organic solvents. This method relies on visual inspection, which is a rapid and effective first-pass assessment for laboratory applications.
Objective:
To determine whether this compound is miscible, partially miscible, or immiscible with a selection of organic solvents at ambient temperature.
Materials:
-
This compound (high purity)
-
A selection of organic solvents (e.g., ethanol, acetone, toluene, hexane)
-
A rack of clean, dry test tubes with stoppers
-
Graduated pipettes or micropipettes
-
Vortex mixer (optional)
-
Proper personal protective equipment (safety goggles, gloves, lab coat)
Procedure:
-
Preparation: Label a series of test tubes, one for each solvent to be tested.
-
Solvent Addition: Using a clean pipette, add 2 mL of the first organic solvent to its corresponding labeled test tube.
-
Analyte Addition: With a new, clean pipette, add 2 mL of this compound to the same test tube.
-
Mixing: Securely stopper the test tube and invert it gently several times (approximately 10 inversions) to ensure thorough mixing. Alternatively, a vortex mixer can be used for a brief period.
-
Observation: Allow the mixture to stand for at least 5 minutes. Observe the test tube against a well-lit background.
-
Miscible: A single, clear, homogeneous liquid phase is observed.
-
Immiscible: Two distinct liquid layers are visible.
-
Partially Miscible: The solution appears cloudy or forms an emulsion that does not separate into clear layers.
-
-
Recording Data: Record the observation for the solvent.
-
Repetition: Repeat steps 2-6 for each of the selected organic solvents, ensuring the use of clean pipettes for each new liquid to prevent cross-contamination.
Self-Validating System:
This protocol is self-validating through the use of control solvents with known miscibility properties. For instance, testing with a solvent known to be miscible (e.g., ethanol) and one known to have lower solubility (e.g., a long-chain hydrocarbon) can provide confidence in the observational technique.
Diagram of the Experimental Workflow for Miscibility Determination
Caption: A flowchart illustrating the key steps in the qualitative determination of liquid-liquid miscibility.
Applications in Research and Development
The excellent solvent properties of this compound make it a valuable tool in both academic research and industrial applications, particularly in the pharmaceutical sector.
-
Reaction Solvent: It serves as a stable and relatively inert medium for a variety of organic reactions, including Grignard and Reppe reactions[4]. Its low boiling point facilitates easy removal post-reaction, which is a significant advantage in product isolation.
-
Protecting Group Chemistry: A key application in organic synthesis is its use in the protection of alcohols as methoxymethyl (MOM) ethers[7]. This is a common strategy in the multi-step synthesis of complex drug molecules.
-
Extraction Solvent: Due to its ability to dissolve a wide range of organic compounds, methylal is an effective extraction solvent in the manufacturing of pharmaceuticals[1][3].
-
"Green" Chemistry: As a biodegradable and less toxic alternative to halogenated solvents like dichloromethane, methylal is increasingly being considered a "greener" solvent choice, reducing the environmental impact of chemical processes[4][11].
Conclusion
This compound is a highly versatile solvent with a favorable solubility profile for a wide range of organic compounds. Its miscibility with polar solvents like alcohols and ketones is driven by its inherent polarity and hydrogen bond accepting capabilities. Simultaneously, it maintains good solubility in less polar environments such as hydrocarbons. This broad applicability, combined with its advantageous physical properties and growing recognition as an environmentally preferable solvent, positions it as an indispensable tool for professionals in drug development and chemical synthesis. A thorough understanding of its solubility characteristics, as outlined in this guide, is paramount for its effective and efficient utilization in the laboratory and beyond.
References
-
Ataman Kimya. (n.d.). METHYLAL. Retrieved from [Link]
-
Moorpark College. (n.d.). Chem 12 Lab Manual. Retrieved from [Link]
-
Atamankimya.com. (n.d.). METHYLAL. Retrieved from [Link]
-
Archemco. (2023, September 7). Methylal: Specifications and Applications. Retrieved from [Link]
-
Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]
-
Wuxi Helipont Chemical Technology Co., Ltd. (n.d.). Experienced supplier of Acetaldehyde Plant. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Dipole Moments of the Methyl and Ethyl Halides. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of methylal by catalytic distillation. Retrieved from [Link]
-
CDN. (2015, January 13). SOLUBILITY & MISCIBILITY. Retrieved from [Link]
-
Academic Journals. (2014, August 30). Study of miscibility of liquid mixtures with a critical point: A new experiment for a physical chemistry course. Retrieved from [Link]
-
RSC Publishing. (n.d.). Intermolecular acetaldehyde and dimethoxymethane formation mechanisms viaethenol and methoxymethylene precursors in reactions of atomic carbon with methanol: a computational study. Retrieved from [Link]
-
YouTube. (2023, August 14). Testing Solubility of Liquid in Liquid | FUNDO - Experiment Kit. Retrieved from [Link]
-
YouTube. (2020, August 12). Miscibility and Solubility Experiments. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethoxymethane. Retrieved from [Link]
-
Scent.vn. (n.d.). Dimethoxymethane (CAS 109-87-5): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
Pearson. (n.d.). The dipole moment of methanol is m = 1.70 D. Use arrows to - McMurry 8th Edition Ch 11 Problem 35. Retrieved from [Link]
-
Scribd. (n.d.). Solubility Test Procedure Guide | PDF. Retrieved from [Link]
-
Franz, A. K., et al. (n.d.). NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. Retrieved from [Link]
-
European Union. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from [Link]
-
Burdick & Jackson. (n.d.). Dipole Moment. Retrieved from [Link]
-
SLS Ireland. (n.d.). Dimethoxymethane, ReagentPlus, | D134651-100ML | SIGMA-ALDRICH. Retrieved from [Link]
-
MDPI. (2022, October 9). Co-Production of Dimethyl Carbonate, Dimethoxymethane and Dimethyl Ether from Methanol: Process Design and Exergy Analysis. Retrieved from [Link]
-
NIH. (n.d.). Hydrogen-bond-induced selectivity of a head-to-head photo-dimerisation of dialkynylanthracene – access to tetradentate Lewis acids. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Competitive Intramolecular Hydrogen Bonding: Offering Molecules a Choice. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Dimethoxymethane in Modern Manufacturing. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Methylal - the NIST WebBook. Retrieved from [Link]
-
Stenutz. (n.d.). dimethoxymethane. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Intermolecular Forces. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Dimethoxymethane. Retrieved from [Link]
-
Rowan University. (2025, July 1). Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength. Retrieved from [Link]
Sources
- 1. archemco.com [archemco.com]
- 2. Dimethoxymethane | C3H8O2 | CID 8020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atamankimya.com [atamankimya.com]
- 4. Experienced supplier of Acetaldehyde Plant [aldehydeepc.com]
- 5. nbinno.com [nbinno.com]
- 6. dimethoxymethane [stenutz.eu]
- 7. Dimethoxymethane - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. One-pot 1,1-dimethoxymethane synthesis from methanol: a promising pathway over bifunctional catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Anomeric Effect in Methoxy(methoxymethoxy)methane
Abstract
This technical guide provides a comprehensive exploration of the anomeric effect as it manifests in the acyclic acetal, methoxy(methoxymethoxy)methane (CH₃OCH₂OCH₂OCH₃). Addressed to researchers, scientists, and professionals in drug development, this document delves into the stereoelectronic underpinnings of this phenomenon, offering both theoretical insights and practical methodologies for its investigation. We will navigate the synthesis of the target molecule, its conformational landscape, and the intricate orbital interactions that govern its stability and reactivity. This guide is designed to be a self-validating resource, grounding its claims in established scientific principles and providing detailed protocols for experimental and computational verification.
Introduction: Deconstructing the Anomeric Effect
First observed in carbohydrate chemistry, the anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to adopt an axial orientation, in defiance of steric considerations that would favor the equatorial position.[1] This stereoelectronic phenomenon is not confined to cyclic systems and is a critical determinant of the conformational preferences in acyclic molecules containing the general C-Y-C-X fragment, where Y is a heteroatom with lone pairs and X is an electronegative atom or group.[1]
The prevailing explanation for the anomeric effect is a stabilizing hyperconjugative interaction between a lone pair (n) on an oxygen atom and the antibonding orbital (σ) of an adjacent C-O bond.[2] For this interaction to be maximal, the donor lone pair orbital and the acceptor σ orbital must be anti-periplanar. This orbital overlap leads to electron delocalization, a shortening of the donor-O to C bond, a lengthening of the C to acceptor-O bond, and an overall stabilization of the conformation that allows for this arrangement. An alternative, though not mutually exclusive, explanation involves the minimization of dipole-dipole repulsions between the lone pairs on the oxygen atoms.
In this compound, we have a fascinating case of multiple, potentially competing anomeric interactions within a flexible acyclic system. The central O-CH₂-O-CH₂-O fragment presents two anomeric centers, making its conformational analysis a rich ground for studying these fundamental stereoelectronic principles. The preference for gauche conformations over anti conformations around the C-O bonds is a direct consequence of the anomeric effect in such acyclic systems.[3][4]
Synthesis of this compound
A reliable synthesis of this compound is crucial for its subsequent experimental analysis. A common and effective method involves the reaction of dimethoxymethane with methanol, catalyzed by an acid. This approach is an extension of the methods used to form methoxymethyl (MOM) ethers.
Proposed Synthetic Protocol
This protocol is adapted from established procedures for acetal formation.[5][6]
Reaction:
CH₂(OCH₃)₂ + CH₃OH ⇌ CH₃OCH₂OCH₂OCH₃ + H₂O
Materials:
-
Dimethoxymethane (Methylal)
-
Methanol
-
Anhydrous p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Anhydrous toluene
-
Molecular sieves (4Å)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap filled with anhydrous toluene. Add 4Å molecular sieves to the trap to ensure the removal of water.
-
To the flask, add dimethoxymethane (1.0 eq), a molar excess of methanol (e.g., 2.0 eq), and a catalytic amount of p-TsOH (e.g., 0.05 eq) in anhydrous toluene.
-
Heat the mixture to reflux. The azeotropic removal of water by the Dean-Stark trap drives the equilibrium towards the product.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Rationale: The use of a Dean-Stark trap is critical to remove the water byproduct, which would otherwise shift the equilibrium back towards the starting materials. An excess of methanol also helps to drive the reaction to completion.
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of flexible molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide crucial insights into the through-space proximities of protons, which are indicative of the dominant conformations.
Experimental Protocol for NMR Analysis
Sample Preparation:
-
Prepare a 5-10 mg/mL solution of purified this compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
For NOESY/ROESY experiments, it is crucial to remove dissolved oxygen, which is paramagnetic and can interfere with the NOE effect. This is achieved by several freeze-pump-thaw cycles.[7][8]
NMR Experiments:
-
¹H and ¹³C NMR: Acquire standard 1D spectra to identify the chemical shifts and coupling constants of all nuclei.
-
2D NOESY/ROESY: These experiments will reveal protons that are close in space, allowing for the differentiation between gauche and anti conformers.
-
NOESY: For small molecules like this compound, NOESY cross-peaks will be of opposite phase to the diagonal peaks.[9] A mixing time of 500-800 ms is a good starting point.[10]
-
ROESY: This technique is useful if the molecule falls into a size range where the NOE is close to zero. ROESY cross-peaks are always of opposite phase to the diagonal, which can simplify interpretation.[7][9]
-
Data Analysis: The presence and intensity of cross-peaks in the NOESY/ROESY spectra between protons on the terminal methyl groups and internal methylene groups will indicate the preferred dihedral angles around the C-O bonds. For example, a strong NOE between a methyl proton and a methylene proton two C-O bonds away would suggest a gauche relationship.
Computational Investigation of Conformational Isomers
Computational chemistry provides a powerful complementary approach to experimental studies, allowing for the detailed analysis of the energies and electronic structures of different conformers. Density Functional Theory (DFT) is a suitable method for calculating the relative energies of the conformers of this compound and for determining the torsional energy barriers between them.[11][12][13]
Computational Workflow
Figure 1: A generalized workflow for the computational analysis of conformers.
Step-by-Step Computational Protocol
Software: Gaussian, ORCA, or other quantum chemistry software package.
-
Conformational Search:
-
Generate an initial 3D structure of this compound.
-
Perform a systematic scan of the dihedral angles of the C-O-C-O and O-C-O-C linkages using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy minima.
-
-
DFT Geometry Optimization:
-
For each low-energy conformer identified, perform a full geometry optimization using a DFT functional (e.g., B3LYP or a dispersion-corrected functional like B3LYP-D3) and a suitable basis set (e.g., 6-31G(d) or larger).[12]
-
The optimized geometries will provide the precise bond lengths, bond angles, and dihedral angles for each stable conformer.
-
-
Frequency Calculations:
-
Perform frequency calculations on each optimized geometry at the same level of theory to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections) to calculate the relative Gibbs free energies of the conformers.
-
-
Torsional Barrier Calculation:
-
Select key dihedral angles and perform relaxed potential energy surface scans at the DFT level to determine the energy barriers for interconversion between conformers.[13]
-
-
NMR Chemical Shift Prediction:
Unveiling the Anomeric Effect with Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational tool that provides a chemically intuitive picture of bonding and orbital interactions within a molecule.[17][18] It is particularly well-suited for quantifying the hyperconjugative interactions that underpin the anomeric effect.
NBO Analysis Workflow
Figure 2: Workflow for performing and analyzing NBO calculations.
Step-by-Step NBO Analysis Protocol (in Gaussian)
-
Input File Preparation:
-
Use the optimized geometry of a chosen conformer (e.g., a gauche,gauche conformer) from the DFT calculations.
-
In the Gaussian input file, include the keyword pop=nbo.
-
-
Running the Calculation:
-
Execute the Gaussian job. The NBO analysis will be performed on the resulting wavefunction.
-
-
Analyzing the Output:
-
Locate the "Natural Bond Orbital Analysis" section in the Gaussian output file.
-
Examine the "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis". This section lists the donor-acceptor interactions and their stabilization energies (E(2)).
-
Identify the interactions corresponding to the anomeric effect, which will be of the type n(O) -> σ*(C-O).
-
The magnitude of the E(2) value for each interaction quantifies its contribution to the stability of the conformer. A larger E(2) value indicates a stronger hyperconjugative interaction.
-
Expected Results for this compound:
For a gauche conformation around a C-O bond, a significant n(O) -> σ*(C-O) interaction is expected, with an E(2) value in the range of 2-5 kcal/mol. In contrast, for an anti conformation, this interaction will be much weaker or absent. By comparing the sum of these stabilization energies for different conformers, one can gain a quantitative understanding of how the anomeric effect contributes to their relative stabilities.
Data Presentation and Interpretation
To facilitate the analysis and comparison of the results, all quantitative data should be summarized in clearly structured tables.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angles (O-C-C-O) | Relative Energy (kcal/mol) |
| anti,anti | 180°, 180° | 0.00 (reference) |
| gauche,anti | 60°, 180° | -X.X |
| gauche,gauche | 60°, 60° | -Y.Y |
| gauche,gauche' | 60°, -60° | -Z.Z |
Note: The energy values are hypothetical and would be determined from the DFT calculations. A negative value indicates greater stability relative to the anti,anti conformer.
Table 2: NBO Analysis of Key Donor-Acceptor Interactions in the gauche,gauche Conformer
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| n(O1) | σ(C2-O3) | A.A |
| n(O3) | σ(C4-O5) | B.B |
Note: E(2) values are hypothetical. A and B would be the calculated stabilization energies from the NBO output.
Conclusion
The anomeric effect is a powerful determinant of the conformational preferences and reactivity of this compound. A thorough understanding of this phenomenon in such acyclic systems is crucial for predicting their behavior in various chemical and biological contexts. This guide has provided a comprehensive framework for the investigation of the anomeric effect in this target molecule, from its synthesis to its detailed experimental and computational analysis. By following the outlined protocols, researchers can gain valuable insights into the intricate interplay of stereoelectronic forces that govern the structure and function of this and related molecules. The self-validating nature of combining experimental and computational approaches ensures a robust and reliable characterization of these fundamental chemical principles.
References
-
Abraham, R. J., Warne, M. A., & Griffiths, L. (n.d.). Proton Chemical Shifts in NMR. Part 121. Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph. Retrieved from [Link]
-
Alabugin, I. V., & Zeidan, T. A. (2021). Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone. Chemical Society Reviews, 50(14), 8339–8374. [Link]
-
Al-Rawashdeh, N. A. F. (2024). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry. [Link]
-
Baran Group Meeting. (2024, October 14). Stereoelectronic Effects. Retrieved from [Link]
- CN1036755A - The method for preparing formaldehyde and derivative thereof. (n.d.). Google Patents.
-
Conformational Analysis. (n.d.). Retrieved from [Link]
-
Conformational Analysis of Acyclic Compounds with Oxygen–Sulphur Interactions. Part 3. A Study of Some erythro-2-thio-derivatives of 1,2-diphenylethanol. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Das, S. (2025, December 13). Gaussian Tutorial (Lec-10) NBO Calculation Using Gaussian [Video]. YouTube. [Link]
-
Dimethoxymethane for Organic Synthesis: Protecting Groups and Reagents. (n.d.). Retrieved from [Link]
-
The Anomeric Effect and Associated Stereoelectronic Effects. (1993). ACS Publications. [Link]
-
Efimov, S. V., et al. (2016). Detailed NOESY/T-ROESY analysis as an effective method for eliminating spin diffusion from 2D NOE spectra of small flexible molecules. Request PDF. Retrieved from [Link]
-
Explaining and Fixing DFT Failures for Torsional Barriers. (2021). The Journal of Physical Chemistry Letters. [Link]
-
Explaining and Fixing DFT Failures for Torsional Barriers. (2021). ResearchGate. Retrieved from [Link]
-
Freitas, M. P. (2013). The anomeric effect on the basis of natural bond orbital analysis. Organic & Biomolecular Chemistry, 11(17), 2885–2890. [Link]
-
The anomeric effect on the basis of natural bond orbital analysis. (2013). ResearchGate. Retrieved from [Link]
-
GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. (n.d.). Retrieved from [Link]
-
Guide to NOE Experiments. (n.d.). Australian National University NMR / EPR Facility. Retrieved from [Link]
-
A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (n.d.). PubMed Central. Retrieved from [Link]
-
NOESY and ROESY. (2018). Retrieved from [Link]
-
NOESY and EXSY. (n.d.). University of Ottawa. Retrieved from [Link]
-
2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). (2010). IU NMR Facility. Retrieved from [Link]
-
Preparation of Formaldehyde and Acetaldehyde Acetals. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
-
Rietveld Refinement using FullProf Suite in Easy Steps. (2025, January 29). [Video]. YouTube. [Link]
-
Rietveld Refinement: Learn Step-by-Step with Practical Examples (1.0 Introduction). (2025, March 28). [Video]. YouTube. [Link]
-
The Rietveld Refinement Method: Half of a Century Anniversary. (2021). Crystal Growth & Design. [Link]
-
Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. (2023). MDPI. [Link]
-
Structural and NBO Studies of Anomeric Effects in Polyoxa, Polyaza and Polycyclics Compounds. (n.d.). Retrieved from [Link]
-
Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. (n.d.). Organic & Biomolecular Chemistry. [Link]
- US9346727B2 - Process for the production of pure methylal. (n.d.). Google Patents.
-
Wikipedia contributors. (2024, November 26). Gauche effect. Wikipedia. [Link]
-
Wikipedia contributors. (2024, December 1). Methoxymethyl ether. Wikipedia. [Link]
-
Wikipedia contributors. (2024, December 1). Stereoelectronic effect. Wikipedia. [Link]
-
Wikipedia contributors. (2024, December 1). X-ray crystallography. Wikipedia. [Link]
-
Exploring the Origin of the Generalized Anomeric Effects in the Acyclic Nonplanar Systems. (2017). PubMed. [Link]
-
Conformational preference of chlorothioformate species: molecular structure of ethyl chlorothioformate, ClC(O)SCH2CH3, in the solid phase and NBO analysis. (2011). PubMed. [Link]
-
The Gauche Effect in XCH2CH2X Revisited. (n.d.). PubMed Central. Retrieved from [Link]
-
Anomeric effect. (n.d.). Wikipedia. Retrieved from [Link]
-
Acetalization of Formaldehyde with Methanol in Batch and Continuous Reactive Distillation Columns. (n.d.). ACS Publications. [Link]
-
Anti and Gauche Conformational States. (2011, June 20). [Video]. YouTube. [Link]
-
Conformation: The Gauche Effect. (2022, October 27). [Video]. YouTube. [Link]
-
Conformational preference of chlorothioformate species: molecular structure of ethyl chlorothioformate, ClC(O)SCH2CH3, in the solid phase and NBO analysis. (2011). ResearchGate. Retrieved from [Link]
-
General structure of acyclic polyacetals. (n.d.). ResearchGate. Retrieved from [Link]
-
Crystal structure characterization of monomers and polymers. (n.d.). ResearchGate. Retrieved from [Link]
-
Comparison of Selected Crystal Structures of Rod-like Molecules with Acid and Ester Terminal Groups. (2025). MDPI. [Link]
-
Number of Peaks in 1H NMR Spectrum of Methoxymethane (CH3OCH3) Explained. (2025). Let's Talk Academy. [Link]
-
C2H6O CH3OCH3 C-13 nmr spectrum of methoxymethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of dimethyl ether C13 13-C nmr. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 dimethyl ether 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
Conformational Analysis of Systems with Preference for Axial Groups. (2017, August 23). [Video]. YouTube. [Link]
-
Draw structures of the following derivatives. (f) the methyl hemiacetal of formaldehyde. (n.d.). Pearson. Retrieved from [Link]
-
Methane, dichloromethoxy-. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gauche effect - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. CN1036755A - The method for preparing formaldehyde and derivative thereof - Google Patents [patents.google.com]
- 6. US9346727B2 - Process for the production of pure methylal - Google Patents [patents.google.com]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. Guide to NOE Experiments [bloch.anu.edu.au]
- 9. NOESY and EXSY [chem.ch.huji.ac.il]
- 10. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. modgraph.co.uk [modgraph.co.uk]
- 17. The anomeric effect on the basis of natural bond orbital analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Reaction of Methoxy(methoxymethoxy)methane with Hydrogen Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the reaction mechanism between methoxy(methoxymethoxy)methane and hydrogen iodide (HI). As a foundational reaction in organic synthesis, particularly in the context of protecting group chemistry, a thorough understanding of its mechanistic underpinnings and practical execution is critical for professionals in drug development and chemical research.
Introduction: The Significance of Acetal Cleavage
This compound, often referred to as dimethoxymethane or methylal, is the simplest acetal of formaldehyde. Its more complex analogues, such as methoxymethyl (MOM) ethers, are frequently employed as protecting groups for alcohols in multi-step organic syntheses. The stability of acetals under basic and neutral conditions, coupled with their susceptibility to acidic cleavage, makes them invaluable tools for the synthetic chemist. The reaction with strong acids like hydrogen iodide (HI) represents a classic and robust method for their removal, regenerating the parent alcohol. A deep understanding of this reaction's mechanism is paramount for controlling reaction outcomes, optimizing conditions, and preventing unwanted side reactions.
The Stepwise Reaction Mechanism with Excess Hydrogen Iodide
The reaction of this compound with excess hydrogen iodide is a sequential process involving two ether cleavage events. The overall transformation results in the formation of three equivalents of methyl iodide and one molecule of water. The mechanism proceeds through a series of protonation and nucleophilic substitution steps, characteristic of ether and acetal cleavage under strongly acidic conditions. Given that the carbon centers involved are methyl or methylene groups, the nucleophilic substitution is best described by an S(_N)2 pathway.[1][2]
First Ether Cleavage
The reaction initiates with the protonation of one of the ether oxygen atoms by the strong acid, HI. This protonation converts the alkoxy group into a good leaving group (a neutral methanol molecule or a methoxymethanol molecule). Subsequently, the iodide ion (I
Step 1: Protonation of an Ether Oxygen
The first step is the rapid and reversible protonation of one of the oxygen atoms of this compound by hydrogen iodide. This creates a highly reactive oxonium ion.[3]
Step 2: Nucleophilic Attack by Iodide
The iodide ion then attacks one of the methyl groups of the oxonium ion, leading to the cleavage of a carbon-oxygen bond. This step produces methyl iodide and methoxymethanol.[4][5]
Second Ether Cleavage
The intermediate, methoxymethanol, is a hemiacetal and is unstable under these acidic conditions. It rapidly undergoes further reaction with HI.
Step 3: Protonation of the Hemiacetal Oxygen
The hydroxyl group of methoxymethanol is protonated by another molecule of HI to form a new oxonium ion.
Step 4: Formation of a Methoxy-Stabilized Carbocation
The protonated hemiacetal eliminates a molecule of water to form a resonance-stabilized carbocation (an oxocarbenium ion).
Step 5: Nucleophilic Attack on the Carbocation
The iodide ion attacks the electrophilic carbon of the oxocarbenium ion to form iodomethoxymethane.
Step 6: Protonation of the Final Ether Linkage
The remaining ether oxygen in iodomethoxymethane is protonated by HI.
Step 7: Final S(_N)2 Attack
A final S(_N)2 attack by an iodide ion on the methyl group results in the formation of methyl iodide and the unstable intermediate, iodomethanol, which rapidly decomposes to formaldehyde and HI. However, in the presence of excess HI and methanol (from the first stage), formaldehyde will be converted to further products. A more direct pathway in the presence of excess HI is the cleavage of the methoxy group from the protonated iodomethoxymethane to yield diiodomethane and methanol. The methanol then reacts further with HI.
Conversion of Methanol to Methyl Iodide
With an excess of hydrogen iodide, the methanol generated in the initial ether cleavage is also converted to methyl iodide.[3][6]
Step 8: Protonation of Methanol
Methanol is protonated by HI to form a good leaving group, water.
Step 9: S(_N)2 Attack on Protonated Methanol
An iodide ion attacks the methyl group of the protonated methanol, displacing water and forming a third molecule of methyl iodide.
The following diagram illustrates the overall reaction pathway:
Caption: Overall reaction pathway of this compound with excess HI.
Experimental Protocol: The Zeisel Determination
While a specific preparative scale protocol for the reaction of this compound with HI is not readily found in common synthetic methodology literature due to the simple nature of the starting material, the principles of this reaction form the basis of the Zeisel determination , a classic analytical method for quantifying methoxy groups in an organic compound.[4][7] This procedure involves the exhaustive cleavage of all methoxy groups with a boiling, concentrated solution of hydrogen iodide. The resulting methyl iodide is then distilled and quantified.
General Laboratory Procedure (Illustrative)
The following is an illustrative protocol based on the principles of the Zeisel determination, adapted for a qualitative laboratory-scale reaction.
Materials:
-
This compound
-
Hydriodic acid (57% in water, constant boiling)
-
Apparatus for reflux with distillation
-
Trapping solution (e.g., silver nitrate in ethanol)
Procedure:
-
A reaction flask is charged with this compound.
-
A significant excess of constant-boiling hydriodic acid is added.
-
The mixture is heated to reflux. The volatile methyl iodide that is formed distills from the reaction mixture.
-
The distilled methyl iodide can be passed through a trapping solution, such as alcoholic silver nitrate, to form a precipitate of silver iodide, confirming its formation.[5][6]
-
Reflux is continued until the distillation of methyl iodide ceases, indicating the completion of the reaction.
Workflow Diagram:
Caption: Illustrative workflow for the reaction based on the Zeisel determination.
Quantitative Data and Reaction Parameters
Due to the nature of this reaction primarily as a method for complete cleavage for analytical purposes (Zeisel determination) or as a deprotection step, detailed kinetic studies on this compound itself are not extensively published. However, the deprotection of more complex methoxymethyl (MOM) ethers is widely reported, with reaction conditions and yields varying based on the substrate and the specific acidic catalyst used.
| Parameter | Typical Value/Condition | Rationale/Insight |
| Stoichiometry | Excess HI (at least 3 equivalents) | Ensures complete cleavage of all ether linkages and conversion of the intermediate methanol to methyl iodide. |
| Temperature | Reflux | The high temperature is necessary to overcome the activation energy for C-O bond cleavage, which is generally robust. |
| Reaction Time | 30 minutes to several hours | Dependent on the substrate's steric hindrance and electronic properties. Reaction completion is often monitored by the cessation of methyl iodide distillation.[3] |
| Yield | Quantitative | For the purposes of the Zeisel determination, the reaction is driven to completion to ensure accurate analysis of all methoxy groups. |
Conclusion and Field-Proven Insights
The reaction of this compound with hydrogen iodide provides a fundamental example of acid-catalyzed acetal and ether cleavage. For the drug development professional, understanding this mechanism is key to the strategic use and removal of MOM and other acetal-based protecting groups. The choice of a strong acid like HI ensures a forceful and complete deprotection, which can be advantageous when dealing with robust protecting groups. However, the harshness of the conditions (excess strong acid, high temperature) necessitates careful consideration of other acid-labile functional groups within a complex molecule. In such cases, milder Lewis acids or other deprotection protocols may be more suitable. The principles of the Zeisel determination, while primarily analytical, offer a valuable framework for understanding the stoichiometry and conditions required for complete cleavage. This in-depth knowledge allows for the rational design of synthetic routes and the troubleshooting of unexpected side reactions, ultimately contributing to more efficient and successful drug development campaigns.
References
-
Zeisel reaction. Oxford Reference. [Link]
-
Zeisel Determination Definition. Fiveable. [Link]
-
Ziesel's method for determination of methoxy groups 2016. ResearchGate. [Link]
-
In Zeisel's method of estimation of methoxy groups... Filo. [Link]
-
Determination of methoxy groups in soils by the Zeisel method combined with gas-liquid chromatography. Analyst (RSC Publishing). [Link]
-
Write the mechanism of the reaction of HI with methoxymethane. Filo. [Link]
-
Write the mechanism of the reaction of HIith methoxymethane. CH_3-O-CH_3 (methi. [Link]
-
Write the mechanism of the reaction of HI with methoxy methane. Allen. [Link]
-
Write the mechanism of the reaction of HI with methoxymethane. Brainly.in. [Link]
-
Write the mechanism of the reaction of - H I - with methoxymethane. Vedantu. [Link]
-
7.30 Mechanism of the Reaction of HI with Methoxymethane Write the detail.. Filo. [Link]
-
Write the mechanism of the reaction of HI with methoxymethane. Chemistry - Shaalaa.com. [Link]
-
Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. Determination of methoxy groups in soils by the Zeisel method combined with gas-liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. In Zeisel's method of estimation of methoxy groups (i.e., -\mathrm{OCH}{3.. [askfilo.com]
- 7. oxfordreference.com [oxfordreference.com]
An In-Depth Technical Guide to the Theoretical Studies of Methoxy(methoxymethoxy)methane Conformers
Abstract
This technical guide provides a comprehensive overview of the theoretical methodologies employed in the conformational analysis of methoxy(methoxymethoxy)methane (CH₃OCH₂OCH₂OCH₃), a molecule of interest in various chemical contexts, including as a model for polyoxymethylene polymers and in atmospheric chemistry. This document is intended for researchers, scientists, and professionals in drug development and computational chemistry, offering a detailed exploration of the principles and practical steps involved in elucidating the conformational landscape of this flexible acyclic acetal. We will delve into the critical role of stereoelectronic effects, particularly the anomeric effect, in governing conformational preferences. Furthermore, this guide will present a step-by-step protocol for computational conformational analysis, from initial structure generation to high-level energy calculations and validation against experimental data.
Introduction: The Significance of this compound and its Conformational Complexity
This compound, also known as dimethoxymethane or methylal, is the dimethyl acetal of formaldehyde. Its simple structure belies a complex conformational landscape arising from rotations around its four C-O bonds. Understanding the relative energies and populations of its various conformers is crucial for predicting its macroscopic properties and reactivity. Due to the presence of multiple heteroatoms, its conformational preferences are not dictated by sterics alone; powerful stereoelectronic forces, most notably the anomeric effect, play a deciding role.
The anomeric effect describes the thermodynamic preference for an axial conformation of a heteroatomic substituent on a heterocyclic ring, a phenomenon that has a more generalized manifestation in acyclic systems like this compound. This effect, arising from the interaction between a lone pair on an oxygen atom and the antibonding orbital (σ*) of an adjacent C-O bond, significantly stabilizes gauche conformations over their anti counterparts.
Theoretical Underpinnings: The Anomeric and Gauche Effects
In acyclic molecules with the general formula R-X-C-Y, where X and Y are heteroatoms, the "gauche effect" is a well-documented phenomenon where a conformation with a 60° dihedral angle (gauche) is more stable than the one with a 180° dihedral angle (anti). This is contrary to what would be predicted based solely on steric hindrance. The anomeric effect is a specific and powerful manifestation of this principle in acetals and related compounds.
The primary explanation for the anomeric effect lies in hyperconjugation.[1] In a gauche conformation of a C-O-C-O-C fragment, a lone pair on one of the oxygen atoms can align anti-periplanar to the adjacent C-O bond. This alignment allows for a stabilizing donation of electron density from the oxygen lone pair orbital (n) to the antibonding orbital (σ) of the C-O bond. This n → σ interaction lowers the overall energy of the gauche conformer. In the anti conformation, this optimal orbital overlap is absent.
Computational Methodology: A Step-by-Step Protocol for Conformational Analysis
The theoretical investigation of the conformational space of this compound involves a multi-step computational protocol designed to efficiently identify all low-energy conformers and accurately calculate their relative energies.
Initial Conformer Generation
A thorough exploration of the conformational space is paramount. This can be achieved through:
-
Systematic Search: This involves rotating each of the four C-O-C-O dihedral angles in discrete steps (e.g., 60° or 120°) to generate a comprehensive set of starting geometries.
-
Molecular Dynamics (MD) Simulations: Running a short MD simulation at an elevated temperature can allow the molecule to overcome rotational barriers and sample a wide range of conformations. Snapshots from the trajectory can then be used as starting points for geometry optimizations.
Geometry Optimization and Energy Calculation
Once a set of initial conformers is generated, each structure must be optimized to find the nearest local minimum on the potential energy surface. A tiered approach to the level of theory is often employed to balance computational cost and accuracy.
Step 1: Low-Level Optimization
Initially, a computationally inexpensive method is used to optimize the geometry of all generated conformers. This step quickly eliminates high-energy and duplicate structures.
-
Method: Hartree-Fock (HF) or a computationally efficient Density Functional Theory (DFT) functional (e.g., B3LYP).
-
Basis Set: A minimal basis set such as 3-21G or 6-31G(d) is often sufficient for this initial screening.
Step 2: High-Level Re-optimization and Frequency Calculation
The unique, low-energy conformers identified in the previous step are then re-optimized at a higher level of theory to obtain more accurate geometries and relative energies.
-
Method: A more robust DFT functional (e.g., B3LYP, M06-2X) or Møller-Plesset perturbation theory (MP2).
-
Basis Set: A larger, more flexible basis set that includes polarization and diffuse functions is crucial for accurately describing the non-covalent interactions and stereoelectronic effects. A Pople-style basis set like 6-311++G(d,p) or a Dunning-style correlation-consistent basis set such as aug-cc-pVTZ is recommended.[2]
Following optimization, a vibrational frequency calculation should be performed at the same level of theory. This serves two purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.
-
Thermodynamic Corrections: The calculated vibrational frequencies are used to determine the zero-point vibrational energy (ZPVE), thermal energy, and entropy, which are necessary for calculating Gibbs free energies at a given temperature.
Relaxed Potential Energy Surface (PES) Scan
To visualize the rotational barriers between conformers, a relaxed PES scan can be performed. This involves systematically varying a specific dihedral angle while allowing all other degrees of freedom to relax.
Protocol for a Relaxed PES Scan in Gaussian:
-
Define the Dihedral Angle: In the input file, specify the four atoms that define the dihedral angle of interest.
-
Set Scan Parameters: Use the opt=modredundant keyword in the route section. In the input section following the molecule specification, define the dihedral angle with the S keyword, specifying the start angle, end angle, and the number of steps.
-
Level of Theory: A moderate level of theory, such as B3LYP/6-31G(d), is often sufficient for generating a qualitative understanding of the rotational profile.
Caption: A flowchart illustrating the key steps in the computational conformational analysis of a flexible molecule.
Conformational Landscape of this compound
Based on theoretical studies of dimethoxymethane and other polyoxymethanes, the conformational landscape of this compound is expected to be dominated by conformers that maximize the stabilizing anomeric interactions. The four key dihedral angles are denoted as τ₁, τ₂, τ₃, and τ₄, corresponding to the C-O-C-O, O-C-O-C, C-O-C-O, and O-C-O-C torsions, respectively.
The most stable conformers are predicted to have gauche arrangements around the central C-O bonds. The notation for conformers can be given by the sequence of dihedral angles (g for gauche, a for anti). For instance, a gg conformation in dimethoxymethane is found to be the most stable.[3] Extrapolating to this compound, conformers with multiple gauche arrangements, such as gggg, ggag, etc., are expected to be the lowest in energy.
Table 1: Calculated Relative Energies and Key Dihedral Angles of this compound Conformers (Illustrative Data based on Analogues)
| Conformer | τ₁ (°) | τ₂ (°) | τ₃ (°) | τ₄ (°) | Relative Energy (kcal/mol) |
| gggg | ~60 | ~60 | ~60 | ~60 | 0.00 |
| ggag | ~60 | ~60 | ~180 | ~60 | 0.85 |
| agga | ~180 | ~60 | ~60 | ~180 | 1.50 |
| aaaa | ~180 | ~180 | ~180 | ~180 | > 5.00 |
Note: The values in this table are illustrative and based on the expected trends from studies on smaller analogues like dimethoxymethane. The actual values would need to be calculated specifically for this compound.
Caption: A simplified representation of the potential energy surface for rotation around a central C-O bond in an acetal, showing the lower energy of the gauche conformers.
Experimental Validation: Bridging Theory and Reality
Theoretical predictions of conformational preferences must be validated by experimental data. For molecules like this compound, the primary techniques for this are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for conformational analysis in solution.[4] Key parameters that are sensitive to molecular geometry include:
-
Coupling Constants (J-couplings): Three-bond proton-proton coupling constants (³JHH) are related to the dihedral angle between the coupled protons through the Karplus equation. By comparing experimentally measured coupling constants with those predicted for different conformers, the conformational populations can be estimated.
-
Nuclear Overhauser Effect (NOE): NOE enhancements are observed between protons that are close in space, regardless of their bonding connectivity. The intensity of an NOE is inversely proportional to the sixth power of the distance between the protons, making it a very sensitive probe of internuclear distances and thus, conformation.
Infrared (IR) Spectroscopy
The vibrational frequencies of a molecule are unique to its three-dimensional structure. Each conformer of this compound will have a distinct IR spectrum.
-
Comparison of Calculated and Experimental Spectra: The vibrational frequencies calculated for each conformer can be compared with the experimental IR spectrum.[5] It is important to note that calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies. A scaling factor is typically applied to the calculated frequencies to improve agreement with experiment.[6]
-
Matrix Isolation IR: For volatile molecules, matrix isolation IR spectroscopy can be used to trap and study individual conformers at low temperatures. By varying the deposition temperature, it is sometimes possible to alter the conformer populations and observe the corresponding changes in the IR spectrum.
Conclusion
The conformational analysis of this compound provides a fascinating case study in the interplay of steric and stereoelectronic effects. This technical guide has outlined a robust computational methodology for exploring the conformational landscape of this and other flexible molecules. By combining systematic conformer generation, high-level quantum mechanical calculations, and validation against experimental data, a detailed and accurate picture of the conformational preferences can be obtained. This knowledge is fundamental to understanding the physical properties and chemical behavior of this important class of molecules.
References
-
U.S. National Library of Medicine. (n.d.). PubChem. Retrieved from [Link]
-
Computational Chemistry Comparison and Benchmark Database. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 1). Dimethoxymethane. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated and Experimental Vibrational Frequencies (cm-1) of the... Retrieved from [Link]
-
MDPI. (2021, September 21). Conformational Analysis ofPCBM from DFT Simulations of Electronic Energies, Bond Strain and the 13 C NMR Spectrum: Input Geometry Determination and Ester Bond Rotation Dynamics. Retrieved from [Link]
-
MDPI. (n.d.). Ab Initio Calculations of Possible γ-Gauche Effects in the 13 C-NMR for Methine and Carbonyl Carbons in Precise Polyethylene Acrylic Acid Copolymers. Retrieved from [Link]
-
Wikipedia contributors. (2023, November 28). Gauche effect. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]
-
U.S. National Library of Medicine. (2022, June 30). VIBFREQ1295: A New Database for Vibrational Frequency Calculations. PubMed. Retrieved from [Link]
-
Montclair State University Digital Commons. (2000, May 1). A Comparison of the Ab Initio Calculated and Experimental Conformational Energies of Alkyl Cyclohexanes. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Experimental Vibrational Frequencies. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The syntheses and infrared spectra of some acetals and ketals. Retrieved from [Link]
-
Geometry of Organic Compounds. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical and Spectroscopic investigations of conformations, rotational barriers and scaled vibrations of 2,3-dimethyl hexane. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Determination of the relative stereochemistry of flexible organic compounds by Ab initio methods: conformational analysis and Boltzmann-averaged GIAO 13C NMR chemical shifts. Retrieved from [Link]
-
YouTube. (2011, June 20). Anti and Gauche Conformational States. Retrieved from [Link]
-
YouTube. (2020, September 5). Rotational barriers of unsubstituted, monohalogenated, and 1,2-dihalogenated ethanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 3.7: Conformations of Other Alkanes. Retrieved from [Link]
-
IRIS-AperTO. (n.d.). Calculation of the Vibration Frequencies of alpha-quartz: The effect of Hamiltonian and basis set. Retrieved from [Link]
-
St. Olaf College. (n.d.). Computational Chemistry, Molecular Mechanics, Relative Conformational Energies In. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and theoretical NMR and IR studies of the side-chain orientation effects on the backbone conformation of dehydrophenylalanine residue. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Good Vibrations: Calculating Excited-State Frequencies Using Ground-State Self-Consistent Field Models. Retrieved from [Link]
-
Furman University. (n.d.). Organic / Gauche and Anti Conformers. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Determination of the relative stereochemistry of flexible organic compounds by Ab initio methods: conformational analysis and Boltzmann-averaged GIAO 13C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. auremn.org.br [auremn.org.br]
- 5. researchgate.net [researchgate.net]
- 6. VIBFREQ1295: A New Database for Vibrational Frequency Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Methoxy(methoxymethoxy)methane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy(methoxymethoxy)methane, commonly known as dimethoxymethane or methylal, is a colorless, highly flammable liquid characterized by a chloroform-like odor.[1][2] It serves as a versatile solvent with a low boiling point, low viscosity, and significant dissolving power, making it a valuable reagent in organic synthesis and various industrial applications.[1] However, its utility is matched by a hazardous profile that necessitates a thorough understanding and strict adherence to safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, grounded in established safety data and practices.
Hazard Identification and Risk Assessment
A foundational aspect of safely handling any chemical is a comprehensive understanding of its intrinsic hazards. This compound is classified as a highly flammable liquid and vapor, posing significant fire and explosion risks.[3][4]
GHS Classification[4]
-
Flammable liquids: Category 2 (H225: Highly flammable liquid and vapor)[3][4]
-
Skin corrosion/irritation: Category 2[3]
-
Serious eye damage/eye irritation: Category 2A[3]
-
Specific target organ toxicity (single exposure): Category 3 (May cause respiratory irritation and narcotic effects)[3]
The primary routes of exposure are inhalation, skin contact, and eye contact. Inhalation of high concentrations of vapor can lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[5][6]
A critical, though less immediate, hazard is the potential for this compound to form explosive peroxides, especially when exposed to air over time or before distillation.[4][7] This property demands vigilant management of stored materials.
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Colorless liquid | [1] |
| Odor | Chloroform-like | [1][2][8] |
| Boiling Point | 41-42 °C (106-108 °F) | |
| Flash Point | -18 °C (-0.4 °F) | [5] |
| Autoignition Temperature | 237 °C (458.6 °F) | [5] |
| Explosive Limits (LEL-UEL) | 1.6% - 17.6% | [5][9] |
| Vapor Density (Air=1) | 2.6 | [4][9] |
| Specific Gravity | ~0.86 g/cm³ | [9] |
| Water Solubility | 33% (20 °C) | [9] |
The low flash point and wide explosive limits indicate that a flammable atmosphere can form readily at ambient temperatures.[5][9] The vapor is heavier than air, meaning it can accumulate in low-lying areas and travel to a distant ignition source.[7][9][10]
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage protocols is paramount to mitigating the risks associated with this compound.
Engineering Controls and Ventilation
The primary engineering control for handling this volatile solvent is to work in a well-ventilated area.[10] The use of a chemical fume hood with explosion-proof electrical, ventilating, and lighting equipment is mandatory to keep vapor concentrations below exposure limits and the lower explosive limit.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for all personnel handling this compound.[11]
-
Eye Protection: Chemical safety glasses with side shields or goggles that meet EN 166 (EU) or NIOSH (US) standards are required.[4]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves for integrity before each use and employ proper removal techniques to avoid skin contact.[4]
-
Skin and Body Protection: A lab coat or flame-retardant, antistatic protective clothing should be worn. In case of potential splashing, additional impervious clothing may be necessary.[4]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational limits, a full-face respirator with appropriate cartridges (e.g., type AXBEK) or a supplied-air respirator should be used.
Handling Procedures
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers and receiving equipment are properly grounded and bonded during transfer.[3][5]
-
Use of Non-Sparking Tools: Employ tools made from non-sparking materials to eliminate potential ignition sources.[3][10]
-
Inert Atmosphere: For particularly sensitive operations, consider the use of an inert atmosphere (e.g., nitrogen or argon) to displace air and prevent the formation of flammable mixtures.
-
Avoid Incompatible Materials: this compound is incompatible with strong oxidizing agents and acids.[4][9][10] Contact with these substances can lead to vigorous reactions, fire, and explosions.[7][9]
-
Peroxide Formation: Be aware of the potential for peroxide formation.[4][7] Containers should be dated upon receipt and opening. It is advisable to test for the presence of peroxides periodically and especially before any distillation process.
Storage Requirements
Proper storage is critical to maintaining the stability and safety of this compound.
-
Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[4][6]
-
Conditions: Keep containers tightly closed to prevent the escape of vapors and the ingress of air.[6] Protect from direct sunlight and all sources of ignition, such as heat, sparks, and open flames.[5]
-
Container Integrity: Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4] Prolonged storage may lead to pressure buildup in the container.[5][6][12]
Emergency Procedures
A clear and well-rehearsed emergency plan is crucial for responding effectively to incidents involving this compound.
First Aid Measures
-
Inhalation: Immediately move the exposed individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][6][9]
-
Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes.[9][13] If irritation persists, seek medical attention.[9][13]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[4][5][6]
Fire-Fighting Measures
In the event of a fire, the primary extinguishing media are dry chemical, carbon dioxide, or alcohol-resistant foam.[8][9] Water spray may be used to cool containers but may be inefficient at extinguishing the fire itself.[8][9] Firefighters must wear self-contained breathing apparatus and full protective gear.[5] A significant hazard is the potential for flashback, as vapors can travel along the ground to an ignition source.[5][7][9]
Spill Response Protocol
A systematic approach is required for managing spills of this compound.
-
Immediate Actions:
-
Containment and Cleanup:
-
Decontamination:
-
Thoroughly clean the spill area to remove any remaining residue.
-
The following diagram outlines the decision-making process for responding to a this compound spill.
Caption: Workflow for this compound spill response.
Waste Disposal
Waste this compound and contaminated materials are classified as hazardous waste.[6] Disposal must be carried out by a licensed disposal company in accordance with all local, regional, and national regulations.[3][4] Do not dispose of it in drains or the environment.[4]
References
-
Consolidated Sterilizer Systems. (2020, July 28). A Beginner's Guide to Methanol: Uses, Hazards, & Safety Tips. Retrieved from [Link]
-
International Labour Organization. (n.d.). METHYLAL. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIMETHOXYMETHANE. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethoxymethane. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethoxymethane. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). METHYLAL (DIMETHOXY-METHANE) (DIMETHOXYMETHANE). Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
Sources
- 1. Dimethoxymethane - Wikipedia [en.wikipedia.org]
- 2. METHYLAL (DIMETHOXY-METHANE) (DIMETHOXYMETHANE) | Occupational Safety and Health Administration [osha.gov]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. METHYLAL [training.itcilo.org]
- 8. Dimethoxymethane | C3H8O2 | CID 8020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. METHYLAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. echemi.com [echemi.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. fishersci.ca [fishersci.ca]
- 13. A Beginner's Guide to Methanol - KHA Online-SDS Management [kha.com]
Methodological & Application
Methoxy(methoxymethoxy)methane: A Versatile Acetal Solvent for Modern Organic Synthesis
Introduction: Beyond a Protecting Group Reagent
Methoxy(methoxymethoxy)methane, known systematically as dimethoxymethane (DMM) and commonly as methylal, is a colorless, volatile liquid with a characteristic chloroform-like odor.[1] While well-established in organic synthesis as a reagent for the introduction of the methoxymethyl (MOM) protecting group for alcohols and phenols, its utility as a versatile and advantageous solvent is increasingly recognized.[2] With a low boiling point, excellent dissolving power, and favorable environmental profile, DMM presents a compelling alternative to conventional ethereal solvents like diethyl ether and tetrahydrofuran (THF) in a variety of organic transformations.[3][4]
This technical guide provides an in-depth exploration of DMM as a solvent, offering insights into its physicochemical properties, key applications with detailed protocols, and practical guidance on handling and safety. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries seeking to leverage the unique attributes of this acetal solvent.
Physicochemical Properties: A Comparative Overview
The performance of a solvent is intrinsically linked to its physical and chemical properties. DMM's low boiling point and viscosity, coupled with its miscibility with a wide range of organic solvents, make it a highly practical choice for various reaction conditions.[1]
| Property | This compound (DMM) | Diethyl Ether (DEE) | Tetrahydrofuran (THF) |
| Formula | C₃H₈O₂ | (C₂H₅)₂O | C₄H₈O |
| Molar Mass ( g/mol ) | 76.09 | 74.12 | 72.11 |
| Boiling Point (°C) | 42 | 34.6 | 66 |
| Melting Point (°C) | -105 | -116.3 | -108.4 |
| Density (g/mL at 20°C) | 0.860 | 0.713 | 0.889 |
| Vapor Pressure (mmHg at 20°C) | 330 | 442 | 143 |
| Solubility in Water | 33% (20 °C)[1] | 6.9 g/100 mL (20 °C) | Miscible |
| Flash Point (°C) | -18 | -45 | -14 |
Data compiled from multiple sources.[1][5][6]
Applications in Organic Synthesis
DMM's utility as a solvent spans a range of reaction classes, from classic organometallic chemistry to modern catalytic processes. Its unique properties can offer advantages in terms of reaction rate, yield, and ease of workup.
Grignard Reactions
DMM serves as a stable and effective medium for the formation and reaction of Grignard reagents.[2][6] Its coordinating ability helps to stabilize the organomagnesium species, similar to other ethereal solvents. The low boiling point of DMM can be advantageous for reactions that require gentle reflux conditions.[2]
Protocol: Preparation of Benzylmagnesium Chloride in DMM
Objective: To illustrate the use of DMM as a solvent for the formation of a Grignard reagent and its subsequent reaction with an electrophile.[5]
Materials:
-
Magnesium turnings
-
Iodine crystal (as an initiator)
-
Benzyl chloride
-
Anhydrous dimethoxymethane (DMM)
-
Electrophile (e.g., benzophenone)
-
Anhydrous workup and purification solvents (e.g., diethyl ether, saturated aqueous ammonium chloride, brine, anhydrous sodium sulfate)
Procedure:
-
Preparation: Rigorously dry all glassware in an oven and assemble under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add magnesium turnings and a small crystal of iodine.
-
Grignard Formation: Add a solution of benzyl chloride in anhydrous DMM dropwise to the magnesium turnings. The reaction is exothermic and may require gentle heating to initiate. Once initiated, maintain the reaction at a gentle reflux.[5]
-
Reaction with Electrophile: After the magnesium has been consumed, cool the Grignard reagent solution to 0 °C. Add a solution of the electrophile (e.g., benzophenone) in anhydrous DMM dropwise.
-
Work-up: Once the reaction is complete (monitored by TLC), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[5]
Caption: Generalized workflow for a Grignard reaction using DMM as a solvent.
Protection of Alcohols and Phenols
The most prominent application of DMM is as a reagent for the methoxymethyl (MOM) protection of alcohols and phenols.[1] This reaction is typically carried out using an acid catalyst, such as p-toluenesulfonic acid or phosphorus pentoxide, in a non-polar solvent like dichloromethane or chloroform.[1] DMM itself can also be used as the solvent for this transformation, simplifying the reaction setup. This method is often preferred over the use of chloromethyl methyl ether (MOMCl), which is a known carcinogen.
Protocol: MOM Protection of a Phenol using DMM
Objective: To protect a phenolic hydroxyl group using DMM as both the reagent and solvent.
Materials:
-
Phenol derivative
-
Dimethoxymethane (DMM)
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous sodium bicarbonate
-
Extraction and purification solvents (e.g., ethyl acetate, brine, anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: To a solution of the phenol in an excess of DMM, add a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Other Applications
-
Cross-Coupling Reactions: While less common than THF or dioxane, DMM can be employed as a solvent in certain palladium-catalyzed cross-coupling reactions. Its polarity and coordinating ability can influence catalyst stability and reactivity.[7]
-
Electrolyte Formulations: DMM is explored as a low-viscosity co-solvent in electrolytes for lithium-ion batteries, contributing to improved ion mobility.[8]
-
Fuel Additive: Due to its high oxygen content and clean combustion properties, DMM is investigated as a potential diesel and gasoline additive to reduce emissions.[9]
Advantages and Limitations of DMM as a Solvent
Caption: Key advantages and limitations of DMM as a solvent in organic synthesis.
Safety and Handling
DMM is a highly flammable liquid and vapor.[10][11] It should be handled in a well-ventilated fume hood, away from sources of ignition.[11][12] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[10]
-
Handling: Use spark-proof tools and explosion-proof equipment. Ground and bond containers when transferring material to prevent static discharge.[10][11]
-
Spills: In case of a spill, remove all sources of ignition and absorb the spill with an inert material (e.g., vermiculite, sand).[10]
Purification of Dimethoxymethane
For reactions sensitive to moisture or other impurities, DMM may require purification. Common impurities include methanol and water.[14]
Protocol: Drying of DMM
-
Pre-drying: DMM can be pre-dried by standing over anhydrous potassium carbonate or calcium chloride.
-
Distillation: For stringent requirements, DMM can be distilled from a suitable drying agent such as sodium-benzophenone ketyl under an inert atmosphere.
Conclusion
This compound is a multifaceted solvent with a unique profile of properties that make it a valuable tool in the modern organic synthesis laboratory. Its low boiling point, excellent dissolving power, and enhanced safety profile compared to other ethers position it as an attractive alternative for a range of applications, most notably in Grignard reactions and as a dual reagent-solvent for alcohol and phenol protection. By understanding its characteristics and following appropriate handling procedures, researchers can effectively harness the benefits of DMM to optimize their synthetic strategies.
References
-
Ataman Kimya. (n.d.). DIMETHOXYMETHANE. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethoxymethane. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethoxymethane, 99.5+%. Retrieved from [Link]
-
Solubility of Things. (n.d.). Dimethoxymethane. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIMETHOXYMETHANE (METHYLAL). Retrieved from [Link]
-
Solubility of Things. (n.d.). Dimethoxymethane. Retrieved from [Link]
-
Eqipped. (n.d.). dimethoxy methane | high-purity solvent. Retrieved from [Link]
-
ResearchGate. (2025). Applications of Diethoxymethane as a Versatile Process Solvent and Unique Reagent in Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US4740273A - Process for the purification of diethoxymethane from a mixture with ethanol and water.
-
NIH. (n.d.). Diarylmethanes through an Unprecedented Palladium-Catalyzed C−C Cross-Coupling of 1-(Aryl)methoxy-1 H-Benzotriazoles with Arylboronic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) High‐Entropy Non‐Flammable Ionic Liquid/Dimethoxymethane Composite Electrolyte for High‐Performance Lithium‐Ion Batteries. Retrieved from [Link]
- Google Patents. (n.d.). CN102304030B - Method for preparing dimethoxymethane in presence of active carbon immobilized acid catalyst.
-
Grokipedia. (n.d.). Dimethoxymethane. Retrieved from [Link]
Sources
- 1. Dimethoxymethane - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. eqipped.com [eqipped.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dimethoxymethane | 109-87-5 [amp.chemicalbook.com]
- 7. Diarylmethanes through an Unprecedented Palladium-Catalyzed C−C Cross-Coupling of 1-(Aryl)methoxy-1 H-Benzotriazoles with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. grokipedia.com [grokipedia.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. echemi.com [echemi.com]
- 12. Dimethoxymethane - Safety Data Sheet [chemicalbook.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. CN102304030B - Method for preparing dimethoxymethane in presence of active carbon immobilized acid catalyst - Google Patents [patents.google.com]
Application Notes & Protocols for Methoxy(methoxymethoxy)methane in Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Methoxy(methoxymethoxy)methane in Modern Organic Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. This compound, commonly known as methylal or dimethoxymethane, serves as a crucial reagent for the introduction of the methoxymethyl (MOM) ether, a widely utilized protecting group for hydroxyl functionalities.[1][2] The MOM group's popularity stems from its facile installation and notable stability across a broad spectrum of non-acidic reaction conditions.[1][3] This stability profile makes it an invaluable tool in complex synthetic pathways where hydroxyl groups must be masked to prevent undesired side reactions with strong bases, organometallic reagents, and various oxidizing or reducing agents.[1][2][3]
This guide provides a comprehensive overview of the use of this compound in protecting group chemistry, detailing the underlying mechanisms, offering field-proven protocols, and discussing the critical considerations for its successful application.
Application Notes: Strategic Considerations for MOM Protection
Why Choose the MOM Group? Causality Behind Experimental Choices
The selection of a protecting group is a critical decision in synthesis design. The MOM ether, formed from this compound, offers a unique combination of attributes:
-
Broad Stability: MOM ethers are exceptionally stable in neutral to strongly basic conditions (pH 4-12), making them compatible with a wide array of synthetic transformations, including reactions involving Grignard reagents, organolithiums, and strong non-nucleophilic bases like LDA.[2][4] They are also inert to many common oxidizing and reducing agents.[4]
-
Ease of Introduction: The protection of alcohols as MOM ethers can be achieved under relatively mild conditions, often employing this compound in the presence of an acid catalyst.[3][5] This method is a safer alternative to the use of chloromethyl methyl ether (MOMCl), which is a known carcinogen.[5][6]
-
Controlled Removal: Deprotection is typically accomplished under acidic conditions, and the lability of the MOM group can be tuned by the choice of acid catalyst and reaction conditions, allowing for selective removal in the presence of other protecting groups.[1][7]
Mechanism of Protection and Deprotection
Understanding the reaction mechanisms is fundamental to troubleshooting and optimizing protocols.
Protection (Acid-Catalyzed Acetal Exchange): The formation of a MOM ether from this compound and an alcohol is an acid-catalyzed acetal exchange reaction. An excess of this compound is often used to drive the equilibrium towards the protected product.[8]
Caption: Acid-catalyzed formation of a MOM ether.
Deprotection (Acid-Catalyzed Hydrolysis): The cleavage of MOM ethers is the reverse process: an acid-catalyzed hydrolysis. Protonation of one of the ether oxygens activates the acetal for nucleophilic attack by water or an alcohol solvent, leading to the release of the parent alcohol.[8][9]
Caption: Acid-catalyzed deprotection of a MOM ether.
Comparative Data on Deprotection Methods
The choice of deprotection conditions is critical for achieving high yields and maintaining the integrity of other functional groups within the molecule. A variety of acidic catalysts can be employed, each with its own advantages.
| Catalyst System | Substrate Type | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Bi(OTf)₃ (catalytic) | Aromatic/Aliphatic | THF/H₂O | Room Temp | 30-40 min | High | [7] |
| NaHSO₄-SiO₂ | Phenolic | Dichloromethane | Room Temp | Short | High | [10] |
| ZnBr₂ / n-PrSH | Various | Dichloromethane | 0 to RT | 5-8 min | 86-91 | [11] |
| p-TSA | Aliphatic | Solvent-free | Room Temp | 30 min | 85-98 | [1] |
| TMSOTf / 2,2'-bipyridyl | Aromatic | Acetonitrile | Room Temp | 15 min | 91 | [1][12] |
| TFA | Aliphatic | Dichloromethane | 25 | 12 h | High | [8] |
This table is a summary of reported methods and yields may vary based on the specific substrate.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using this compound
This protocol describes a general procedure for the protection of a primary alcohol using this compound, a safer alternative to MOMCl.[4][5]
Materials:
-
Primary alcohol substrate
-
This compound (dimethoxymethane), dried over molecular sieves
-
Phosphorus pentoxide (P₂O₅) or Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃), dried over P₂O₅[4]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equiv).
-
Solvent and Reagent Addition: Dissolve the alcohol in anhydrous DCM or CHCl₃. Add an excess of this compound (5-10 equiv).
-
Initiation: Cool the mixture in an ice bath (0 °C). Carefully add the acid catalyst.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure MOM-protected alcohol.
Protocol 2: Deprotection of a MOM Ether using Bismuth Triflate
This protocol outlines a mild and efficient deprotection of MOM ethers using a catalytic amount of bismuth triflate in an aqueous medium.[7] This method is notable for its chemoselectivity, leaving other protecting groups like TBDMS, TBDPS, benzyl, and allyl ethers intact.[7]
Materials:
-
MOM-protected substrate
-
Bismuth(III) triflate (Bi(OTf)₃), 1-2 mol%
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the MOM-protected substrate (1.0 equiv) in a 1:1 mixture of THF and water.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of Bi(OTf)₃ (1-2 mol%) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC. For aromatic MOM ethers, the reaction is typically complete within 30-40 minutes.[7]
-
Workup:
-
Upon completion, filter the reaction mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure to remove the THF.
-
Extract the remaining aqueous solution with ethyl acetate (3 x volumes).
-
-
Purification:
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the deprotected alcohol.[7]
-
Safety and Handling
This compound (Methylal) is a highly flammable liquid and vapor with a low boiling point (42 °C).[13][14][15]
-
Handling: Always handle in a well-ventilated area or a chemical fume hood.[13] Use non-sparking tools and take precautionary measures against static discharge.[13][14] Keep away from heat, sparks, open flames, and other ignition sources.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from sources of ignition.[13][14]
While this compound is a safer alternative, the traditional reagent for MOM protection, chloromethyl methyl ether (MOMCl), is a potent carcinogen and should be handled with extreme caution and appropriate engineering controls.[5][16]
References
- Reddy, S., Rao, R., Kumar, U. S., & Rao, J. (2003). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Journal of Organic Chemistry.
- Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Journal of Organic Chemistry, 68, 7101-7103.
- Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron, 66, 1673-1677.
- BenchChem. (n.d.). Application Note: Acid-Catalyzed Cleavage of Methoxymethyl (MOM) Ethers.
- Organic Chemistry Portal. (n.d.). Methoxymethyl ethers.
- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.
- Wikipedia. (n.d.). Dimethoxymethane.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dimethoxymethane for Organic Synthesis: Protecting Groups and Reagents.
- Grokipedia. (n.d.). Methoxymethyl ether.
- CymitQuimica. (2022). Safety Data Sheet - this compound.
- AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group.
- ACS Publications. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega.
- Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
- Thermo Fisher Scientific. (2010). Safety Data Sheet - Methylal.
- PubChem. (n.d.). Dimethoxymethane.
- Ereztech. (n.d.). Chloromethyl methyl ether | MOM chloride | ClCH2OCH3.
- University of Windsor. (n.d.). Alcohol Protecting Groups.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. nbinno.com [nbinno.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Dimethoxymethane - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. academic.oup.com [academic.oup.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. Dimethoxymethane | C3H8O2 | CID 8020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Chloromethyl methyl ether | MOM chloride | ClCH2OCH3 – Ereztech [ereztech.com]
Application Note & Protocol: Methoxymethyl (MOM) Ether Protection of Alcohols Using Dimethoxymethane
Introduction
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The hydroxyl group, ubiquitous in natural products and synthetic intermediates, often requires temporary masking to prevent unwanted side reactions. The methoxymethyl (MOM) ether stands out as a robust and versatile protecting group for alcohols due to its ease of introduction, stability across a wide pH range (pH 4-12), and resilience to various reagents such as strong bases, nucleophiles, and many oxidizing and reducing agents.[1][2]
Traditionally, the installation of the MOM group has been accomplished using chloromethyl methyl ether (MOM-Cl). However, due to the highly carcinogenic nature of MOM-Cl and its byproducts, safer and more environmentally benign alternatives are highly sought after.[1][3] This application note provides a detailed protocol for the protection of alcohols as their MOM ethers using dimethoxymethane (also known as methylal), an inexpensive and less hazardous reagent.[2] This method proceeds via an acid-catalyzed acetal exchange reaction.[1] We will delve into the mechanistic underpinnings of this transformation, provide comprehensive experimental protocols for both protection and deprotection, and present a comparative summary of various catalytic systems.
Mechanism of MOM Ether Protection with Dimethoxymethane
The protection of an alcohol with dimethoxymethane is an acid-catalyzed process that operates on the principles of acetal chemistry. The reaction is driven to completion by using an excess of dimethoxymethane.[1] The generally accepted mechanism proceeds as follows:
-
Activation of Dimethoxymethane: An acid catalyst (either a Brønsted or Lewis acid) protonates one of the methoxy groups of dimethoxymethane, making it a good leaving group.
-
Formation of an Oxonium Ion: The departure of methanol generates a resonance-stabilized oxonium ion, which is a potent electrophile.
-
Nucleophilic Attack: The alcohol substrate acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion.
-
Deprotonation: A weak base, often the solvent or the conjugate base of the acid catalyst, removes the proton from the newly formed ether, yielding the MOM-protected alcohol and regenerating the acid catalyst.
Caption: Mechanism of acid-catalyzed MOM protection.
Experimental Protocols
Part 1: Protection of a Primary Alcohol using Dimethoxymethane and an Acid Catalyst
This protocol describes a general procedure for the methoxymethylation of a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
Dimethoxymethane (DMM, 10 eq)
-
Anhydrous Dichloromethane (DCM)
-
Acid Catalyst (e.g., Phosphorus pentoxide (P₂O₅) or Trifluoromethanesulfonic acid (TfOH))[2]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq) and anhydrous dichloromethane.
-
Add dimethoxymethane (10 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid catalyst (e.g., P₂O₅ (1.5 eq) or a catalytic amount of TfOH (0.01 eq)) in portions.[2]
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure MOM-protected alcohol.
Data Presentation: Comparison of Acid Catalysts for MOM Protection
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Notes | Reference |
| P₂O₅ | CHCl₃ | 25 | Varies | Good | Solvent should be pre-dried over P₂O₅. | [2] |
| TfOH | CH₂Cl₂ | RT | Varies | Good | Not suitable for tertiary alcohols. | [2] |
| Montmorillonite K-10 | CH₂Cl₂ | RT | 2-4 h | 85-95 | Heterogeneous, easily filtered off. | [4] |
| ZrCl₄ | CH₂Cl₂ | RT | 0.5-2 h | 90-98 | Efficient for primary and secondary alcohols. | [5] |
| Mo(VI)/ZrO₂ | Solvent-free | 40 | 20 min | ~99 | Eco-friendly and efficient. | [6] |
Part 2: Deprotection of a MOM Ether
The cleavage of MOM ethers is typically achieved under acidic conditions.[1][2] A variety of protic and Lewis acids can be employed for this transformation.
Caption: Mechanism of acid-catalyzed MOM deprotection.
Materials:
-
MOM-protected alcohol (1.0 eq)
-
Methanol or Tetrahydrofuran (THF)
-
Acid catalyst (e.g., concentrated HCl, Trifluoroacetic acid (TFA), or Bismuth triflate (Bi(OTf)₃))[1][7]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Ethyl acetate or Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MOM-protected alcohol (1.0 eq) in a suitable solvent such as methanol, THF, or a mixture of THF and water.[7]
-
Add the acid catalyst. For example, a few drops of concentrated HCl or TFA (in DCM).[1][2] Alternatively, a catalytic amount of Bi(OTf)₃ (1-2 mol%) can be used in a THF/water mixture.[7]
-
Stir the reaction at room temperature. The reaction time can vary from minutes to several hours depending on the substrate and the catalyst used. Monitor the reaction progress by TLC.
-
Upon completion, neutralize the acid by adding saturated aqueous NaHCO₃ solution.
-
If a water-miscible solvent was used, remove it under reduced pressure.
-
Add water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Data Presentation: Comparison of Reagents for MOM Deprotection
| Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Notes | Reference |
| HCl | aq. EtOH | Varies | Varies | Good | Standard, but can be harsh. | [1] |
| TFA | CH₂Cl₂ | 25 | 12 h | High | Effective for many substrates. | [1] |
| Bi(OTf)₃ | THF/H₂O | RT | 30-40 min | High | Mild and environmentally friendly. | [7] |
| Zn(OTf)₂ | Isopropanol | Reflux | 40-90 min | 78-98 | Selective deprotection is possible. | [4] |
| NaHSO₄·SiO₂ | CH₂Cl₂ | RT | Varies | High | Heterogeneous catalyst for phenolic MOM ethers. | [8] |
| TMSOTf, 2,2'-bipyridyl | CH₃CN | RT | 15 min | 91 | Mild conditions for aromatic MOM ethers. | [9][10] |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through rigorous monitoring and characterization.
-
Reaction Monitoring: The progress of both the protection and deprotection reactions should be meticulously monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of the product spot with a different Rf value provides a real-time assessment of the reaction's progress.
-
Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The expected shifts in the NMR spectrum, particularly the appearance or disappearance of the characteristic MOM group signals (a singlet around 4.6 ppm and a singlet around 3.4 ppm), will validate the success of the transformation.
Conclusion
The use of dimethoxymethane provides a safer and more convenient alternative to MOM-Cl for the protection of alcohols as their methoxymethyl ethers. The acid-catalyzed methods outlined in this application note are versatile and can be adapted for a wide range of substrates by selecting the appropriate catalyst and reaction conditions. Similarly, a variety of acidic conditions are available for the efficient cleavage of MOM ethers, allowing for strategic deprotection in complex synthetic pathways. The provided protocols and comparative data serve as a valuable resource for researchers and scientists in the field of organic synthesis and drug development.
References
- S. K. M. M. Rahman, M. A. K. M. A. Hossain, M. A. M. M. Islam, S. C. M. S. M. Alam, A. M. M. M. Abul Bashar. Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Vertex AI Search.
- A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II)
- MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis.
- C. Ramesh, N. Ravindranath, B. Das.
- J. H. Han, Y. E. Kwon, J.-H. Sohn, D. H. Ryu. Simple and Selective Deprotection of MOM Ethers. Thieme.
- Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl.
- Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. AdiChemistry.
- Methoxymethyl ether. Wikipedia.
- Protection Reactions of Alcohols. MedLife Mastery.
- MOM Protecting Group Addition. YouTube.
- Protection of alcohols and phenols with methoxymethyl acet
- A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters.
- MOM Deprotection. Reddit.
- An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride.
- Methoxymethylation of Substituted Alcohols using Dimethoxymethane over Mo(VI)/ZrO2.
- Protecting Groups For Alcohols. Master Organic Chemistry.
- A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds.
- Alcohol Protecting Groups. Organic Chemistry Tutor.
- alcohol - Organic Syntheses Procedure. Organic Syntheses.
- MOM Ethers. Organic Chemistry Portal.
- Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Trifl
- Chloromethyl methyl ether and synthesis method of compound protected by methoxymethyl thereof.
- Montmorillonite K-10 as highly efficient and mild catalyst for deprotection of ketone dimethylhydrazones using microwaves in a solventless system.
- Acetal Protective Groups.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A Facile, Efficient and Selective Deprotection of Methoxy Methyl ...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of Methoxy(methoxymethoxy)methane in Modern Pharmaceutical Synthesis
Abstract
Methoxy(methoxymethoxy)methane, commonly known as methylal or dimethoxymethane (DMM), has emerged as a pivotal compound in the pharmaceutical industry.[1][2] Its dual functionality as both an environmentally benign solvent and a key reagent for the introduction of the methoxymethyl (MOM) protecting group positions it as a versatile tool in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of methylal's applications, focusing on its role in protecting group chemistry, its advantages as a green solvent, and detailed, field-proven protocols for its use in a research and development setting.
Introduction: The Dual-Role of Methylal in Pharmaceutical Chemistry
Methylal (CAS: 109-87-5) is a colorless, highly volatile liquid characterized by a low boiling point (42 °C), low viscosity, and excellent dissolving power for many organic compounds.[1][3][4] It is the dimethyl acetal of formaldehyde and is completely miscible with water and most common organic solvents.[4][5] In the context of pharmaceutical synthesis, methylal's utility is primarily twofold:
-
A Green Solvent Alternative: With increasing regulatory scrutiny and a drive towards sustainable manufacturing, methylal is recognized as a "green" solvent.[6][7] Its low toxicity, biodegradability, and derivation from methanol and formaldehyde make it an attractive replacement for more hazardous solvents like chlorinated hydrocarbons.[6][8][9]
-
A Safer Reagent for Hydroxyl Protection: Its most significant contribution to organic synthesis is its role as a precursor for the methoxymethyl (MOM) protecting group for alcohols and phenols.[1][2][10] This application provides a much safer alternative to the traditional reagent, chloromethyl methyl ether (MOMCl), which is a potent carcinogen.[11][12]
This document will dissect these applications, providing the causal logic behind experimental design and offering robust protocols for implementation in a laboratory setting.
Table 1: Physicochemical Properties of this compound (Methylal)
| Property | Value | Reference(s) |
| CAS Number | 109-87-5 | [1], |
| Molecular Formula | C₃H₈O₂ | ,[4] |
| Molar Mass | 76.09 g/mol | [3],[4] |
| Appearance | Clear, colorless liquid with a chloroform-like odor | [2], |
| Density | 0.860 g/cm³ (at 20 °C) | |
| Boiling Point | 42 °C (107.6 °F) | [3] |
| Melting Point | -105 °C (-157 °F) | [3] |
| Flash Point | -18 °C (0 °F) | |
| Solubility | Miscible with water and most organic solvents | ,[4] |
Methylal as a Reagent: The Methoxymethyl (MOM) Protecting Group
In the multi-step synthesis of complex pharmaceutical molecules, it is often necessary to temporarily mask a reactive functional group, such as an alcohol, to prevent it from interfering with reactions elsewhere in the molecule.[13][14] The methoxymethyl (MOM) ether is a robust and reliable choice for protecting hydroxyl groups due to its stability across a wide pH range (approx. 4-12) and its resistance to strong bases, nucleophiles, and many common oxidizing and reducing agents.[15][16]
Causality of Use: Why Methylal over MOMCl?
The traditional reagent for installing a MOM group is chloromethyl methyl ether (MOMCl). However, MOMCl and other chloroalkyl ethers are classified as potent human carcinogens due to their powerful alkylating properties.[11] Methylal serves as a safe and effective alternative. The protection reaction using methylal is an acid-catalyzed acetal exchange. By using a large excess of methylal, the equilibrium is driven towards the formation of the desired MOM ether, circumventing the need to handle the hazardous MOMCl.[17]
Caption: High-level workflow for utilizing MOM protection in a multi-step synthesis.
Protocol 1: Protection of a Primary Alcohol using Methylal
This protocol describes a general procedure for the protection of a primary alcohol. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Objective: To protect a primary alcohol (R-CH₂OH) as its methoxymethyl ether (R-CH₂-O-MOM).
Materials:
-
Primary alcohol substrate
-
This compound (Methylal), anhydrous
-
Phosphorus pentoxide (P₂O₅) or p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (DCM) or Chloroform, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) apparatus
Methodology:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 0.1-0.5 M concentration).
-
Add this compound (10-20 eq) to the solution. The large excess drives the equilibrium.
-
Cool the mixture to 0 °C using an ice-water bath.
-
-
Initiation of Reaction:
-
Slowly and portion-wise, add the acid catalyst. A common and effective method involves using phosphorus pentoxide (P₂O₅) (approx. 1.5-2.0 eq).[2][10][16] Alternatively, a catalytic amount of p-toluenesulfonic acid (p-TsOH) can be used.[2]
-
Causality Note: P₂O₅ acts as a powerful dehydrating agent and Lewis acid, activating the methylal for nucleophilic attack by the alcohol. The reaction generates a sticky slurry, which is normal.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC. A new spot corresponding to the less polar MOM-protected product should appear, and the starting material spot should diminish.
-
-
Work-up and Quenching:
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the effervescence ceases. This neutralizes the acid catalyst.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash with brine.
-
-
Isolation and Purification:
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel if necessary, typically using a hexane/ethyl acetate gradient.
-
Self-Validation: A successful reaction is confirmed by the disappearance of the starting alcohol (TLC), the isolation of a product with the expected mass (MS analysis), and the appearance of characteristic peaks for the MOM group (-O-CH₂-O-CH₃) in ¹H NMR spectroscopy (typically a singlet around δ 4.6-4.8 ppm and a singlet around δ 3.3-3.4 ppm).
Caption: Acid-catalyzed formation of a MOM ether from an alcohol and methylal.
Protocol 2: Deprotection of a Methoxymethyl (MOM) Ether
The MOM group is most commonly removed under acidic conditions.[1][11][17] The lability of the acetal linkage allows for mild cleavage without affecting many other functional groups.
Objective: To cleave a MOM ether (R-O-MOM) and regenerate the parent alcohol (R-OH).
Materials:
-
MOM-protected substrate
-
Methanol (MeOH) or Isopropanol
-
Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment as in Protocol 1
Methodology:
-
Reaction Setup:
-
Dissolve the MOM-protected substrate (1.0 eq) in a protic solvent such as methanol (0.1-0.5 M).
-
Add a few drops of concentrated HCl (e.g., 6M HCl) or another strong acid like TFA.[17]
-
-
Reaction and Monitoring:
-
Stir the solution at room temperature. The reaction is often complete within 1-4 hours. Gentle heating (40-50 °C) can be applied to accelerate the cleavage if necessary.
-
Monitor the reaction by TLC, observing the disappearance of the starting material and the appearance of the more polar alcohol product.
-
-
Work-up and Quenching:
-
Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.
-
Remove the bulk of the organic solvent (e.g., methanol) using a rotary evaporator.
-
Add water and extract the product with a suitable organic solvent like ethyl acetate or DCM (3x).
-
-
Isolation and Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude alcohol.
-
Purify by flash column chromatography if necessary.
-
Self-Validation: Deprotection is confirmed by the disappearance of the MOM group signals in the ¹H NMR spectrum and the reappearance of the hydroxyl proton signal (which can be exchanged with D₂O).
Caption: Acid-catalyzed deprotection of a MOM ether to regenerate the alcohol.
Table 2: Comparison of Selected MOM Deprotection Methods
| Reagent(s) | Solvent(s) | Conditions | Selectivity & Notes | Reference(s) |
| HCl / H₂O | MeOH, EtOH, THF | RT to 50 °C | Standard, robust method. Can affect other acid-labile groups (e.g., silyl ethers, acetals). | [17],[16] |
| Trifluoroacetic Acid (TFA) | DCM / H₂O | RT | Strong acid, fast reaction times. Good for less sensitive substrates. | [17] |
| p-Toluenesulfonic Acid (p-TsOH) | MeOH | Reflux | Milder Brønsted acid, can offer better selectivity over very sensitive groups. | |
| Zinc Bromide (ZnBr₂) | DCM | RT | Lewis acid conditions. Can be selective in the presence of other protecting groups. | ,[18] |
| Bismuth Triflate (Bi(OTf)₃) | THF / H₂O | RT | Highly efficient and environmentally friendly Lewis acid catalyst. Selective in the presence of TBDMS, Benzyl ethers. | [19] |
Safety and Handling of Methylal
As a highly flammable liquid with a low flash point, methylal requires careful handling to mitigate risks.[20]
-
Flammability: Methylal is highly flammable (Flash Point: -18 °C). All work must be conducted away from heat, sparks, and open flames.[3][20] Use explosion-proof electrical equipment and non-sparking tools.[20]
-
Storage: Store in a cool, dry, well-ventilated area in tightly closed containers, away from direct sunlight and incompatible substances like strong oxidizing agents and strong acids.[3][21]
-
Handling: Use in a chemical fume hood to avoid inhalation of vapors.[21] Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., butyl rubber), and a lab coat.[21][22]
-
Peroxide Formation: Like other ethers, methylal can potentially form explosive peroxides upon prolonged exposure to air. Containers should be dated upon opening, and material should be tested for peroxides before distillation.
Conclusion
This compound is a compound of significant value in pharmaceutical synthesis. Its favorable safety profile compared to traditional reagents like MOMCl makes it the preferred choice for introducing the robust MOM protecting group. Furthermore, its properties as a low-toxicity, effective solvent align with the pharmaceutical industry's goals for greener and more sustainable manufacturing processes.[23][24] The protocols and data presented in this guide demonstrate that with a clear understanding of its chemical behavior and proper handling, methylal can be effectively integrated into synthetic workflows to streamline the production of complex molecules.
References
- Vertex AI Search. (n.d.). Dimethoxymethane for Organic Synthesis: Protecting Groups and Reagents.
- Ataman Kimya. (n.d.). METHYLAL.
- Wikipedia. (n.d.). Dimethoxymethane.
- Ataman Kimya. (n.d.). METHYLAL.
- Archemco. (2023, September 7). Methylal: Specifications and Applications.
- Ingenta Connect. (n.d.). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate.
- Ataman Kimya. (n.d.). DIMETHOXYMETHANE.
- ECHEMI. (2019, July 15). Dimethoxymethane SDS, 109-87-5 Safety Data Sheets.
- Archemco. (n.d.). Methylal.
- Wikipedia. (n.d.). Methoxymethyl ether.
- MilliporeSigma. (2024, April 6). Dimethoxymethane.pdf - SAFETY DATA SHEET.
- Solubility of Things. (n.d.). Dimethoxymethane.
- Organic Chemistry Portal. (n.d.). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium.
- ChemicalBook. (n.d.). Dimethoxymethane - Safety Data Sheet.
- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.
- Synfacts. (2010, March 22). Simple and Selective Deprotection of MOM Ethers.
- Royal Society of Chemistry. (n.d.). Methylal (dimethoxymethane) is an excellent green solvent.
- BenchChem. (n.d.). Stability of the Methoxymethyl (MOM) Ether Protecting Group: An In-depth Technical Guide.
- WUXI HELIPONT CHEMICAL TECHNOLOGY CO., LTD. (n.d.). Experienced supplier of Acetaldehyde Plant.
- University of Greenwich. (n.d.). Electrochemical methoxymethylation of alcohols – a new, green and safe approach for the preparation of MOM ethers and other acetals.
- FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET - Dimethoxymethane.
- AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols.
- Pharmaceutical Technology. (n.d.). Advances in Green Chemistry for Pharmaceutical Applications.
- PubMed Central (PMC). (n.d.). The green solvent: a critical perspective.
- Oriental Journal of Chemistry. (n.d.). Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability.
- PubMed Central (PMC). (2022, November 5). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach.
Sources
- 1. nbinno.com [nbinno.com]
- 2. atamankimya.com [atamankimya.com]
- 3. archemco.com [archemco.com]
- 4. archemco.com [archemco.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. Experienced supplier of Acetaldehyde Plant [aldehydeepc.com]
- 9. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethoxymethane - Wikipedia [en.wikipedia.org]
- 11. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 12. gala.gre.ac.uk [gala.gre.ac.uk]
- 13. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. adichemistry.com [adichemistry.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. academic.oup.com [academic.oup.com]
- 20. echemi.com [echemi.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 23. pharmtech.com [pharmtech.com]
- 24. The green solvent: a critical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Dimethoxymethane (Methylal) in Low-Temperature Chemistry
Abstract
Dimethoxymethane (DMM), also known as methylal, is a versatile and highly effective solvent for a range of low-temperature chemical applications. Its unique combination of a very low melting point, low viscosity at cryogenic temperatures, and excellent dissolving power makes it a superior choice for reactions and analyses conducted under -70 °C. This guide provides an in-depth overview of DMM's physicochemical properties and detailed protocols for its application in organometallic synthesis, cryo-spectroscopy, and low-temperature electrolyte formulations, tailored for researchers, scientists, and professionals in drug development.
Introduction to Dimethoxymethane (DMM)
Dimethoxymethane (CH₃OCH₂OCH₃) is the dimethyl acetal of formaldehyde.[1] It is a colorless, volatile, and flammable liquid characterized by a low boiling point (42 °C) and a chloroform-like odor.[1] Industrially, it serves as a solvent in the manufacturing of resins, perfumes, and pharmaceuticals.[2] However, its true potential is unlocked in the realm of low-temperature chemistry.
The key to DMM's utility lies in its exceptional physical properties at cryogenic temperatures. With a melting point of -105 °C, it remains liquid over a broad range of temperatures commonly used in synthetic chemistry (e.g., -78 °C, -90 °C, -100 °C), where many common ethereal solvents like diethyl ether (-116 °C, but higher viscosity) or tetrahydrofuran (THF, m.p. -108.4 °C) can become viscous or approach their freezing points. Its low viscosity ensures efficient mixing and heat transfer, which are critical for controlling highly exothermic reactions.[3] Furthermore, as an acetal, DMM exhibits greater stability towards strongly basic and nucleophilic reagents, such as organolithiums, compared to ethers like THF, which are susceptible to deprotonation and cleavage.[4]
Physicochemical Properties for Low-Temperature Applications
The suitability of a solvent for low-temperature work is determined by a specific set of physical characteristics. DMM excels in several of these areas, making it an advantageous medium for cryogenic operations. A comparison with other common low-temperature solvents highlights its unique position.
| Property | Dimethoxymethane (DMM) | Tetrahydrofuran (THF) | Diethyl Ether (Et₂O) | Pentane |
| Formula | C₃H₈O₂ | C₄H₈O | C₄H₁₀O | C₅H₁₂ |
| Molar Mass (g·mol⁻¹) | 76.09 | 72.11 | 74.12 | 72.15 |
| Melting Point (°C) | -105[1] | -108.4 | -116.3 | -129.8 |
| Boiling Point (°C) | 42[1] | 66 | 34.6 | 36.1 |
| Density @ 20°C (g/mL) | 0.860 | 0.889 | 0.713 | 0.626 |
| Viscosity @ -70°C (mPa·s) | ~2.5 (estimated) | ~5.7 | ~2.1 | ~0.8 |
| Dielectric Constant @ 20°C | 2.7 | 7.5 | 4.3 | 1.8 |
| Miscibility with Water | Soluble (33% at 20°C)[1] | Miscible | Slightly Soluble | Immiscible |
Note: Viscosity at low temperatures can vary; values are approximate and for comparative purposes.
The data shows DMM provides a wide liquid range, moderate polarity, and remains fluid at temperatures where THF becomes significantly more viscous.[3] This combination is ideal for maintaining reaction homogeneity and facilitating manipulations at deep-freeze temperatures.
Core Applications and Protocols
Application I: Solvent for Low-Temperature Organometallic Reactions
Causality and Expertise: Organolithium and Grignard reactions are cornerstones of organic synthesis, often requiring temperatures of -78 °C or lower to control reactivity and prevent side reactions. The choice of solvent is critical. While ethers like THF are common, their acidity can lead to solvent deprotonation by strong bases, consuming reagent and generating impurities.[4] DMM, being an acetal, is significantly less acidic and more stable in the presence of these powerful reagents.[5] Its excellent solvation properties for organometallic species, coupled with its low viscosity, make it an ideal medium for reactions requiring precise control.[6]
Workflow Diagram: Low-Temperature Lithiation
Caption: General workflow for organolithium reactions in DMM.
Protocol 1: Directed Ortho-Metalation of Anisole
-
System Preparation: Assemble a three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Charging: Charge the flask with anhydrous dimethoxymethane (50 mL) and anisole (5.41 g, 50 mmol) via syringe.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium: Slowly add n-butyllithium (22 mL, 55 mmol, 2.5 M in hexanes) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction: Stir the resulting milky suspension at -78 °C for 1 hour. The stability of DMM prevents competitive solvent metalation, leading to a cleaner reaction profile.
-
Electrophilic Quench: Add freshly distilled benzaldehyde (5.84 g, 55 mmol) dropwise.
-
Warming and Workup: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride.
-
Isolation: Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product for purification.
Application II: Solvent for Low-Temperature Electrolytes
Causality and Expertise: The performance of lithium-ion batteries degrades significantly at low temperatures due to increased electrolyte viscosity and decreased ionic conductivity.[7] DMM's low viscosity and melting point make it an attractive co-solvent for advanced electrolyte formulations designed for sub-zero operation.[2] Its ability to dissolve lithium salts while maintaining fluidity allows for reasonable ion mobility even at temperatures as low as -40 °C to -60 °C.[8][9] While DMM can be reactive with lithium metal anodes, its use in composite electrolytes with other solvents and additives can mitigate these issues, leading to stable solid-electrolyte interphase (SEI) formation.[8][10]
Protocol 2: Preparation of a DMM-Based Low-Temperature Electrolyte
-
Environment: All steps must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Solvent Preparation: Use battery-grade DMM (anhydrous, <10 ppm H₂O) and ethylene carbonate (EC).
-
Salt Dissolution: In a volumetric flask, dissolve lithium hexafluorophosphate (LiPF₆) in DMM to create a 1 M stock solution. Caution: LiPF₆ is highly sensitive to moisture and can generate HF.
-
Formulation: Prepare the final electrolyte by mixing the 1 M LiPF₆/DMM stock solution with ethylene carbonate in a 1:1 volume ratio. For example, combine 10 mL of the DMM stock with 10 mL of EC.
-
Homogenization: Stir the mixture overnight at room temperature inside the glovebox to ensure complete homogenization.
-
Storage: Store the electrolyte over activated 3Å molecular sieves in a tightly sealed container inside the glovebox to maintain its anhydrous state. This formulation can be used for testing ionic conductivity at low temperatures or for assembling coin cells for electrochemical performance evaluation.
Application III: Medium for Cryo-Spectroscopy
Causality and Expertise: Studying reactive intermediates often requires trapping them at cryogenic temperatures and analyzing them spectroscopically (e.g., NMR, IR, UV-Vis). The solvent must form a clear glass upon freezing and be transparent in the spectral region of interest. DMM's low freezing point and ability to be co-vitrified with other solvents make it suitable for such studies.[11] It provides a medium where thermally sensitive species can be generated in situ and observed before they decompose.
Logical Diagram: Solvent Selection for Cryo-Spectroscopy
Caption: Decision tree for selecting DMM in cryo-spectroscopy.
Solvent Purification and Handling
For sensitive applications, commercial DMM must be purified to remove water, methanol, and potential peroxide impurities.
Protocol 3: Purification and Drying of Dimethoxymethane
-
Peroxide Test: Before purification, test for peroxides using potassium iodide (KI) test strips. If positive, peroxides must be removed by passing the solvent through a column of activated alumina.
-
Pre-drying: Stir commercial-grade DMM over anhydrous calcium chloride or potassium carbonate overnight to remove the bulk of water and methanol.
-
Distillation: Decant the pre-dried solvent into a distillation apparatus. Add sodium metal and a small amount of benzophenone to act as a dryness indicator.
-
Reflux and Collection: Heat the mixture to reflux under an inert atmosphere. The solution will turn a deep blue or purple color when the solvent is anhydrous. Distill the dry, pure DMM (b.p. 42 °C) into a flame-dried, inert-atmosphere flask.
-
Storage: Store the purified DMM over activated 3Å or 4Å molecular sieves under argon or nitrogen.[12] For long-term storage, keep it in a dark, cool place.[13]
Safety Precautions:
-
DMM is highly flammable with a low flash point. All handling should be done in a well-ventilated fume hood, away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.
-
When working at cryogenic temperatures, use insulated gloves and exercise caution to avoid frostbite.
-
Be aware that condensing liquid oxygen into a flask containing organic material can create an explosion hazard. Ensure the inert gas setup prevents air from being drawn into the cold apparatus.
Conclusion
Dimethoxymethane is a powerful, yet often underutilized, solvent for low-temperature chemistry. Its superior physical properties—a wide liquid range, low viscosity, and high stability to strong bases—provide significant advantages over traditional ethereal solvents. By enabling cleaner reactions, facilitating better process control, and opening new possibilities for cryogenic analysis and energy storage, DMM is an invaluable tool for the modern chemical research and development professional.
References
-
Wikipedia. Dimethoxymethane. [Link]
-
Ataman Kimya. DIMETHOXYMETHANE. [Link]
-
S. K. Nandy, S. K. Sarkar. Conformations of dimethoxymethane: matrix isolation infrared and ab initio studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2002. [Link]
-
J. P. M. Trusler, M. J. P. Comuñas, K. R. Harris. Density and Viscosity Measurements of Dimethoxymethane and 1,2-Dimethoxyethane from 243 K to 373 K up to 20 MPa. ResearchGate, 2011. [Link]
-
Ataman Kimya A.Ş. DIMETHOXYMETHANE. [Link]
-
Ataman Kimya. DIMETHOXYMETHANE (METHYLAL). [Link]
-
Solubility of Things. Dimethoxymethane. [Link]
-
Chemcasts. dimethoxymethane Properties vs Temperature. [Link]
-
Jiangtao Wu, Zhiyuan Xu, Zhigang Liu, Bin Wang. Density and Viscosity of Saturated Liquid Dimethoxymethane from (218.15 to 383.15) K. ResearchGate, 2005. [Link]
-
ResearchGate. Viscosity of dimethoxymethane. [Link]
-
National Center for Biotechnology Information. Dimethoxymethane. PubChem Compound Database. [Link]
-
M. Schilling, J. M. Burger, V. H. Glezakou, R. Rousseau, J. A. Lercher. Global flowsheet optimization for reductive dimethoxymethane production using data-driven thermodynamic models. ChemRxiv, 2021. [Link]
-
Archemco. Methylal: Specifications and Applications. [Link]
-
ResearchGate. High‐Entropy Non‐Flammable Ionic Liquid/Dimethoxymethane Composite Electrolyte for High‐Performance Lithium‐Ion Batteries. [Link]
-
C. J. Schipper, P. G. Williard. Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides. Organic Process Research & Development, 2020. [Link]
-
M. C. Smart, B. V. Ratnakumar, S. Surampudi. Electrolytes for Low Temperature Lithium-Ion Cells. SAE International, 1998. [Link]
-
I. E. Wachs, Y. Chen. Selective One-Step Synthesis of Dimethoxymethane via Methanol or Dimethyl Ether Oxidation on H3+nVnMo12-nPO40 Keggin Structures. ACS Catalysis, 2012. [Link]
-
S. H. Lee, J. H. Lee, Y. J. Lee. Exploiting the Steric Effect and Low Dielectric Constant of 1,2-Dimethoxypropane for 4.3 V Lithium Metal Batteries. ACS Energy Letters, 2022. [Link]
-
Organic Syntheses. 2,3-syn-2-METHOXYMETHOXY-1,3-NONANEDIOL. [Link]
-
WUXI HELIPONT CHEMICAL TECHNOLOGY CO., LTD. Experienced supplier of Acetaldehyde Plant. [Link]
- Google Patents.
-
DTIC. Thermal Decomposition of Dimethoxymethane Electrolyte Solution. [Link]
-
eScholarship. Novel Routes to Ethylene Glycol Synthesis via Acid-Catalyzed Carbonylation of Formaldehyde and Dimethoxymethane. [Link]
-
Chemistry LibreTexts. Drying Solvents. [Link]
-
ResearchGate. Spectroscopy and decomposition kinetics of dimethoxymethane and 1,2-dimethoxyethane at high temperatures. [Link]
-
Y. Zhou, Y. Li, Y. Liu, et al. Electrolyte additive enabled low temperature lithium metal batteries. Materials Chemistry Frontiers, 2022. [Link]
Sources
- 1. Dimethoxymethane - Wikipedia [en.wikipedia.org]
- 2. archemco.com [archemco.com]
- 3. researchgate.net [researchgate.net]
- 4. sites.wp.odu.edu [sites.wp.odu.edu]
- 5. ataman-chemicals.com [ataman-chemicals.com]
- 6. Experienced supplier of Acetaldehyde Plant [aldehydeepc.com]
- 7. legacy.sae.org [legacy.sae.org]
- 8. researchgate.net [researchgate.net]
- 9. Electrolyte additive enabled low temperature lithium metal batteries - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Conformations of dimethoxymethane: matrix isolation infrared and ab initio studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Dimethoxymethane | C3H8O2 | CID 8020 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methoxy(methoxymethoxy)methane: A Green Solvent Alternative for Synthesis and Formulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Greener Solvents
In the pursuit of sustainable chemical innovation, the selection of solvents has emerged as a critical focal point for minimizing the environmental footprint of chemical processes. Traditional solvents, while effective, often pose significant health, safety, and environmental hazards. This guide provides a comprehensive overview of methoxy(methoxymethoxy)methane, commonly known as dimethoxymethane (DMM) or methylal, as a viable green solvent alternative. We will delve into its physicochemical properties, explore its applications with detailed protocols, and provide a thorough assessment of its environmental and safety profile, empowering researchers to make informed decisions in their experimental designs.
Physicochemical Properties of Dimethoxymethane (DMM)
Dimethoxymethane is a colorless, volatile liquid with a characteristic chloroform-like odor.[1][2] Its low boiling point and viscosity, coupled with its excellent dissolving power for a wide range of organic compounds, make it an attractive solvent for various applications.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Dimethoxymethane (DMM)
| Property | Value | Source(s) |
| Chemical Formula | C₃H₈O₂ | [2] |
| Molar Mass | 76.095 g·mol⁻¹ | [2] |
| Appearance | Colorless liquid | [2] |
| Odor | Chloroform-like | [2] |
| Density | 0.8593 g/cm³ (at 20 °C) | [2] |
| Melting Point | -105 °C | [2] |
| Boiling Point | 42 °C | [2] |
| Solubility in Water | 33% (20 °C) | [2] |
| Vapor Pressure | 330 mmHg (20 °C) | [2] |
| Flash Point | -18 °C | [3] |
DMM is miscible with most common organic solvents and is synthesized industrially through the acid-catalyzed reaction of methanol and formaldehyde.[2]
Applications in Organic Synthesis
Dimethoxymethane's utility as a solvent and reagent in organic synthesis is multifaceted. This section provides detailed application notes and protocols for its use in Grignard reactions and as a safer alternative for the protection of alcohols.
Dimethoxymethane as a Solvent for Grignard Reactions
Ethereal solvents are essential for the formation and stability of Grignard reagents. While DMM can be used as a solvent for these reactions, its performance must be carefully considered in the context of the specific substrate.
Causality Behind Solvent Choice in Grignard Reactions: The efficacy of an ethereal solvent in a Grignard reaction is largely dependent on its ability to solvate the magnesium center, which stabilizes the Grignard reagent. However, the solvent's structure and reactivity can also influence the prevalence of side reactions, such as Wurtz coupling.
A comparative study on the Grignard reaction of benzyl chloride highlights the trade-offs associated with solvent selection (Table 2).
Table 2: Solvent Effect on the Grignard Reaction of Benzyl Chloride
| Solvent | Product Yield (%) | Wurtz Byproduct (%) |
| Diethyl Ether (Et₂O) | 94 | 6 |
| Tetrahydrofuran (THF) | 27 | 73 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | 10 |
| Dimethoxymethane (DMM) | 45 | 55 |
| Cyclopentyl methyl ether (CPME) | 45 | 55 |
Data adapted from a study on the Grignard reaction of benzyl chloride.[1]
As the data indicates, for reactive halides like benzyl chloride, DMM can lead to a substantial amount of the undesired Wurtz coupling byproduct, resulting in a lower yield of the desired Grignard product compared to diethyl ether and 2-MeTHF.[1] Therefore, while DMM can be employed, it is crucial to screen it against other ethereal solvents for a specific Grignard reaction to optimize the yield.
Protocol 1: Grignard Reaction with Benzyl Chloride in Dimethoxymethane
Objective: To prepare benzylmagnesium chloride and react it with an electrophile, illustrating the use of dimethoxymethane as a solvent.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Benzyl chloride
-
Anhydrous dimethoxymethane
-
Electrophile (e.g., benzophenone)
-
Anhydrous work-up and purification solvents (e.g., diethyl ether, saturated aqueous ammonium chloride, brine, anhydrous sodium sulfate)
Procedure:
-
Preparation: Rigorously dry all glassware in an oven and assemble under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add magnesium turnings and a small crystal of iodine.
-
Grignard Formation: Add a solution of benzyl chloride in anhydrous dimethoxymethane dropwise to the magnesium turnings. The reaction is exothermic and may require gentle heating to initiate. Once initiated, maintain the reaction at a gentle reflux.[1]
-
Reaction with Electrophile: After the consumption of magnesium, cool the Grignard reagent solution to 0 °C. Add a solution of the electrophile (e.g., benzophenone) in anhydrous dimethoxymethane dropwise.
-
Work-up: Once the reaction is complete (monitored by TLC), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Caption: Generalized workflow for a Grignard reaction using DMM.
A Safer Alternative for Methoxymethyl (MOM) Ether Protection of Alcohols
The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis. Methoxymethyl (MOM) ethers are widely used as protecting groups due to their stability across a broad pH range.[4] The traditional reagent for introducing the MOM group is chloromethyl methyl ether (MOM-Cl), which is a known human carcinogen.[5] Dimethoxymethane offers a significantly safer, non-carcinogenic alternative for the formation of MOM ethers.[2][5][6]
Causality Behind the Greener Approach: The use of DMM for MOM protection avoids the handling of the highly toxic and carcinogenic MOM-Cl. The reaction proceeds via an acid-catalyzed acetal exchange, where an excess of DMM is used to drive the equilibrium towards the protected alcohol.[6] This method is preferable to the use of MOM-Cl, especially in industrial settings where worker safety is paramount.[2]
Protocol 2: MOM Protection of a Primary Alcohol using Dimethoxymethane
Objective: To protect a primary alcohol with a methoxymethyl (MOM) group using dimethoxymethane as a safe alternative to MOM-Cl.
Materials:
-
Primary alcohol (e.g., benzyl alcohol)
-
Dimethoxymethane (DMM)
-
Phosphorus pentoxide (P₂O₅) or a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid)
-
Anhydrous dichloromethane (DCM) or chloroform
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol and anhydrous dichloromethane.
-
Reagent Addition: Add an excess of dimethoxymethane (typically 3-5 equivalents).
-
Catalyst Addition: Carefully add phosphorus pentoxide in portions with stirring, or add a catalytic amount of p-toluenesulfonic acid. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extraction and Purification: Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude MOM-protected alcohol can be purified by column chromatography.
Caption: Comparison of traditional vs. greener MOM protection.
Dimethoxymethane in Wittig Reactions
While DMM is a versatile solvent, its application in Wittig reactions is not well-documented in the scientific literature. The Wittig reaction typically employs solvents that can effectively solvate the phosphonium ylide and the carbonyl compound. While DMM's polarity may be suitable for some Wittig reactions, other solvents like THF, DMSO, or dichloromethane are more commonly used. Researchers exploring DMM as a solvent for Wittig reactions should conduct initial small-scale screening experiments to determine its efficacy for their specific substrates.
Environmental, Health, and Safety Profile
A comprehensive assessment of a solvent's "green" credentials requires a thorough evaluation of its environmental fate, toxicity, and safety profile.
Environmental Profile
Biodegradability: Dimethoxymethane is considered to be biodegradable.[5] The assessment of a chemical's biodegradability is often conducted following standardized protocols, such as the OECD Guideline for the Testing of Chemicals, Section 3.[7][8][9] A substance is generally considered "readily biodegradable" if it achieves a certain percentage of degradation (e.g., >60% of theoretical CO₂ evolution) within a 28-day period under specific test conditions.[8][9] This indicates that the substance is unlikely to persist in the environment.
Aquatic Toxicity: The potential impact of a solvent on aquatic ecosystems is a critical consideration. Aquatic toxicity is typically evaluated by determining the concentration of a substance that is lethal to 50% of a test population (LC50) or causes an effect in 50% of the population (EC50) over a specified time period.[10][11]
Table 3: Aquatic Toxicity of Dimethoxymethane
| Species | Test | Duration | Result | Source(s) |
| Danio rerio (Zebra fish) | LC50 | 96 h | > 1000 mg/L | [12] |
| Daphnia magna (Water flea) | EC50 | 48 h | > 1200 mg/L | [12] |
| Pseudokirchneriella subcapitata (Green algae) | EC50 | 72 h | > 1000 mg/L | [12] |
The high LC50 and EC50 values for DMM indicate a low acute toxicity to aquatic organisms.
Health and Safety Profile
Dimethoxymethane is considered to have a low hazard potential for human health.[13] Inhalation studies in rats have shown no adverse effects at high concentrations.[13] However, it is a highly flammable liquid and should be handled with appropriate precautions.[2]
Key Safety Considerations:
-
Flammability: DMM is highly flammable with a low flash point. It should be handled in a well-ventilated area, away from ignition sources.
-
Peroxide Formation: While less prone to peroxide formation than some other ethers, it is good practice to test for peroxides before distilling DMM to dryness.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling DMM.
Analytical Methods and Quality Control
For applications in the pharmaceutical industry, it is crucial to have reliable analytical methods to determine the purity of the solvent and to quantify any residual amounts in the final product.
Gas Chromatography (GC): Gas chromatography is the most common technique for analyzing volatile organic compounds like DMM.[14][15]
-
GC-FID (Flame Ionization Detection): This is a robust and widely used method for quantifying organic compounds.[14][15]
-
GC-MS (Mass Spectrometry): This technique provides not only quantification but also structural information, which is useful for identifying unknown impurities.
The choice between GC-FID and GC-MS will depend on the specific analytical requirements, with GC-MS offering higher specificity. The United States Pharmacopeia (USP) chapter <467> provides detailed procedures for the analysis of residual solvents in pharmaceuticals, often employing headspace GC techniques.[16][17]
Conclusion
Dimethoxymethane presents a compelling case as a greener solvent alternative for a range of applications in organic synthesis and formulation. Its favorable physicochemical properties, low toxicity, and biodegradability make it an attractive replacement for more hazardous traditional solvents. While its performance in certain reactions, such as Grignard reactions with reactive halides, may require careful optimization, its utility as a safe and effective reagent for MOM protection is a significant advantage. By understanding the causality behind its performance and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently incorporate dimethoxymethane into their workflows, contributing to the advancement of sustainable chemistry.
References
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. International Journal of Advance Research in Science and Engineering. Available at: [Link]
-
ACUTE DATA. US EPA. Available at: [Link]
-
OECD GUIDELINE FOR TESTING OF CHEMICALS. OECD. Available at: [Link]
-
Wittig and Wittig–Horner Reactions under Sonication Conditions. PMC. Available at: [Link]
-
METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. Available at: [Link]
-
Aquatic Toxicity. ChemSafetyPro.COM. Available at: [Link]
-
Aquatic toxicity. The Joint Research Centre - European Union. Available at: [Link]
-
OECD GUIDELINE FOR THE TESTING OF CHEMICALS. European Commission's Food Safety. Available at: [Link]
-
Methoxymethyl ether. Wikipedia. Available at: [Link]
-
A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds. ResearchGate. Available at: [Link]
-
SUMMARY OF PUBLISHED AQUATIC TOXICITY INFORMATION AND WATER QUALITY CRITERIA FOR SELECTED VOLATILE ORGANIC COMPOUNDS. USGS. Available at: [Link]
-
Analytical methods for residual solvents determination in pharmaceutical products. PubMed. Available at: [Link]
-
Analytical methods for residual solvents determination in pharmaceutical products. ResearchGate. Available at: [Link]
-
Results of aquatic toxicity tests of chemicals conducted by Ministry of the Environment in Japan (- March 2016). Japan Ministry of the Environment. Available at: [Link]
-
MOM Ethers. Organic Chemistry Portal. Available at: [Link]
-
Grignard Reagent in THF vs in Diethyl ether. Chemistry Stack Exchange. Available at: [Link]
-
ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Polish Pharmaceutical Society. Available at: [Link]
-
Types of OECD 301 Biodegradation Tests. Aropha. Available at: [Link]
-
Analytical Strategies for Monitoring Residual Impurities. BioPharm International. Available at: [Link]
-
Comparison of Traditional and Alternative Wittig Reactions. Kennesaw State University. Available at: [Link]
-
Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). Concawe. Available at: [Link]
-
Toward the future of OECD/ISO biodegradability testing-new approaches and developments. Environmental Sciences Europe. Available at: [Link]
-
Two Variations of Solvent-Reduced Wittig Olefination Reactions – Comparison of Solventless Wittig Reactions to Wittig Reactions under Ultrasonication with Minimal Work-up. ResearchGate. Available at: [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Royal Society of Chemistry. Available at: [Link]
-
Dimethoxymethane. Wikipedia. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dimethoxymethane - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. oecd.org [oecd.org]
- 8. concawe.eu [concawe.eu]
- 9. Toward the future of OECD/ISO biodegradability testing-new approaches and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemsafetypro.com [chemsafetypro.com]
- 11. Aquatic toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
- 12. env.go.jp [env.go.jp]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Analytical methods for residual solvents determination in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ptfarm.pl [ptfarm.pl]
- 17. gcms.cz [gcms.cz]
Methoxy(methoxymethoxy)methane: A Comprehensive Guide for the Synthetic Chemist
Introduction: Unveiling the Utility of a Versatile Reagent
In the landscape of modern organic synthesis, the quest for efficient and reliable reagents is perpetual. Methoxy(methoxymethoxy)methane, known colloquially as dimethoxymethane or methylal, has firmly established itself as a cornerstone reagent for the protection of hydroxyl groups.[1] Its role as a precursor to the methoxymethyl (MOM) ether protecting group has proven indispensable in the multi-step synthesis of complex molecules, particularly in the realms of natural product synthesis and drug development.[1][2] This guide provides an in-depth exploration of this compound, offering not just protocols, but a deeper understanding of the causality behind experimental choices, ensuring both scientific integrity and practical success.
Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in the laboratory.
Physical Properties:
| Property | Value | Reference |
| CAS Number | 109-87-5 | [3] |
| Molecular Formula | C₃H₈O₂ | [3] |
| Molecular Weight | 76.09 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Odor | Chloroform-like | [3] |
| Boiling Point | 42 °C (108 °F) | [3] |
| Melting Point | -105 °C (-157 °F) | [3] |
| Density | 0.86 g/cm³ at 20 °C | [4] |
| Solubility in water | 33% (20 °C) | [3] |
| Vapor Pressure | 330 mmHg (20 °C) | [3] |
| Flash Point | -26 °F (Open cup) | [5] |
Safety and Handling:
This compound is a highly flammable liquid and should be handled with appropriate precautions in a well-ventilated fume hood, away from ignition sources.[5] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound may form explosive peroxides upon prolonged storage and exposure to air, so it is recommended to test for the presence of peroxides before use, especially before distillation.
Application in Organic Synthesis: The Methoxymethyl (MOM) Protecting Group
The primary application of this compound in organic synthesis is as a stable and reliable precursor for the introduction of the methoxymethyl (MOM) protecting group for alcohols and phenols. The MOM group is favored for its stability under a wide range of reaction conditions, including strongly basic and organometallic reagents, while being readily cleavable under acidic conditions.[6]
Mechanism of MOM Protection
The formation of a MOM ether from an alcohol and this compound is an acid-catalyzed acetal exchange reaction. The acid catalyst protonates one of the methoxy groups of dimethoxymethane, making it a good leaving group (methanol). The resulting oxonium ion is a potent electrophile that is readily attacked by the hydroxyl group of the substrate to form the protected MOM ether.
Caption: General mechanism of acid-catalyzed MOM protection.
Application Notes and Protocols
Protocol 1: MOM Protection of a Primary Alcohol using p-Toluenesulfonic Acid
This protocol describes a general and widely applicable method for the protection of primary alcohols. The use of a catalytic amount of a strong acid like p-toluenesulfonic acid (pTSA) is often sufficient to drive the reaction to completion.
Materials:
-
Primary alcohol
-
This compound (dimethoxymethane), anhydrous
-
p-Toluenesulfonic acid monohydrate (pTSA)
-
Anhydrous dichloromethane (DCM) or chloroform
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 equiv). Dissolve the alcohol in anhydrous DCM (or another suitable inert solvent) to a concentration of approximately 0.1-0.5 M.
-
Addition of Reagents: Add an excess of this compound (5-10 equiv) to the solution. This large excess helps to drive the equilibrium towards the product.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol spot and the appearance of a new, less polar product spot. For less reactive alcohols, gentle heating (reflux) may be necessary.
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acidic catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove any remaining aqueous contaminants.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure MOM-protected alcohol.
Self-Validation: The success of the reaction can be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and IR) of the purified product. The characteristic signals for the MOM group are a singlet at approximately 4.6 ppm (for the -O-CH₂-O- protons) and a singlet at around 3.3 ppm (for the -OCH₃ protons) in the ¹H NMR spectrum.
Protocol 2: MOM Protection of an Alcohol using Phosphorus Pentoxide
For acid-sensitive substrates or when a stronger dehydrating agent is required to drive the equilibrium, phosphorus pentoxide (P₂O₅) can be an effective reagent.
Materials:
-
Alcohol
-
This compound (dimethoxymethane), anhydrous
-
Phosphorus pentoxide (P₂O₅)
-
Anhydrous chloroform (CHCl₃) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equiv) in anhydrous chloroform or DCM.
-
Reagent Addition: Add this compound (3-5 equiv).
-
Catalyst Addition: Carefully add phosphorus pentoxide (1-2 equiv) portion-wise to the stirred solution. The reaction can be exothermic.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Be cautious as gas evolution (CO₂) will occur.
-
Extraction: Extract the mixture with DCM.
-
Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic phase. Purify the crude product by flash column chromatography.
Caption: Experimental workflow for MOM protection of alcohols.
Deprotection of MOM Ethers
The MOM group is typically removed under acidic conditions. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.
Protocol 3: Acid-Catalyzed Deprotection of MOM Ethers
This protocol outlines a standard method for the cleavage of MOM ethers using a mineral acid.
Materials:
-
MOM-protected compound
-
Methanol or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), concentrated or a solution in a solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the MOM-protected compound (1.0 equiv) in methanol or THF.
-
Acid Addition: Add a few drops of concentrated HCl or a solution of HCl in an appropriate solvent (e.g., 1-3 M).
-
Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Work-up: Neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the product with ethyl acetate or DCM.
-
Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Purification: After filtration and concentration, purify the deprotected alcohol by column chromatography if necessary.
Caption: General mechanism for the acidic deprotection of MOM ethers.
Dimethoxymethane as a Solvent
Beyond its role in protecting group chemistry, this compound's low boiling point, low viscosity, and good dissolving power for many organic compounds make it a useful solvent in certain applications.[3] It is miscible with most common organic solvents.[3] Its aprotic nature makes it a potential alternative to other ethereal solvents like diethyl ether or THF in specific reactions, such as Grignard reactions, although its utility in this context is substrate-dependent.
Conclusion: A Versatile Tool for the Synthetic Chemist
This compound is a valuable and versatile reagent in the arsenal of the modern organic chemist. Its primary utility as a precursor for the robust and reliably cleaved MOM protecting group is well-established. By understanding the underlying principles of its reactivity and following well-defined protocols, researchers can confidently employ this reagent to navigate complex synthetic pathways. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this compound in their synthetic endeavors.
References
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (2025). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
ACS Publications. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved from [Link]
-
OSHA. (n.d.). METHYLAL (DIMETHOXY-METHANE) (DIMETHOXYMETHANE). Retrieved from [Link]
-
PubChem. (n.d.). Dimethoxymethane. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethoxymethane. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]
-
Bentham Science. (n.d.). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Dimethoxymethane - Wikipedia [en.wikipedia.org]
- 4. Dimethoxymethane | C3H8O2 | CID 8020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. METHYLAL (DIMETHOXY-METHANE) (DIMETHOXYMETHANE) | Occupational Safety and Health Administration [osha.gov]
- 6. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Williamson Ether Synthesis Utilizing Methoxy(methoxymethoxy)methane Derivatives
Authored by: A Senior Application Scientist
Introduction: The Strategic Application of MOM Ethers in Complex Synthesis
The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a highly relevant and versatile method for the formation of ether linkages. This application note delves into a specific and strategic variant of this classic reaction: the use of methoxy(methoxymethoxy)methane (MOM) derivatives, particularly MOM-Cl, as electrophiles for the protection of alcohols. In the intricate world of multi-step organic synthesis, particularly in drug development and natural product synthesis, the selective protection and deprotection of functional groups is paramount. The MOM ether stands out as a robust yet readily cleavable protecting group for alcohols, offering a distinct advantage over other protecting groups due to its stability across a wide range of reaction conditions, including those involving strong bases, organometallics, and hydrides.
This guide provides a comprehensive overview of the mechanistic underpinnings, detailed experimental protocols, and critical considerations for the successful implementation of the Williamson ether synthesis for the formation of MOM ethers. The information presented herein is curated for researchers, scientists, and drug development professionals who require a deep, practical understanding of this essential synthetic transformation.
Mechanistic Insights: A Tale of Two Steps
The formation of a MOM ether via the Williamson synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The process can be conceptually broken down into two primary stages:
-
Deprotonation of the Alcohol: The synthesis commences with the deprotonation of the starting alcohol (ROH) by a suitable base to form a highly nucleophilic alkoxide (RO-). The choice of base is critical and is dictated by the pKa of the alcohol. For simple primary and secondary alcohols, common bases include sodium hydride (NaH) or potassium hydride (KH), which irreversibly deprotonate the alcohol, driving the reaction forward. For more sensitive substrates or when milder conditions are required, bases such as diisopropylethylamine (DIPEA) or proton sponges can be employed, although these may necessitate longer reaction times or elevated temperatures.
-
Nucleophilic Attack: The newly formed alkoxide, a potent nucleophile, then attacks the electrophilic methylene carbon of the this compound derivative, typically chloromethyl methyl ether (MOM-Cl). This concerted SN2 displacement of the chloride leaving group results in the formation of the desired MOM-protected ether (ROMOM) and a salt byproduct (e.g., NaCl). The stereochemistry at the carbinol center is retained throughout this process, a key advantage of the SN2 mechanism.
Experimental Workflow: A Visual Guide
To provide a clear visual representation of the experimental workflow, the following diagram illustrates the key stages of the Williamson ether synthesis for MOM ether formation.
Application Note: A Detailed Protocol for the Synthesis of Ethoxymethoxymethane via Acid-Catalyzed Transacetalization
Abstract & Introduction
Ethoxymethoxymethane (EMM), a mixed acetal of formaldehyde, is a molecule of significant interest due to its potential applications as a specialty solvent and a diesel fuel additive.[1] Its synthesis presents a classic case study in the principles of acetal chemistry. This application note provides a comprehensive, field-tested protocol for the preparation of ethoxymethoxymethane.
The core of this synthesis is an acid-catalyzed transacetalization reaction.[2] This process involves the exchange of an alkoxy group of an existing acetal with an alcohol. While various precursors could theoretically be employed, the most direct and well-documented route involves the reaction of dimethoxymethane (DMM, also known as methylal) with ethanol.[1] This method is favored for its high atom economy and reliance on readily available starting materials.
This guide will focus on the synthesis from dimethoxymethane and ethanol, a reaction governed by the following equilibrium:
CH₃OCH₂OCH₃ (DMM) + CH₃CH₂OH (Ethanol) <=> CH₃OCH₂OCH₂CH₃ (EMM) + CH₃OH (Methanol)
We will delve into the underlying reaction mechanism, provide a detailed step-by-step laboratory protocol, discuss critical parameters for process optimization, and outline methods for the characterization of the final product.
Scientific Principle: The Transacetalization Mechanism
The formation of ethoxymethoxymethane from dimethoxymethane is a reversible, acid-catalyzed nucleophilic substitution reaction.[3] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting. The process proceeds through several key equilibrium steps:
-
Protonation of the Acetal: The reaction is initiated by the protonation of one of the oxygen atoms of dimethoxymethane by the acid catalyst (e.g., H⁺ from p-TsOH). This step activates the acetal, converting a poor leaving group (methoxide, CH₃O⁻) into a good leaving group (methanol, CH₃OH).[4]
-
Formation of an Oxocarbenium Ion: The protonated acetal eliminates a molecule of methanol, forming a resonance-stabilized oxocarbenium ion (CH₃OCH₂⁺). This cation is a key electrophilic intermediate in the reaction.
-
Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation: A final proton transfer step, typically involving the conjugate base of the catalyst or another alcohol molecule, removes the proton from the newly added ethoxy group, yielding the neutral mixed acetal product, ethoxymethoxymethane, and regenerating the acid catalyst.
Because every step in this mechanism is reversible, the reaction's direction is governed by Le Châtelier's principle. To drive the equilibrium toward the desired product (EMM), one can use a large excess of the ethanol reactant or, more effectively, remove one of the products (methanol) from the reaction mixture as it forms.[3]
Materials and Equipment
Reagents & Chemicals
| Reagent | CAS Number | Molecular Formula | M.W. ( g/mol ) | Boiling Point (°C) | Notes |
| Dimethoxymethane (DMM) | 109-87-5 | C₃H₈O₂ | 76.10 | 42 °C | Anhydrous, ≥99% purity. Highly flammable.[5] |
| Ethanol | 64-17-5 | C₂H₅OH | 46.07 | 78 °C | Anhydrous (200 proof), absolute. |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | 6192-52-5 | C₇H₁₀O₄S | 190.22 | N/A (M.P. 103-106 °C) | Catalyst. Corrosive. |
| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃ | 84.01 | N/A | For neutralization. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | N/A | Drying agent. |
Equipment
-
Round-bottom flasks (250 mL and 500 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel (500 mL)
-
Fractional distillation apparatus (including a Vigreux column, distillation head, condenser, and receiving flasks)
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis yielding approximately 0.15 moles of ethoxymethoxymethane.
Reaction Setup & Execution
-
Reagent Charging: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add dimethoxymethane (15.2 g, 0.20 mol).
-
Add Excess Alcohol: To the same flask, add anhydrous ethanol (27.6 g, 0.60 mol). The 3:1 molar excess of ethanol helps to shift the reaction equilibrium towards the products.
-
Catalyst Addition: Carefully add p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, ~0.5 mol%).
-
Reflux: Assemble a reflux condenser on the flask. Place the apparatus in a heating mantle on a magnetic stirrer.
-
Heating: Heat the mixture to a gentle reflux (the boiling point of the mixture will be between that of DMM and ethanol, approximately 55-65 °C). Allow the reaction to stir under reflux for 4-6 hours. Reaction progress can be monitored by taking small aliquots and analyzing them via Gas Chromatography (GC).
Work-up and Neutralization
-
Cooling: After the reaction period, turn off the heat and allow the flask to cool to room temperature.
-
Quenching: Carefully pour the cooled reaction mixture into a 500 mL separatory funnel containing 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Extraction: Gently swirl the separatory funnel (venting frequently to release CO₂ pressure) to ensure complete neutralization. Allow the layers to separate. Although the components are largely soluble, this wash removes the catalyst salt and any water-soluble impurities. Extract the aqueous layer twice with 30 mL portions of diethyl ether to recover any dissolved product.
-
Combine & Dry: Combine all organic phases in a clean 500 mL Erlenmeyer flask. Add anhydrous magnesium sulfate (approx. 5-10 g), swirl, and let it stand for 15-20 minutes to dry the organic solution.
Purification by Fractional Distillation
-
Filtration: Filter the dried organic solution through a fluted filter paper directly into a 250 mL round-bottom flask suitable for distillation.
-
Distillation Setup: Assemble a fractional distillation apparatus using the flask. A Vigreux column is recommended to efficiently separate the components.
-
Distillation:
-
Fraction 1 (Foreshot): Gently heat the mixture. The first fraction to distill will be unreacted dimethoxymethane (b.p. 42 °C) and potentially some diethyl ether from the extraction. Collect this fraction until the head temperature begins to rise significantly.
-
Fraction 2 (Intermediate): A mixture containing the methanol byproduct (b.p. 65 °C) and the ethoxymethoxymethane product (b.p. 65.9 °C) will co-distill.[1] The close boiling points make a perfect separation very difficult with standard lab equipment. Collect this fraction carefully, monitoring the temperature closely.
-
Fraction 3 (Tail): The temperature will then rise towards the boiling point of the remaining ethanol (78 °C).
-
-
Final Product: The second fraction contains the desired ethoxymethoxymethane. Purity should be assessed by GC-MS and ¹H NMR. For many applications, this mixture may be suitable. For higher purity, a more efficient distillation column or preparative GC is required.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of ethoxymethoxymethane.
Characterization & Expected Results
The final product, ethoxymethoxymethane, should be a colorless, volatile liquid.[6] Purity should be assessed using the following methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight (M.W. 90.12 g/mol ).[7]
-
¹H NMR Spectroscopy: To confirm the structure. Expected chemical shifts (CDCl₃, δ): ~3.65 (q, 2H, -O-CH₂-CH₃), ~4.60 (s, 2H, -O-CH₂-O-), ~3.35 (s, 3H, -O-CH₃), ~1.20 (t, 3H, -CH₂-CH₃).
-
Boiling Point: The boiling point of the purified fraction should be approximately 65-66 °C at atmospheric pressure.[1]
A typical yield for this reaction, after careful distillation, is in the range of 60-75%. The primary impurity is often residual methanol due to the difficulty of separation by distillation.
Safety Precautions
-
Flammability: Dimethoxymethane, ethanol, methanol, and the final product are highly flammable liquids with low boiling points.[5] All operations must be conducted in a well-ventilated chemical fume hood, away from ignition sources.
-
Corrosivity: p-Toluenesulfonic acid is a corrosive solid. Avoid contact with skin and eyes.
-
Pressure: Use caution when neutralizing the acidic reaction mixture with sodium bicarbonate, as this generates CO₂ gas. Vent the separatory funnel frequently.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and nitrile gloves must be worn at all times during the procedure.
References
-
Pinnick, H. W., & Barot, B. C. (1981). Preparation of Formaldehyde and Acetaldehyde Acetals. The Journal of Organic Chemistry, 46(14), 2981–2983. [Link]
- CN105585463A - Preparation method of ethoxymethoxy methane. (2016).
-
Acetal. (n.d.). In Wikipedia. Retrieved January 20, 2026. [Link]
-
Acetal Formation. (2019, June 5). Chemistry LibreTexts. [Link]
-
One acetal can be converted to a different acetal by reaction with a diol in the presence of an acid, a process called transacetalization. (n.d.). StudySmarter. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 524894, Ethoxymethoxymethane. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 8020, Dimethoxymethane. [Link]
-
Organic Chemistry with Victor. (2023, January 25). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product [Video]. YouTube. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10024, Diethoxymethane. [Link]
Sources
- 1. CN105585463A - Preparation method of ethoxymethoxy methane - Google Patents [patents.google.com]
- 2. homework.study.com [homework.study.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Dimethoxymethane - Wikipedia [en.wikipedia.org]
- 6. Diethoxymethane | C5H12O2 | CID 10024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethoxymethoxymethane | C4H10O2 | CID 524894 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Methoxy(methoxymethoxy)methane (Dimethoxymethane)
Answering your request, here is a technical support center with troubleshooting guides and FAQs.
Welcome to the Technical Support Center for Methoxy(methoxymethoxy)methane, a compound more commonly known in the laboratory by its synonyms, Dimethoxymethane (DMM) or Methylal . While classified as a liquid at standard temperature and pressure, its extremely high volatility (Boiling Point: 42°C) and low flash point mean it often behaves like a gas, presenting unique handling challenges for researchers.[1][2]
This guide is designed for chemistry professionals to navigate the complexities of using DMM safely and effectively in experimental settings.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing a logical workflow to diagnose and resolve common issues.
Q1: My reaction yield is unexpectedly low when using DMM as a solvent or reagent. What are the potential causes and how can I fix this?
Low yields in reactions involving DMM often trace back to contamination of the solvent or loss of material due to its high volatility. The following diagnostic workflow can help pinpoint the issue.
Caption: Troubleshooting workflow for low reaction yields with DMM.
Causality Explained:
-
Water Contamination: DMM is hygroscopic and soluble in water up to about 33% by weight.[1][3] Water acts as a potent nucleophile and proton source, readily quenching organometallic reagents and interfering with many acid- or base-catalyzed reactions.
-
Peroxide Contamination: As a diether, DMM can form explosive peroxides upon exposure to air and light.[1][4] Even at non-explosive concentrations, peroxides are radical initiators that can trigger unwanted side reactions, consume sensitive reagents, and lead to complex product mixtures.
-
Acidic Hydrolysis: DMM is an acetal and is unstable in the presence of acid, readily hydrolyzing back to formaldehyde and methanol.[2][5] If your starting material is acidic or if acidic impurities are present, DMM can degrade, introducing highly reactive formaldehyde into your system.
-
Evaporative Loss: The low boiling point of DMM means significant material can be lost through evaporation, even from a room temperature reaction, altering stoichiometry and reducing yield. This is especially problematic during exothermic reactions or workups.
Q2: I'm observing unexpected peaks in my NMR or GC-MS analysis after a reaction. What could they be?
Unidentified signals often originate from the degradation of DMM or from its role as a methoxymethyl (MOM) protecting agent.
-
Methanol and Formaldehyde Derivatives: The most common impurities arise from the hydrolysis of DMM.[2][5] Look for signals corresponding to methanol, formaldehyde, or its oligomers/hydrates. In some cases, formaldehyde can react with your substrate or other nucleophiles in the mixture.[6]
-
Methoxymethyl (MOM) Ether Byproducts: DMM is a common reagent for protecting alcohols and phenols as MOM ethers.[2][7] This reaction is typically acid-catalyzed and can sometimes lead to self-condensation products or incomplete reaction.
-
Oxidation Products: If peroxides were present, you might observe products of radical-initiated side reactions, which can be difficult to identify without further analysis.
Validation Strategy: Run a control experiment where your starting materials are stirred in freshly purified DMM under the reaction conditions (without the key reagent). Analyze this mixture to see if any degradation products form.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the safe handling, storage, and purification of DMM.
Q1: What are the primary hazards of working with DMM?
DMM is a hazardous material requiring strict safety protocols. The main risks are:
-
Extreme Flammability: It has a very low flash point of approximately -18°C (0°F) and a wide explosive limit range.[1][4] Its vapors are 2.6 times heavier than air and can accumulate in low-lying areas, traveling to a distant ignition source.
-
Peroxide Formation: Upon storage and exposure to atmospheric oxygen, DMM can form shock-sensitive, explosive peroxide crystals.[4] This risk is elevated when the solvent is concentrated or distilled.
-
Inhalation Risk: Due to its high volatility, high concentrations of vapor can be present at room temperature, posing an inhalation hazard.
Table 1: Physical and Safety Properties of Dimethoxymethane (DMM)
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₃H₈O₂ | [1][2] |
| Molecular Weight | 76.09 g/mol | [1] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Chloroform-like | [1] |
| Boiling Point | 41-42 °C | |
| Melting Point | -105 °C | |
| Density | 0.86 g/mL at 25 °C | |
| Vapor Pressure | 330 mmHg (44 kPa) at 20 °C | [2] |
| Flash Point | approx. -18 °C (0 °F) | [1] |
| Explosive Limits | 1.6 - 17.6 % |
| Peroxide Hazard | May form explosive peroxides |[4] |
Q2: How should I properly store DMM to minimize risks?
Proper storage is critical to prevent accidents.
-
Location: Store in a cool, dry, and well-ventilated flammable storage cabinet away from heat, sparks, open flames, and strong oxidizing agents.[8]
-
Container: Keep the container tightly closed to prevent evaporation and exposure to air. An inert atmosphere (nitrogen or argon) is recommended for uninhibited or purified DMM.[9]
-
Labeling: Clearly label the container with the chemical name, date received, and date opened. This is crucial for tracking the potential for peroxide formation.
Q3: How often should I test DMM for peroxides and what is the procedure?
DMM is a Class D peroxide former, meaning it presents a hazard on concentration.[1]
-
Testing Frequency: Test before every use, especially before any distillation or concentration step. Opened containers should be tested every 3 months.
-
Visual Inspection: Before opening, visually inspect the container (using a flashlight for amber bottles) for crystals, solid masses, or wispy discoloration, which indicate dangerous levels of peroxides.[10] Do not open or move the container if these are present. Contact your institution's safety office immediately.
Protocol 1: Qualitative Test for Peroxides (Potassium Iodide Method) This protocol provides a reliable method for detecting the presence of hydroperoxides.
Materials:
-
Sample of DMM (1-2 mL)
-
Glacial acetic acid (1-2 mL)
-
Sodium iodide (NaI) or Potassium iodide (KI) crystals (approx. 0.1 g)
-
Two small test tubes or vials
Procedure:
-
Add 1 mL of the DMM sample to a clean, dry test tube.
-
In a separate test tube, prepare the test solution by adding ~0.1 g of KI or NaI to 1 mL of glacial acetic acid. Shake to dissolve.
-
Add the test solution to the DMM sample and mix gently.
-
Observe the color:
-
Negative Result (Peroxides < 10 ppm): The solution remains colorless.
-
Positive Result (Peroxides Present): A pale yellow to brown color develops. The intensity of the color is proportional to the peroxide concentration.
-
-
Important: A blank determination should be performed with the acetic acid/iodide mixture alone, as it can slowly oxidize in air, giving a false positive. The color change in the sample tube should be significantly faster and more intense than in the blank.
Q4: What is the best procedure to purify and dry DMM for moisture-sensitive applications?
A multi-step procedure is required to remove water, acidic impurities, and potential peroxides.
Protocol 2: Purification and Drying of Dimethoxymethane Safety First: Perform all steps in a chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Confirm the absence of significant peroxides using Protocol 1 before starting.
Procedure:
-
Remove Acidic Impurities: Place the DMM in a separatory funnel and wash with an equal volume of 20% aqueous sodium hydroxide (NaOH) solution. Shake gently, venting frequently. Allow the layers to separate and discard the aqueous (lower) layer.[5] This step neutralizes any acidic impurities that could catalyze hydrolysis.
-
Preliminary Drying: Wash the DMM with saturated aqueous sodium chloride (brine) to remove bulk water. Separate and discard the aqueous layer.
-
Final Drying: Transfer the DMM to a clean, dry flask and add a suitable drying agent.
-
Recommended: Fused calcium chloride (CaCl₂) or anhydrous potassium carbonate (K₂CO₃). Allow the DMM to stand over the drying agent for several hours, or overnight, with occasional swirling.[5]
-
Note: Stronger drying agents like sodium or calcium hydride are not recommended for initial drying as they can react vigorously with residual water.
-
-
Distillation (Optional, for highest purity):
-
CRITICAL: Confirm again that the DMM is free of peroxides before any distillation. Never distill DMM to dryness.
-
Filter the DMM away from the drying agent into a clean, dry distillation flask.
-
Add fresh, anhydrous drying agent like molecular sieves (4Å) to the flask.
-
Fractionally distill the DMM under an inert atmosphere (nitrogen or argon). Collect the fraction boiling at 41-42°C.
-
-
Storage: Store the purified, dry DMM over activated 4Å molecular sieves in a tightly sealed container under an inert atmosphere.[5][11]
Q5: How should I handle DMM waste?
-
Segregation: Collect all DMM-containing waste (including contaminated solvents and materials) in a dedicated, clearly labeled hazardous waste container.
-
Labeling: The container must be labeled "Hazardous Waste," "Flammable Liquid," and list "Dimethoxymethane" as a primary component.
-
Disposal: The sealed container must be disposed of through your institution's environmental health and safety office. Do not pour DMM down the drain.[8]
Section 3: Process Flow Visualizations
The following diagram illustrates the complete, safe lifecycle for handling DMM in a laboratory environment.
Caption: Safe Handling and Storage Lifecycle for Dimethoxymethane.
Section 4: References
-
Dimethoxymethane for Organic Synthesis: Protecting Groups and Reagents. NINGBO INNO PHARMCHEM CO.,LTD.
-
DIMETHOXYMETHANE. Ataman Kimya A.Ş.[Link]
-
Dimethoxymethane. PubChem, National Center for Biotechnology Information. [Link]
-
Dimethoxymethane. Wikipedia. [Link]
-
Spectroscopy and decomposition kinetics of dimethoxymethane and 1,2-dimethoxyethane at high temperatures. ResearchGate. [Link]
-
Drying Solvents. (2021-08-15). Chemistry LibreTexts. [Link]
-
Preparation of dimethoxymethane. PrepChem.com. [Link]
-
DIMETHOXYMETHANE. Ataman Kimya. [Link]
-
Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. (2023-02-06). National Institutes of Health (NIH). [Link]
-
Peroxide Forming Chemicals. University of Louisville. [Link]
Sources
- 1. Dimethoxymethane | C3H8O2 | CID 8020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethoxymethane - Wikipedia [en.wikipedia.org]
- 3. labproinc.com [labproinc.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. ataman-chemicals.com [ataman-chemicals.com]
- 6. Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. louisville.edu [louisville.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions with Methoxy(methoxymethoxy)methane (DMM)
Welcome to the technical support center for Methoxy(methoxymethoxy)methane, also known as dimethoxymethane (DMM) or methylal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues when using DMM as a solvent.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about DMM to ensure a solid foundation for its use in your experiments.
Q1: What is this compound (DMM)?
This compound (CAS No: 109-87-5) is the dimethyl acetal of formaldehyde.[1] It is a colorless, highly flammable liquid with a low boiling point and a characteristic chloroform-like odor.[1][2] Due to its excellent dissolving power, low viscosity, and unique chemical properties, it serves as a versatile solvent and reagent in organic synthesis.[2][3]
Q2: What are the key physicochemical properties of DMM?
Understanding the properties of DMM is crucial for experimental design, particularly its low boiling point, which impacts reaction temperature, and its miscibility, which affects work-up procedures.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₈O₂ | [1] |
| Molar Mass | 76.09 g/mol | [2][3][4] |
| Boiling Point | 42 °C (108 °F) | [1][2][5] |
| Melting Point | -105 °C (-157 °F) | [1] |
| Density | ~0.86 g/cm³ (at 20 °C) | [1][4] |
| Solubility in Water | ~32-33% by weight (at 20 °C) | [1] |
| Vapor Pressure | 330 mmHg (at 20 °C) | [1] |
| Flash Point | -17.8 °C |
Q3: What are the primary applications of DMM in a laboratory setting?
DMM's utility extends beyond being just a solvent. It is valued for several key roles:
-
Reaction Solvent: It is used as a medium for various chemical transformations, including organometallic chemistry like Grignard reactions.[6] Its low boiling point makes it suitable for reactions requiring moderate temperatures and allows for easy removal post-reaction.[6]
-
Protecting Group Chemistry: DMM is a key reagent for the introduction of the methoxymethyl (MOM) protecting group for alcohols and phenols, offering a stable mask under basic, oxidative, and reductive conditions.[1][6]
-
Formaldehyde Equivalent: As an acetal of formaldehyde, it can serve as a less hazardous and more easily handled source of formaldehyde in certain synthetic contexts.[5][7]
-
Green Chemistry Alternative: It is considered a potential replacement for halogenated solvents like dichloromethane (CH₂Cl₂) and other ethers such as tetrahydrofuran (THF).[7]
Q4: What are the essential safety and handling precautions for DMM?
Safety is paramount when working with DMM due to its high flammability and potential to form peroxides.
-
Flammability: DMM is a highly flammable liquid with a low flash point.[8] It must be kept away from heat, sparks, open flames, and other ignition sources.[9] Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[8][9]
-
Peroxide Formation: Like many ethers, DMM may form explosive peroxides upon exposure to air, especially when stored for extended periods.[8] It is advisable to test for peroxides before distillation or concentration.
-
Handling: Always handle DMM in a well-ventilated area, preferably within a chemical fume hood.[9] Use appropriate personal protective equipment (PPE), including safety goggles, impermeable gloves, and protective clothing.[8][9][10]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[8]
-
Incompatibilities: DMM is incompatible with strong oxidizing agents and strong acids.
Q5: My reaction is highly sensitive to impurities. How should I purify and dry DMM?
Commercially available DMM may contain impurities, primarily residual methanol and formaldehyde from its synthesis, as well as water. For moisture-sensitive or high-precision reactions, purification is critical.
Detailed Protocol: Purification of DMM
-
Removal of Formaldehyde:
-
To a stirring solution of DMM, add a small amount of an alkaline hydrogen peroxide solution.
-
Stir the mixture for 1-2 hours. This process oxidizes the formaldehyde impurity.
-
Carefully separate the DMM layer.
-
Causality: Formaldehyde can act as an electrophile or a source of protons (via oxidation to formic acid), leading to unwanted side reactions.[11] This step removes that reactive impurity.
-
-
Preliminary Drying:
-
Pre-dry the separated DMM over anhydrous magnesium sulfate (MgSO₄) or potassium carbonate (K₂CO₃) to remove the bulk of the water.
-
-
Final Drying (Removal of Methanol and Trace Water):
-
Decant the pre-dried DMM into a flask containing sodium metal and a reflux condenser.
-
Gently reflux the DMM over sodium for several hours until the evolution of hydrogen gas ceases. A benzophenone indicator can be used; a persistent blue or purple color indicates an anhydrous solvent.
-
Causality: Sodium is a powerful desiccant that reacts with both water and residual methanol. Refluxing ensures the complete removal of these protic impurities, which are detrimental to most organometallic and anionic reactions.
-
-
Distillation:
-
Distill the dry DMM under an inert atmosphere (e.g., nitrogen or argon). Collect the fraction boiling at approximately 42 °C.
-
Store the purified solvent over molecular sieves (3Å or 4Å) in a tightly sealed container under an inert atmosphere.
-
Part 2: Troubleshooting Guide for Common Issues
Problem: Low Reaction Yield or Incomplete Conversion
Q: My reaction is sluggish or providing a low yield in DMM. What are the likely causes and how can I improve the outcome?
Low yields in DMM can often be traced back to a few key factors related to its physical properties and purity.
A: Potential Causes & Solutions
-
Solvent Purity:
-
Cause: The presence of water or methanol can quench sensitive reagents (e.g., organolithiums, Grignards) or interfere with catalysts. Formaldehyde impurities can react with your starting materials.
-
Solution: Ensure your DMM is rigorously purified and dried, especially for organometallic reactions. Follow the detailed purification protocol outlined in the FAQ section.
-
-
Reaction Temperature:
-
Cause: DMM has a very low boiling point (42 °C).[1][2][5] If your reaction requires a higher temperature for activation, refluxing in DMM may not provide sufficient energy, leading to slow or incomplete conversion.
-
Solution: If a higher temperature is necessary, DMM may not be the appropriate solvent. Consider an alternative with a higher boiling point, such as 1,2-dimethoxyethane (DME, bp 85 °C) or tetrahydrofuran (THF, bp 66 °C).
-
-
Reagent Solubility:
-
Cause: While DMM is a good solvent for many organic compounds, some polar or ionic reagents may have limited solubility.[4] Poor solubility can significantly hinder reaction rates.
-
Solution: Check the solubility of your key reagents in DMM before running a large-scale reaction. If solubility is an issue, consider using a co-solvent or switching to a more suitable solvent system.
-
Troubleshooting Workflow: Low Reaction Yield
Below is a logical workflow to diagnose the cause of low reaction yields when using DMM.
Caption: A decision tree for troubleshooting low reaction yields in DMM.
Problem: Formation of Unexpected Side Products
Q: I'm observing byproducts that I can't account for when using DMM as a solvent. Why might this be happening?
A: The chemical nature of DMM as an acetal makes it susceptible to specific reactions, which can lead to side products if not controlled.
-
Hydrolysis Under Acidic Conditions:
-
Cause: The most common issue arises from the presence of acid (either as a reagent, catalyst, or acidic impurity). Under acidic conditions, DMM can hydrolyze back to its constituent parts: methanol and formaldehyde.[1][12]
-
Mechanism: The formaldehyde generated is highly electrophilic and can react with nucleophilic species in your reaction mixture, leading to undesired products. For example, it can react with amines, enolates, or even aromatic rings under certain conditions.
-
Solution: If your reaction must be run under acidic conditions, be aware of this potential pathway. It may be necessary to use a different, non-acetal solvent. If the acidity is unintentional, ensure all reagents and glassware are neutral.
-
Diagram: DMM Hydrolysis and Potential Side Reaction
Caption: Hydrolysis of DMM in acid generates reactive formaldehyde.
-
Unintended MOM-Protection:
-
Cause: DMM is a reagent used to form methoxymethyl (MOM) ethers.[1][6] In the presence of an acid catalyst (like p-toluenesulfonic acid) and an alcohol or phenol in your reaction, you may inadvertently form a MOM-protected byproduct.
-
Solution: If your substrate contains unprotected hydroxyl groups and your reaction is acidic, this is a likely side reaction. You may need to protect the alcohol beforehand or use a non-acidic system if MOM protection is not desired.
-
References
-
Applications of Diethoxymethane as a Versatile Process Solvent and Unique Reagent in Organic Synthesis. ResearchGate. Available at: [Link]
-
Dimethoxymethane - Solubility of Things. Solubility of Things. Available at: [Link]
-
Dimethoxymethane as a Cleaner Synthetic Fuel: Synthetic Methods, Catalysts, and Reaction Mechanism. ResearchGate. Available at: [Link]
-
Dimethoxymethane for Organic Synthesis: Protecting Groups and Reagents. Fengchen Group. Available at: [Link]
-
Dimethoxymethane - Solubility of Things (Alternate Link). Solubility of Things. Available at: [Link]
-
DIMETHOXYMETHANE. Ataman Kimya. Available at: [Link]
-
Dimethoxy methane, 99.7%+. Ottokemi. Available at: [Link]
-
Are there any alternative solvents for DMF-DCM? ResearchGate. Available at: [Link]
-
Replacement process solvents. Org Prep Daily. Available at: [Link]
-
Dimethoxymethane - Wikipedia. Wikipedia. Available at: [Link]
-
High‐Entropy Non‐Flammable Ionic Liquid/Dimethoxymethane Composite Electrolyte for High‐Performance Lithium‐Ion Batteries. National Institutes of Health (NIH). Available at: [Link]
-
DIMETHOXYMETHANE (METHYLAL). Ataman Kimya. Available at: [Link]
-
Adoption of Dimethoxyethane and 1,3-Dioxolane in Electrolyte for Fast Charging of Li-Ion Battery. ResearchGate. Available at: [Link]
-
What Are Some Alternatives to Traditional Solvents? YouTube. Available at: [Link]
- Dimethoxymethane preparation process. Google Patents.
-
Anyone have any good recommendations for alternative solvents to NMP, DMA, DMF? Reddit. Available at: [Link]
-
Adoption of Dimethoxyethane and 1,3-Dioxolane in Electrolyte for Fast Charging of Li-Ion Battery. MDPI. Available at: [Link]
-
METHYLAL. Ataman Kimya. Available at: [Link]
-
Dimethoxymethane as a Cleaner Synthetic Fuel: Synthetic Methods, Catalysts, and Reaction Mechanism. ACS Publications. Available at: [Link]
- Method for preparing dimethoxymethane in presence of active carbon immobilized acid catalyst. Google Patents.
-
Exploiting the Steric Effect and Low Dielectric Constant of 1,2-Dimethoxypropane for 4.3 V Lithium Metal Batteries. ACS Energy Letters. Available at: [Link]
Sources
- 1. Dimethoxymethane - Wikipedia [en.wikipedia.org]
- 2. Dimethoxy methane, 99.7%+ (109-87-5) - Dimethoxy methane, 99.7%+ Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. atamankimya.com [atamankimya.com]
Technical Support Center: Methoxy(methoxymethoxy)methane in Acidic Media
An Application Scientist's Guide to Troubleshooting and Best Practices
Welcome to the technical support center for methoxy(methoxymethoxy)methane, commonly known as dimethoxymethane (DMM) or methylal. This guide is designed for researchers, chemists, and drug development professionals who utilize DMM in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments. This document moves beyond simple instruction to explain the causality behind the observed reactions of DMM under acidic conditions.
Section 1: Frequently Asked Questions - Core Principles
This section addresses the most common foundational questions regarding the behavior of DMM in the presence of acid.
Q1: What is the primary intended reaction of DMM under acidic conditions in a synthetic setting?
The most valuable application of DMM in organic synthesis is as a stable, safe, and effective precursor for the introduction of the methoxymethyl (MOM) protecting group onto alcohols.[1][2] In the presence of an acid catalyst, DMM becomes activated and reacts with a nucleophilic alcohol to form a MOM ether, which is a type of acetal.[3] This protection strategy is widely used because MOM ethers are stable under a variety of non-acidic conditions, yet can be readily removed when desired.[4] The reaction proceeds via an acid-catalyzed activation of DMM to form a highly reactive oxonium ion, which is then trapped by the alcohol substrate.[3]
Q2: What is the single most critical side reaction to be aware of when using DMM with acids?
The primary and most pervasive side reaction is the acid-catalyzed hydrolysis of DMM back to its original components: formaldehyde and methanol .[1][5] This is the reverse of its manufacturing process.[6] This reaction is especially prominent in the presence of water, even in trace amounts. For this reason, DMM is considered unstable in aqueous acidic solutions and will readily decompose.[7][8] This hydrolysis mechanism is, in fact, the basis for the acidic deprotection of MOM-protected alcohols.[3]
Q3: Why is maintaining strictly anhydrous conditions so crucial for a successful MOM protection reaction?
Maintaining anhydrous conditions is paramount because water is a competing nucleophile. The acid-activated DMM (an oxonium ion) is a potent electrophile. If water is present, it will readily attack this intermediate, leading to the hydrolysis pathway described in Q2. This has two detrimental effects on your reaction:
-
Consumption of Reagent: The DMM is consumed by the side reaction with water, reducing the amount available to protect your alcohol.
-
Generation of Inhibitory Products: The hydrolysis produces methanol, which can compete with your substrate alcohol, and formaldehyde. Formaldehyde itself can undergo further unwanted side reactions, such as polymerization.[9][10]
Essentially, any moisture in the reaction vessel creates a direct pathway for reagent decomposition and byproduct formation, leading to low yields and complex purification challenges.
Q4: I am considering using DMM as a solvent for a reaction that requires an acid catalyst. Is this advisable?
Caution is strongly advised. While DMM is stable in the presence of mild acids under anhydrous conditions, its stability is highly dependent on the reaction environment.[5] If strong Brønsted or Lewis acids are used, or if there is any possibility of water being present or generated during the reaction, DMM will likely degrade.[7][11] This degradation can neutralize your catalyst and introduce formaldehyde and methanol into your reaction mixture, leading to unforeseen side reactions. For reactions requiring acidic catalysis, it is generally safer to choose a more inert solvent.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during experiments involving DMM and acid.
Issue 1: Low Yield of MOM-Protected Product / Significant Recovery of Starting Alcohol
-
Possible Cause A: Inefficient Acid Catalysis
-
Scientific Rationale: The activation of DMM to its reactive oxonium ion intermediate is the rate-limiting step for the protection reaction. An inappropriate or insufficient amount of acid catalyst will result in a sluggish and incomplete reaction.
-
Troubleshooting & Solutions:
-
Catalyst Choice: For standard alcohol protections, strong protic acids like p-toluenesulfonic acid (p-TsOH) are effective.[1] Alternatively, activating agents such as phosphorus pentoxide (P₂O₅) in a non-polar solvent like dichloromethane can be used.[1]
-
Catalyst Loading: Ensure a sufficient catalytic amount is used. Start with 0.05-0.1 equivalents of the acid catalyst and optimize as needed.
-
Lewis Acids: For more sensitive substrates, Lewis acids can offer alternative reactivity. However, their interaction with DMM can be complex and should be carefully evaluated.
-
-
-
Possible Cause B: Competing Hydrolysis
-
Scientific Rationale: As detailed in Section 1, any moisture will hydrolyze the DMM. This is the most common reason for low yields.
-
Troubleshooting & Solutions:
-
Rigorous Anhydrous Technique: Dry all glassware in an oven ( >120 °C) and cool under an inert atmosphere (N₂ or Ar). Use freshly distilled, anhydrous solvents. DMM itself should be dried over a suitable agent like molecular sieves.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.
-
See Protocol 2 for a detailed workflow on maintaining anhydrous conditions.
-
-
Issue 2: Formation of an Insoluble White Precipitate During the Reaction or Workup
-
Possible Cause: Formaldehyde Polymerization
-
Scientific Rationale: The hydrolysis of DMM liberates free formaldehyde.[5] In solution, particularly in the presence of acid or base catalysts, formaldehyde readily polymerizes to form paraformaldehyde (a solid polymer of polyoxymethylene).[10][12] This is often observed as a fine white precipitate.
-
Troubleshooting & Solutions:
-
Minimize Hydrolysis: The primary solution is to prevent the formation of formaldehyde in the first place by rigorously excluding water from the reaction (see Issue 1, Cause B).
-
Stoichiometry Control: Use a moderate excess of DMM, but avoid a very large excess, as this increases the concentration of potential formaldehyde upon any minor hydrolysis.
-
Temperature Management: While gentle heating can accelerate the desired reaction, excessive temperatures may also promote decomposition and subsequent polymerization. Run the reaction at the lowest effective temperature.
-
-
Issue 3: Detection of Unexpected Byproducts (e.g., by GC-MS or NMR)
-
Possible Byproduct A: Dimethyl Ether (DME)
-
Scientific Rationale: The hydrolysis of DMM produces two equivalents of methanol.[9] In the presence of a strong acid catalyst and elevated temperatures, methanol can undergo acid-catalyzed dehydration to form dimethyl ether (DME) and water. The water produced can then perpetuate the hydrolysis of more DMM, creating a feedback loop.
-
Troubleshooting & Solutions:
-
Use Milder Acid Catalysts: Switch from strong mineral acids to catalysts like p-TsOH or pyridinium p-toluenesulfonate (PPTS).
-
Lower Reaction Temperature: Avoid high temperatures that favor the elimination reaction leading to DME. Often, MOM protection can be achieved efficiently at room temperature.
-
-
-
Possible Byproduct B: In situ Generation of Chloromethyl Methyl Ether (MOMCl)
-
Scientific Rationale: In some procedures, DMM is intentionally reacted with an acyl chloride (like acetyl chloride) in the presence of a Lewis acid (like zinc bromide) to generate a solution of MOMCl in situ.[1][13] This is a valid and often preferred method as it avoids handling the highly carcinogenic pure MOMCl.[2][13] However, if your substrate or other reagents are incompatible with the highly reactive MOMCl or the Lewis acid, this can be an unintended and problematic pathway.
-
Troubleshooting & Solutions:
-
Avoid Chloride Sources: If this reaction is not intended, ensure that no acyl chlorides or other strong chloride sources are present in your reaction mixture when using DMM with a Lewis acid.
-
Choose an Alternative Protocol: If MOMCl formation is problematic, revert to a protic acid-catalyzed method (e.g., using p-TsOH) which does not generate this intermediate.
-
-
Section 3: Protocols & Data
Protocol 1: General Procedure for MOM Protection of a Primary Alcohol
This protocol provides a robust starting point for the methoxymethylation of a primary alcohol using DMM.
-
Preparation: Add the primary alcohol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times.
-
Solvent & Reagent Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM). Add DMM (3.0-5.0 eq).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq) to the stirring solution.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
Table 1: Influence of Reaction Conditions on DMM Pathways
| Parameter | Condition for Desired MOM Protection | Condition Favoring Side Reactions | Resulting Side Product(s) |
| Water Content | Strictly anhydrous (<50 ppm) | Presence of H₂O | Formaldehyde, Methanol |
| Acid Catalyst | Mild protic acid (p-TsOH, PPTS) | Strong mineral acid (H₂SO₄) | Dimethyl Ether (DME), accelerated hydrolysis |
| Temperature | 0 °C to Room Temperature | > 50 °C | Dimethyl Ether (DME), Formaldehyde Polymers |
| Additives | None (or intended alcohol substrate) | Acyl Chloride + Lewis Acid | Chloromethyl methyl ether (MOMCl) |
Section 4: Visualizing the Chemical Pathways
The following diagrams illustrate the critical reaction pathways of DMM in an acidic environment.
Caption: Primary reaction manifold of DMM under acidic catalysis.
Caption: Formation of secondary byproducts from DMM hydrolysis.
References
- Ataman Kimya. (n.d.). DIMETHOXYMETHANE.
- Wikipedia. (n.d.). Dimethoxymethane.
- Ataman Kimya. (n.d.). METHYLAL.
- ACS Publications. (n.d.). Dimethoxymethane as a Cleaner Synthetic Fuel: Synthetic Methods, Catalysts, and Reaction Mechanism.
- RSC Publishing. (2015). Synthesis of methylal from methanol and formaldehyde catalyzed by Brønsted acid ionic liquids with different alkyl groups. [Source 5]
- atamankimya.com. (n.d.). METHYLAL.
- ResearchGate. (n.d.). Synthesis of methylal from methanol and formaldehyde catalyzed by Brønsted acid ionic liquids with different alkyl groups | Request PDF. [Source 7]
- NIH PubChem. (n.d.). Dimethoxymethane.
- Google Patents. (n.d.). US9346727B2 - Process for the production of pure methylal. [Source 9]
- ACS Publications. (n.d.). Selective One-Step Synthesis of Dimethoxymethane via Methanol or Dimethyl Ether Oxidation on H3+nVnMo12-nPO40 Keggin Structures. [Source 10]
- SciSpace. (n.d.).
- Organic Syntheses Procedure. (n.d.). alcohol. [Source 12]
- ResearchGate. (n.d.). Dimethoxymethane as a Cleaner Synthetic Fuel: Synthetic Methods, Catalysts, and Reaction Mechanism | Request PDF. [Source 13]
- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Source 14]
- ResearchGate. (n.d.). A review on direct synthesis of dimethoxymethane | Request PDF. [Source 15]
- Wikipedia. (n.d.). Methoxymethyl ether. [Source 16]
- ACS Publications. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. [Source 17]
- Grokipedia. (n.d.). Dimethoxymethane. [Source 18]
- Sigma-Aldrich. (n.d.). Dimethoxymethane ReagentPlus, 99 109-87-5. [Source 19]
- ResearchGate. (n.d.). Effect of acid catalysts and accelerated aging on the reaction of methanol with hydroxy-acetaldehyde in bio-oil. [Source 26]
- ECHA. (n.d.).
- ResearchGate. (n.d.). The transformations involving methanol in the acid- and base-catalyzed gas-phase methylation of phenol | Request PDF. [Source 29]
- askIITians. (n.d.). How will you prepare methoxy methane from (A) Methyl bromide (B) Diaz. [Source 28]
- ResearchGate. (n.d.). Effects of reaction conditions on one-step synthesis of methylal via methanol oxidation catalyzed by Mo:Fe(2)
Sources
- 1. Dimethoxymethane - Wikipedia [en.wikipedia.org]
- 2. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. atamankimya.com [atamankimya.com]
- 6. Synthesis of methylal from methanol and formaldehyde catalyzed by Brønsted acid ionic liquids with different alkyl groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Dimethoxymethane | C3H8O2 | CID 8020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. echa.europa.eu [echa.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reactions with Methoxy(methoxymethoxy)methane
Welcome to the technical support center for Methoxy(methoxymethoxy)methane, also known as bis(methoxymethyl) ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve yields and overcome common challenges in reactions involving this reagent, primarily in the context of alcohol protection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in organic synthesis?
This compound (CAS No. 628-90-0) is a diether with the formula C4H10O3.[1][2] In organic synthesis, its principal application is as a reagent for the protection of alcohols and phenols by forming a methoxymethyl (MOM) ether.[3][4] This is a crucial step in multi-step syntheses where the reactivity of a hydroxyl group needs to be temporarily masked.
Q2: What are the advantages of using this compound over chloromethyl methyl ether (MOMCl)?
The primary advantage is safety. Chloromethyl methyl ether (MOMCl) is a potent carcinogen due to its ability to alkylate DNA.[5] this compound is a safer alternative for introducing the MOM group, avoiding the hazards associated with MOMCl.[4] While MOMCl is highly reactive, its toxicity makes this compound a preferred reagent in many modern synthetic applications.
Q3: What are the typical conditions for protecting an alcohol using this compound?
The protection of an alcohol with this compound typically requires the presence of a Lewis acid or a Brønsted acid catalyst. Common catalysts include zirconium(IV) chloride (ZrCl4), iron(III) chloride (FeCl3), or montmorillonite K10 clay.[4][6] The reaction is often carried out in an aprotic solvent like dichloromethane (DCM) or chloroform at room temperature.[3][4]
Q4: What are the standard conditions for the deprotection of MOM ethers?
MOM ethers are acetals and are typically cleaved under acidic conditions.[7] A common method involves treating the MOM-protected compound with a mineral acid, such as hydrochloric acid (HCl), in a protic solvent like methanol or a mixture of THF and water.[8]
Q5: How should this compound be stored and handled?
This compound is a highly flammable liquid and should be kept away from heat, sparks, and open flames.[9] It should be stored in a tightly closed container in a cool, well-ventilated area.[9] When handling, it is important to use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[9] Always work in a chemical fume hood and wear appropriate personal protective equipment.[9]
Troubleshooting Guide: Enhancing Yields and Overcoming Challenges
Low Yield During MOM Protection
Q: I am experiencing low yields when protecting my alcohol with this compound. What are the common causes and how can I improve the outcome?
A: Low yields in MOM protection reactions are a frequent issue and can often be resolved by systematically evaluating the reaction components and conditions.
-
Cause 1: Inactive or Inefficient Catalyst: The choice and activity of the Lewis acid are critical. If you are using a catalyst like ZrCl4 and see low conversion, consider that it might be old or have absorbed moisture.
-
Solution: Use a freshly opened bottle of the Lewis acid or dry it before use. Alternatively, explore other catalysts. For instance, iron trichloride dispersed on molecular sieves has been reported to be effective.[4] The catalyst loading is also important; typically 10 mol% is a good starting point, but this may need to be optimized.[6]
-
-
Cause 2: Steric Hindrance: If the alcohol you are trying to protect is sterically hindered (e.g., a secondary or tertiary alcohol), the reaction may be sluggish.
-
Solution: Increase the reaction time and/or temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. If increasing the temperature and time is not effective, a more reactive protection strategy might be necessary, though this would move away from using this compound.
-
-
Cause 3: Polymerization or Side Reactions: Under certain conditions, especially with strong Lewis acids, this compound can lead to the formation of polymeric byproducts.[6]
-
Solution: Ensure that the reagent is added slowly to the reaction mixture, especially if the reaction is exothermic. Running the reaction at a lower temperature (e.g., 0 °C) can also help to minimize side reactions. Ensure your glassware is scrupulously dry, as water can interfere with the catalyst and promote side reactions.[10]
-
Incomplete Deprotection of MOM Ethers
Q: My MOM deprotection is not going to completion, resulting in a mixture of starting material and product. How can I improve the yield of the deprotected alcohol?
A: Incomplete deprotection is usually due to insufficiently harsh conditions for the specific substrate.
-
Cause 1: Insufficiently Acidic Conditions: While MOM ethers are acid-labile, the exact conditions required for complete cleavage can vary.
-
Solution: You can increase the concentration of the acid, switch to a stronger acid (e.g., trifluoroacetic acid - TFA), or increase the reaction temperature.[5] However, be mindful of other acid-sensitive functional groups in your molecule. A good approach is to monitor the reaction by TLC and incrementally increase the "harshness" of the conditions until the starting material is consumed.
-
-
Cause 2: Aromatic vs. Aliphatic MOM Ethers: Aromatic MOM ethers can exhibit different reactivity compared to their aliphatic counterparts, sometimes requiring modified conditions for efficient cleavage.[11]
-
Solution: For aromatic MOM ethers, specific methods have been developed. For example, the use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) and 2,2′-bipyridyl in acetonitrile has been shown to be effective for the deprotection of aromatic MOM ethers.[11]
-
Cleavage of Other Acid-Sensitive Protecting Groups
Q: The acidic conditions required to cleave my MOM ether are also removing other protecting groups like silyl ethers (TBDMS, TIPS) or Boc carbamates. How can I selectively deprotect the MOM group?
A: This is a classic chemoselectivity problem in organic synthesis. The key is to use conditions that are selective for the MOM ether. Fortunately, several methods have been developed for this purpose.[12][13]
| Reagent/Method | Conditions | Compatible with | Incompatible with | Reference |
| Iodine in Acetone | I2 (cat.), Acetone, Room Temp | TBDMS, TIPS, Boc, t-butyl ethers | Highly acid-sensitive groups | [12] |
| Zinc(II) triflate | Zn(OTf)2, Isopropanol, Reflux | General method | May affect other Lewis acid-labile groups | [6] |
| Dimethylboron bromide | Me2BBr, CH2Cl2, -78 °C | General method | Boron-complexing functional groups | [13] |
| TMSOTf/2,2'-bipyridyl | TMSOTf, 2,2'-bipyridyl, CH3CN | Trityl ethers, Esters | Silyl ethers | [11] |
Experimental Protocols
Protocol 1: General Procedure for MOM Protection of a Primary Alcohol
This protocol describes a general method for the protection of a primary alcohol using this compound and Zirconium(IV) chloride.
-
To a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.5 mmol, 1.5 eq.).
-
Add Zirconium(IV) chloride (ZrCl4) (0.1 mmol, 10 mol%) to the stirred solution at room temperature.[6]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired MOM ether.
Protocol 2: Standard Acidic Deprotection of a MOM Ether
This protocol outlines a standard method for the cleavage of a MOM ether using hydrochloric acid.
-
Dissolve the MOM-protected compound (1.0 mmol) in methanol (10 mL).
-
Add concentrated hydrochloric acid (e.g., 2M HCl, 2-3 mL) to the solution.[8]
-
Stir the mixture at room temperature or gently heat to 40-50 °C if the reaction is slow.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, neutralize the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the deprotected alcohol.
Protocol 3: Chemoselective Deprotection of a MOM Ether with Iodine in Acetone
This protocol is suitable for substrates containing other acid-sensitive groups like silyl ethers.[12]
-
Dissolve the MOM-protected compound (1.0 mmol) in reagent-grade acetone (10 mL).
-
Add molecular iodine (I2) (0.1 mmol, 10 mol%) to the solution.
-
Stir the mixture at room temperature. The reaction is often complete within 5-30 minutes. Monitor by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) until the brown color of the iodine disappears.[12]
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography if necessary.
Visualizations
Caption: Decision guide for selecting a MOM deprotection method.
References
-
Solubility of Things. (n.d.). Dimethoxymethane. Retrieved from [Link]
-
Wikipedia. (2023, October 28). Dimethoxymethane. Retrieved from [Link]
-
Request PDF. (2025, August 7). An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. Retrieved from [Link]
-
Request PDF. (2025, August 6). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
ACS Publications. (2006, November 1). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Retrieved from [Link]
-
YouTube. (2020, February 22). Acetal protecting groups. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Improve Yield. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
ACS Publications. (2004, May 19). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Retrieved from [Link]
-
Reddit. (2024, May 19). MOM Deprotection. Retrieved from [Link]
-
ACS Omega. (2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]
-
Pearson. (n.d.). Acetal Protecting Group Practice Problems. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
askIITians. (2025, August 26). How will you prepare methoxy methane from (A) Methyl bromide (B) Diaz. Retrieved from [Link]
Sources
- 1. This compound | 628-90-0 [chemnet.com]
- 2. CAS 628-90-0 | this compound - Synblock [synblock.com]
- 3. Dimethoxymethane - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. How To [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methoxy(methoxymethoxy)methane (Methylal)
Welcome to the technical support guide for the purification of Methoxy(methoxymethoxy)methane, commonly known as dimethoxymethane or methylal. This document is designed for researchers, scientists, and drug development professionals who require high-purity methylal for their work. We will address common issues encountered during purification through a series of frequently asked questions and detailed troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common queries regarding the handling and purification of methylal.
Q1: What are the most common impurities in commercial-grade this compound?
A1: The primary impurities are typically unreacted starting materials from its synthesis: methanol and formaldehyde . Water is also a significant impurity, often introduced from the use of aqueous formaldehyde solutions during production or from atmospheric moisture.[1][2]
Q2: I tried to purify methylal by simple fractional distillation, but the methanol content remains high. Why?
A2: This is a classic issue. Methylal and methanol form a minimum-boiling azeotrope, which at atmospheric pressure consists of approximately 94% methylal and 6% methanol.[3] This azeotropic composition prevents complete separation by standard distillation alone, as the vapor and liquid phases have the same composition at the boiling point. More advanced techniques, such as chemical treatment or extractive distillation, are required to break the azeotrope and achieve high purity.[3]
Q3: Is this compound sensitive to air or moisture?
A3: Yes, it has two key sensitivities. Firstly, it is hygroscopic and will absorb atmospheric moisture. It is soluble in water up to about 33% by weight, so exposure to humid air will compromise its dryness.[4][5] Secondly, like many ethers, it can form explosive peroxides upon prolonged exposure to air and light.[6] Therefore, it should always be stored in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and in a cool, dark place.[4][7]
Q4: How should I properly store high-purity this compound?
A4: High-purity methylal should be stored in a tightly closed, opaque container to protect it from light and air. To prevent moisture ingress and peroxide formation, storing it over 4Å molecular sieves and under an inert atmosphere (e.g., nitrogen or argon) is best practice. Store in a cool, dry, well-ventilated area designated for flammable liquids.[7]
Q5: Can I use standard drying agents like magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂) for this compound?
A5: While these agents can remove bulk water, they are not ideal for achieving the anhydrous conditions required for many sensitive applications. Magnesium sulfate is a neutral drying agent, but its capacity is limited. Calcium chloride can form adducts with oxygen-containing solvents. For achieving very low water content, more rigorous methods such as distillation from a reactive drying agent like sodium are necessary.
Section 2: Troubleshooting and In-Depth Purification Protocols
This section provides detailed, step-by-step guides for addressing specific purity challenges.
Problem: My this compound contains water and/or residual methanol.
Causality: The presence of water and methanol is the most common purity issue. As discussed, the methylal-methanol azeotrope makes simple distillation ineffective.[3] The most definitive laboratory-scale method to remove both protic impurities is to treat the solvent with a chemical agent that reacts with them to form non-volatile byproducts, followed by fractional distillation. Sodium metal is highly effective for this purpose, as it reacts with both water and methanol.
Solution: Purification by Refluxing and Distillation from Sodium Metal
Safety First: This procedure involves handling sodium metal, which is highly reactive and flammable. It must be performed by trained personnel in a chemical fume hood, away from water. Ensure appropriate personal protective equipment (PPE), including safety glasses, a face shield, and flame-resistant gloves, is worn.
Experimental Protocol:
-
Pre-Drying (Optional but Recommended): Place the commercial-grade methylal (e.g., 500 mL) in a suitable flask and add ~50 g of activated 4Å molecular sieves. Allow it to stand overnight. This step removes the bulk of the water and reduces the amount of sodium required, making the process safer.
-
Apparatus Setup: Assemble a reflux apparatus with a round-bottom flask, a condenser, and a drying tube (filled with calcium chloride or silica gel) to protect the system from atmospheric moisture. Ensure all glassware is oven-dried and assembled while hot to prevent adsorbed moisture.
-
Sodium Addition: Decant the pre-dried methylal into the dry round-bottom flask. Add a magnetic stir bar. Carefully add small, freshly cut pieces of sodium metal (approx. 5-10 g for 500 mL of solvent) to the flask. An alternative is to use sodium wire from a sodium press.
-
Refluxing: Gently heat the mixture to reflux using a heating mantle. The initial reaction may be vigorous if significant amounts of water and methanol are present. Reflux the mixture for 2-4 hours. The endpoint is often indicated by the cessation of gas evolution (hydrogen) and the sodium pieces remaining shiny.
-
Distillation: Reconfigure the apparatus for fractional distillation. It is crucial to use a distillation column (e.g., a Vigreux column) to ensure good separation.
-
Collection: Distill the methylal slowly, collecting the fraction that boils at a constant temperature (Boiling Point: 41-42 °C). Crucially, never distill to dryness , as this can concentrate any potential peroxides to an explosive level. Leave a small residual volume in the distillation flask.
-
Storage: Transfer the freshly distilled, high-purity methylal to a clean, dry, amber glass bottle equipped with a tight-fitting cap. For long-term storage, add activated 4Å molecular sieves and purge the headspace with an inert gas.
Problem: My application is sensitive to formaldehyde.
Causality: Formaldehyde is a common impurity from the synthesis of methylal. It can interfere with subsequent reactions, particularly those involving sensitive organometallic reagents or polymerization processes. It can be removed by converting it to a non-volatile salt.
Solution: Purification via Oxidation with Alkaline Hydrogen Peroxide
Experimental Protocol:
-
Preparation: In a flask, mix the commercial-grade methylal with an equal volume of a 5% aqueous sodium hydroxide solution.
-
Oxidation: Cool the mixture in an ice bath. Slowly add a 3% hydrogen peroxide solution in small portions while stirring vigorously. The amount of peroxide should be in slight excess relative to the estimated formaldehyde content. This oxidizes formaldehyde to sodium formate.
-
Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Discard the lower aqueous layer.
-
Washing: Wash the organic (methylal) layer twice with a saturated sodium bicarbonate solution, followed by one wash with distilled water to remove any residual base.
-
Drying and Distillation: Dry the washed methylal over a suitable drying agent (e.g., anhydrous magnesium sulfate), and then proceed with the distillation from sodium metal as described in the previous protocol to remove water and any residual methanol.
Problem: I need to check for and remove peroxides before distillation.
Causality: Ethers like methylal can form explosive peroxides upon storage and exposure to oxygen.[6] Distilling a solvent that contains a high concentration of peroxides is extremely dangerous, as they can detonate upon heating. It is mandatory to test for peroxides before any distillation.[8]
Solution: Peroxide Testing and Removal
Experimental Protocol:
-
Peroxide Test:
-
Place ~2 mL of the methylal in a test tube.
-
Add 1 mL of glacial acetic acid.
-
Add a few crystals of sodium or potassium iodide.
-
A yellow color indicates the presence of low levels of peroxides; a brown color indicates high and dangerous levels.
-
-
Peroxide Removal (if test is positive):
-
If peroxides are present, they must be removed before distillation.
-
Shake the methylal in a separatory funnel with an equal volume of a freshly prepared 5% aqueous solution of ferrous sulfate (FeSO₄).
-
Test the solvent again for peroxides. Repeat the washing if necessary until the test is negative.
-
Separate the methylal layer, wash it with water, and then proceed with the final drying and distillation steps.
-
Section 3: Data & Visualization
Data Summary Table
| Property | Value | Source(s) |
| Chemical Formula | C₃H₈O₂ | [9] |
| Molecular Weight | 76.09 g/mol | [9] |
| Boiling Point | 41 - 42.3 °C | |
| Melting Point | -105 °C | |
| Density | ~0.86 g/mL at 20 °C | [4] |
| Flash Point | -18 °C (0 °F) | [7] |
| Water Solubility | ~330 g/L at 20 °C | [1][7] |
| Explosive Limits | 1.6% - 17.6% by volume in air | [7][9] |
Experimental Workflows
Diagram 1: General Purification Workflow for Methylal
A generalized workflow for the comprehensive purification of this compound.
Diagram 2: Troubleshooting Decision Tree
Sources
- 1. ataman-chemicals.com [ataman-chemicals.com]
- 2. CN102304030B - Method for preparing dimethoxymethane in presence of active carbon immobilized acid catalyst - Google Patents [patents.google.com]
- 3. dwsim.fossee.in [dwsim.fossee.in]
- 4. Dimethoxymethane | C3H8O2 | CID 8020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethoxymethane - Wikipedia [en.wikipedia.org]
- 6. dimethoxymethane, 109-87-5 [thegoodscentscompany.com]
- 7. Dimethoxymethane - Safety Data Sheet [chemicalbook.com]
- 8. ICSC 1152 - METHYLAL [inchem.org]
- 9. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]
Technical Support Center: Methoxy(methoxymethoxy)methane (Methylal)
A Guide to the Safe Handling and Prevention of Peroxide Formation
Welcome to the Technical Support Center for Methoxy(methoxymethoxy)methane, also known as methylal or dimethoxymethane. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the safe handling of this valuable solvent, with a specific focus on preventing the formation of hazardous peroxides. As Senior Application Scientists, our goal is to equip you with the knowledge to ensure both the integrity of your experiments and the safety of your laboratory environment.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature of peroxides and their formation in this compound.
Q1: What are peroxides and why are they a concern in solvents like this compound?
A: Organic peroxides are a class of compounds containing the peroxide functional group (R-O-O-R'). They are a significant safety concern because they are often highly unstable and can be sensitive to heat, friction, or mechanical shock.[1] In solvents, these peroxides can accumulate over time and, if concentrated through evaporation or distillation, can detonate with extreme violence.[2][3] this compound, like many ethers and acetals, is susceptible to this process, making awareness and proper handling critical to laboratory safety.[1][4]
Q2: How does peroxide formation occur in this compound?
A: Peroxide formation in this compound occurs through a process called autoxidation.[5] This is a free-radical chain reaction initiated by the interaction of the solvent with atmospheric oxygen. The process is significantly accelerated by exposure to light and heat.[5][6] The reaction abstracts a hydrogen atom from a carbon adjacent to an ether oxygen, creating a radical that then reacts with molecular oxygen (O₂) to form a peroxy radical. This radical can then propagate the chain reaction, leading to the accumulation of hydroperoxides and other peroxide species in the solvent.[7]
Q3: Is this compound considered a high-risk peroxide former?
A: this compound is classified as a Group B (or Class B) peroxide former.[1] This means it poses a significant hazard upon concentration.[8] While it doesn't typically form explosive peroxide levels without concentration (unlike Group A chemicals), the peroxides can become dangerously concentrated during routine laboratory procedures like distillation or evaporation.[3][9] Therefore, it requires careful management, including regular testing and adherence to strict storage time limits.
Q4: What is the role of an inhibitor, like Butylated Hydroxytoluene (BHT)?
A: Inhibitors, or stabilizers, are compounds added by manufacturers to scavenge the free radicals that initiate and propagate the autoxidation process.[5] Butylated hydroxytoluene (BHT) is a common inhibitor that effectively terminates the chain reaction by donating a hydrogen atom to the peroxy radical, forming a stable radical that does not continue the chain.[7] It is crucial to understand that inhibitors are consumed over time; once depleted, peroxide formation can proceed unimpeded.[2] Distilling the solvent will remove the non-volatile inhibitor, rendering the purified solvent highly susceptible to peroxide formation.[5]
Q5: How do storage conditions affect peroxide formation?
A: Storage conditions are paramount in preventing peroxide formation. The key factors are exposure to air and light.[10]
-
Containers: Always store in sealed, air-impermeable, light-resistant containers, preferably the original manufacturer's container.[11][12] Avoid glass stoppers or caps that do not provide a tight seal.[2]
-
Atmosphere: For uninhibited solvent or after a container has been opened, purging the headspace with an inert gas like nitrogen or argon can significantly slow peroxide formation.[6][13]
-
Temperature & Light: Store in a cool, dark place away from heat and sunlight to minimize the rate of autoxidation.[2][6] Note that refrigeration does not prevent peroxide formation and is not always recommended.[2][10]
Troubleshooting Guide & Protocols
This section provides a practical, step-by-step approach to common issues and procedures encountered during experiments.
Problem: I suspect my container of this compound has formed peroxides. What are the initial visual checks?
Solution: Before opening any container of a peroxide-forming chemical, especially one of unknown age or history, perform a careful visual inspection.[14] CAUTION: If you observe any of the following, do not move or attempt to open the container. Treat it as potentially explosive and contact your institution's Environmental Health & Safety (EHS) department immediately.[11][12]
-
Crystal Formation: Look for the presence of crystals, especially around the cap, within the threads, or in the liquid.[2][8] Peroxides can crystallize out of solution and are extremely shock-sensitive.
-
Viscous Liquid or Stratification: The appearance of a viscous layer or distinct liquid stratification can indicate high concentrations of peroxides.[11][15]
-
Discoloration: Any noticeable discoloration from its typical clear, colorless appearance should be treated with suspicion.[11]
-
Container Condition: A rusted metal container or a cap with visible residue or corrosion is a serious warning sign.[11][12]
Problem: My solvent passed the visual check. How do I quantitatively test for peroxides?
Solution: If there are no visual signs of high peroxide concentration, you should test the solvent, especially before any procedure involving heating or concentration (e.g., distillation).[3][6] The most common and convenient method in a research setting is using semi-quantitative test strips.
Protocol 1: Peroxide Detection Using Semi-Quantitative Test Strips
-
Preparation: Work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1]
-
Sampling: Open the container carefully. Using a clean glass pipette or rod, withdraw a small amount of the solvent. Never use metal spatulas or stir bars, as metal contaminants can catalyze explosive decomposition.[2][10]
-
Testing: Dip the test strip into the solvent for the time specified by the manufacturer (typically 1-2 seconds).
-
Reading: Remove the strip and wait for the color to develop as per the manufacturer's instructions. Compare the color of the test pad to the color chart provided with the strips to determine the peroxide concentration in parts per million (ppm).[12]
-
Documentation: Record the date and the test result directly on the container's label.[1][11]
Problem: My solvent tested positive for peroxides. What are the acceptable limits and what should I do?
Solution: The action required depends on the measured concentration of peroxides. While institutional guidelines may vary, the following table provides a generally accepted framework for action.[12][16]
| Peroxide Concentration (ppm) | Status | Recommended Action |
| < 25 ppm | Safe for General Use | Considered safe for most applications. Proceed with your experiment, but continue to monitor on a regular schedule.[1][12] |
| 25 - 99 ppm | Use with Caution | The solvent should not be distilled or concentrated.[12] It may be used for other applications, but it is highly recommended to treat the solvent to remove peroxides before use. |
| ≥ 100 ppm | Unsafe | Do not use the solvent. The container should be treated to neutralize the peroxides or be disposed of as hazardous waste.[3][16] Contact your EHS department for guidance. |
Problem: My peroxide levels are above the safe limit for my experiment but below the disposal threshold. How can I safely remove the peroxides?
Solution: Peroxides can be chemically removed (quenched) or removed by adsorption. Always perform these procedures in a fume hood with appropriate PPE. After treatment, you must re-test the solvent to confirm that the peroxide concentration has been reduced to a safe level (<25 ppm).[2] Note that these procedures will also remove the BHT inhibitor, so the purified solvent should be used immediately and not stored.[2]
Protocol 2: Peroxide Removal Using Activated Alumina
This method is effective for removing hydroperoxides and is generally considered safer than chemical treatment.
-
Setup: Place a plug of glass wool at the bottom of a glass chromatography column.
-
Packing: Fill the column with basic or neutral activated alumina (a common recommendation is ~100g of alumina per 100 mL of solvent).[2]
-
Purification: Gently pass the this compound through the column, collecting the purified solvent in a clean flask.
-
Verification: Test the collected solvent for peroxides using a test strip to ensure removal was successful.
-
Disposal: The alumina in the column will retain some peroxides and should be treated as flammable hazardous waste.[2]
Protocol 3: Peroxide Quenching Using Aqueous Ferrous Sulfate
This is a classic chemical reduction method.
-
Prepare Reagent: Prepare a fresh solution of ferrous sulfate (FeSO₄). A common recipe is 60g of FeSO₄, 6mL of concentrated sulfuric acid, and 110mL of water.[2]
-
Extraction: In a separatory funnel, shake the this compound with an equal volume of the ferrous sulfate solution. CAUTION: Vent the funnel frequently to release any pressure buildup.
-
Separation: Allow the layers to separate and discard the lower aqueous layer.
-
Washing: Wash the solvent layer with water to remove any remaining acid or salts.
-
Drying: Dry the solvent over an appropriate drying agent (e.g., anhydrous magnesium sulfate).
-
Verification: Test the dried, purified solvent for peroxides to confirm successful quenching.
Problem: How do I properly dispose of this compound that is contaminated with high levels of peroxides?
Solution: Do not attempt to dispose of peroxide-contaminated solvents by pouring them down the drain or allowing them to evaporate.[14] Highly contaminated solvents are considered reactive hazardous waste.
-
Labeling: Clearly label the container as "Peroxide-Contaminated this compound" and indicate the approximate concentration if known.
-
Contact EHS: Contact your institution's EHS department. They have established protocols and licensed contractors for the safe handling and disposal of reactive waste.[1]
-
Stabilization: In some cases, EHS may recommend or perform a stabilization procedure prior to pickup, which often involves dilution with a compatible, non-peroxidizable solvent like toluene or addition of a reducing agent.[17][18] Follow their instructions precisely.
References
Sources
- 1. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 2. westernsydney.edu.au [westernsydney.edu.au]
- 3. otago.ac.nz [otago.ac.nz]
- 4. ICSC 1152 - METHYLAL [inchem.org]
- 5. louisville.edu [louisville.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. ehs.uci.edu [ehs.uci.edu]
- 9. ehs.tcu.edu [ehs.tcu.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 12. uh.edu [uh.edu]
- 13. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. arkema.com [arkema.com]
- 18. americanchemistry.com [americanchemistry.com]
Troubleshooting incomplete reactions with Methoxy(methoxymethoxy)methane
Welcome to the technical support center for Methoxy(methoxymethoxy)methane, more commonly known in the field as Dimethoxymethane or Methylal . This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent for the protection of hydroxyl groups as Methoxymethyl (MOM) ethers. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Protection Reactions: Formation of MOM Ethers
Question 1: My MOM protection reaction using Dimethoxymethane and an acid catalyst is sluggish or incomplete. What are the likely causes and how can I resolve this?
Incomplete MOM protection is a frequent issue that can often be traced back to suboptimal reaction conditions or reagent quality. The acid-catalyzed reaction of an alcohol with dimethoxymethane is an equilibrium process.[1] To drive the reaction to completion, it's crucial to address the following factors:
-
Catalyst Activity: The choice and handling of the acid catalyst are paramount.
-
Phosphorus Pentoxide (P₂O₅): This is a powerful dehydrating agent that also generates the necessary acidic environment. However, it can be challenging to handle and may lead to decomposition of sensitive substrates. Ensure you are using freshly opened P₂O₅ as it can become deactivated by atmospheric moisture.
-
Trifluoromethanesulfonic acid (TfOH): A strong protic acid that is effective in catalytic amounts. Over time, it can absorb water, reducing its efficacy. Using a freshly opened bottle or a recently titrated solution is recommended.
-
Lewis Acids (e.g., Zinc Chloride): Lewis acids like ZnCl₂ can also catalyze this reaction. Ensure the Lewis acid is anhydrous, as hydrated forms will be ineffective.
-
-
Solvent Purity: The presence of water or other nucleophilic impurities in the solvent can quench the acid catalyst and compete with the substrate alcohol.
-
For instance, when using P₂O₅ in chloroform (CHCl₃), it is best practice to dry the solvent over P₂O₅ overnight prior to the reaction to enhance yields.[2] Dichloromethane (CH₂Cl₂) should also be rigorously dried, for example, by distillation from calcium hydride.
-
-
Reaction Stoichiometry and Equilibrium: To favor the formation of the MOM ether, an excess of dimethoxymethane is often employed to shift the equilibrium.[1]
Troubleshooting Workflow for Incomplete MOM Protection:
Caption: Troubleshooting workflow for incomplete MOM protection.
Question 2: I am observing side products in my MOM protection reaction. What could they be and how can I avoid them?
The formation of side products is often dependent on the substrate and the specific reaction conditions.
-
Formation of Formals: If your substrate is a diol, particularly a 1,2- or 1,3-diol, you may observe the formation of a cyclic formal instead of two separate MOM ethers.[3] To avoid this, you might consider protecting the diol with a different protecting group that is amenable to selective deprotection, or use a sterically hindered base with MOM-Cl to favor mono-protection.
-
Substrate Degradation: Strongly acidic conditions, especially with heating, can lead to the degradation of acid-sensitive functional groups within your substrate. If you suspect this is occurring, consider using a milder catalyst such as pyridinium p-toluenesulfonate (PPTS) or switching to a non-acidic protection method.[1]
Alternative Protocol: MOM Protection using MOM-Cl
For sterically hindered alcohols or acid-sensitive substrates, the use of chloromethyl methyl ether (MOM-Cl) with a non-nucleophilic base is a common alternative.[4]
CAUTION: Chloromethyl methyl ether is a known human carcinogen and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.[4]
Experimental Protocol:
-
Dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 eq.).
-
Cool the mixture to 0 °C.
-
Slowly add MOM-Cl (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Deprotection Reactions: Cleavage of MOM Ethers
Question 3: My MOM deprotection with acid is not going to completion, or it is leading to a complex mixture of products. What should I do?
While acidic hydrolysis is the standard method for MOM ether cleavage, its success is highly substrate-dependent.[1]
-
Insufficient Acid Strength or Amount: For robust MOM ethers, a catalytic amount of a weak acid may not be sufficient. You may need to use a stronger acid or a stoichiometric amount. However, be mindful of other acid-labile groups in your molecule.
-
Formation of Stable Intermediates: In some cases, particularly with neighboring participating groups, the deprotection can be complicated. For example, the presence of a nearby hydroxyl or amino group can lead to the formation of a stable cyclic formyl acetal, preventing the desired deprotection.
-
Solvent Effects: The choice of solvent can influence the rate and outcome of the deprotection. Protic solvents like methanol can participate in the reaction.
Troubleshooting Deprotection Issues:
| Issue | Potential Cause | Recommended Action |
| Incomplete Deprotection | Insufficiently acidic conditions. | Increase acid concentration or switch to a stronger acid (e.g., TFA in DCM).[1] |
| Steric hindrance around the MOM ether. | Prolong reaction time or gently heat the reaction. Consider a Lewis acid-mediated deprotection. | |
| Complex Mixture/Degradation | Substrate is sensitive to strong acid. | Use milder acidic conditions (e.g., PPTS in t-BuOH).[1] |
| Formation of byproducts. | Consider alternative deprotection methods that do not involve strong protic acids. |
Alternative Deprotection Methods:
For sensitive substrates, a variety of milder deprotection methods have been developed.
-
Lewis Acid-Mediated Deprotection: Lewis acids such as ZnBr₂ in the presence of a nucleophile like n-propylthiol (n-PrSH) can efficiently cleave MOM ethers, often with high selectivity in the presence of other protecting groups.[5]
-
Silyl Triflate System: A combination of a trialkylsilyl triflate (like TMSOTf or TESOTf) and 2,2'-bipyridyl can deprotect MOM ethers under non-acidic conditions.[6] This method shows different reactivity profiles for aliphatic and aromatic MOM ethers, allowing for potential selective deprotection.[6]
Deprotection Mechanism: Acid-Catalyzed Hydrolysis
Caption: Mechanism of acid-catalyzed MOM ether deprotection.
Question 4: Is there a difference in reactivity between aliphatic and aromatic MOM ethers during deprotection?
Yes, there can be a significant difference in reactivity, which can sometimes be exploited for selective deprotection. Aromatic MOM ethers, where the oxygen is directly attached to an aromatic ring, can behave differently than aliphatic MOM ethers. For instance, when using a system of trialkylsilyl triflate and 2,2'-bipyridyl, aromatic MOM ethers can be converted to silyl ethers, while aliphatic MOM ethers are cleaved to the alcohol.[6] This difference in reactivity is attributed to the electronic effects of the aromatic ring on the ether oxygen.[6]
References
-
AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Methoxymethyl ether. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
- Hu, L., & Coutts, S. J. (2000). A modified procedure for the deprotection of methoxymethyl ether. Tetrahedron Letters, 41(10), 1612-1615.
-
Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]
-
Reddit. (2022). MOM Deprotection. Retrieved from [Link]
-
Tanaka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8463-8471. [Link]
-
Solubility of Things. (n.d.). Dimethoxymethane. Retrieved from [Link]
-
Wikipedia. (2024, January 10). Dimethoxymethane. Retrieved from [Link]
-
Tanaka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Publications. [Link]
-
ResearchGate. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Hydroxyl Protecting Groups Stability [organic-chemistry.org]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
Managing the exothermicity of Methoxy(methoxymethoxy)methane reactions
A Senior Application Scientist's Guide to Methoxy(methoxymethoxy)methane and Dimethoxymethane (Methylal) Reactions
Welcome to the technical support center for managing chemical reactivity and thermal hazards. This guide is designed for researchers, chemists, and drug development professionals who work with acetals, specifically addressing the potential exothermicity of reactions involving these compounds.
A Note on Chemical Identity: this compound vs. Dimethoxymethane
It is important to clarify the identity of the chemical reagent . The term "this compound" refers to the molecule with the structure CH₃OCH₂OCH₂OCH₃ (CAS No. 628-90-0). However, in practice, a more commonly used and structurally similar acetal is Dimethoxymethane , also known as methylal or DMM , which has the structure CH₂(OCH₃)₂ (CAS No. 109-87-5).
Given the extensive safety data and wider industrial use of Dimethoxymethane (DMM), this guide will focus primarily on DMM. The principles of thermal hazard management discussed herein are broadly applicable to other acetals, including this compound, due to their shared functional group reactivity.
Section 1: Frequently Asked Questions (FAQs) - Understanding Core Hazards
This section addresses fundamental questions regarding the thermal risks associated with Dimethoxymethane (DMM) and related acetals.
Q1: What are the primary thermal hazards associated with Dimethoxymethane (DMM)?
A1: DMM is a highly volatile and flammable liquid with a very low flash point of approximately -18°C (0°F).[1][2] The main thermal hazards stem from several key properties:
-
Extreme Flammability: Vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source.[3][4] All handling should be performed with explosion-proof equipment and rigorous exclusion of ignition sources.[5][6]
-
Exothermic Decomposition: DMM can decompose under certain conditions, releasing heat. This is particularly hazardous in the presence of acids, which catalyze its hydrolysis back to formaldehyde and methanol.[1][7] Solid acid catalysts can induce decomposition at temperatures as low as 150°C (423 K).[8]
-
Peroxide Formation: Like many ethers, DMM can form explosive peroxides upon exposure to air and light, especially when concentrated.[3] These peroxides can detonate upon heating or shock. It is critical to test for and eliminate peroxides before any distillation or concentration step.[4]
-
Reactivity with Oxidizers: DMM reacts vigorously with strong oxidizing agents, which can lead to fire and explosions.[9]
Q2: Why are acid-catalyzed reactions of DMM a particular concern for exothermicity?
A2: The formation of an acetal from an aldehyde (formaldehyde) and an alcohol (methanol) is a reversible, acid-catalyzed equilibrium.[10][11] Consequently, the reverse reaction—hydrolysis of the acetal—is also efficiently catalyzed by acid. This hydrolysis reaction breaks down DMM into its constituent parts, formaldehyde and methanol, and can be significantly exothermic.[1][7] If the heat generated by this decomposition is not adequately removed, it can lead to a rapid increase in temperature, boiling of the low-boiling-point solvent (DMM boils at 42.3°C), and a dangerous pressure buildup, potentially resulting in a thermal runaway.[2][7]
Q3: What is a thermal runaway, and why is it a critical risk with exothermic DMM reactions?
A3: A thermal runaway is a hazardous situation that begins when the heat generated by a chemical reaction exceeds the rate of heat removal from the system.[12][13] This imbalance causes the reaction temperature to rise, which in turn exponentially increases the reaction rate and the rate of heat generation. This creates a self-accelerating cycle that can lead to catastrophic failure of the reactor, explosion, and the release of toxic or flammable materials.[13]
Reactions involving DMM are susceptible to this because:
-
The rate of heat generation from acid-catalyzed decomposition can increase exponentially with temperature.[13]
-
The rate of heat removal through the reactor walls only increases linearly with the temperature difference.[12]
-
As reactions are scaled up, the reactor's volume (proportional to heat generation) increases by a cubic factor, while its surface area (proportional to heat removal) only increases by a square factor. This makes scale-up inherently more dangerous.[13][14]
Q4: Can DMM form explosive peroxides? How should I manage this risk?
A4: Yes, DMM is presumed to form explosive peroxides when exposed to air.[3][4] This is a common hazard for ethers and acetals. The risk increases if the solvent is stored for long periods or is concentrated. Before heating or distilling any quantity of DMM, it is mandatory to test for the presence of peroxides. If peroxides are detected, they must be chemically quenched and removed. See Protocol 3 for a standard procedure.
Section 2: Troubleshooting Guide - Managing Exotherms in Practice
This guide provides solutions to specific issues you may encounter during your experiments.
Scenario 1: Unexpected Temperature Spike During an Acidic Reaction or Workup
-
Question: "I added an acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid) to my reaction mixture containing DMM, and the temperature began to rise much faster than expected. What is happening, and what are my immediate and long-term actions?"
-
Answer:
-
What's Happening: You are likely observing the exothermic, acid-catalyzed hydrolysis of DMM to methanol and formaldehyde.[1][7] This reaction can be vigorous, especially with strong acids, and the heat generated is causing the temperature spike. The low boiling point of DMM means this can quickly lead to over-pressurization.
-
Immediate Actions (Emergency Response):
-
Cease Reagent Addition: Immediately stop adding the acid or any other reagents.
-
Maximize Cooling: Apply maximum cooling to the reactor via the cooling jacket, ice bath, or other available methods.
-
Agitate Efficiently: Ensure the reactor's stirrer is functioning at a high speed to improve heat transfer to the cooling surfaces and prevent localized hot spots.
-
Prepare for Quenching: If the temperature continues to rise and approaches the solvent's boiling point, be prepared to quench the reaction by adding a pre-chilled, non-reactive solvent or a suitable basic solution to neutralize the acid catalyst.
-
-
Preventative Measures for Future Experiments:
-
Controlled Addition: Add the acid catalyst slowly and sub-surface, especially during scale-up. This is a critical strategy for managing exotherms.[14]
-
Pre-Cooling: Cool the reaction mixture to a lower starting temperature (e.g., 0°C or below) before beginning the acid addition.
-
Use a Weaker Acid: Evaluate if a milder acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS) can achieve the desired transformation with a more controllable heat release.
-
Perform Calorimetry: For any new or scaled-up process, perform reaction calorimetry to quantify the heat of reaction and determine the necessary cooling capacity.[15]
-
-
Scenario 2: Reactor Pressure Increase at Elevated Temperatures
-
Question: "I am running a reaction in DMM above its boiling point in a sealed reactor, and the pressure is increasing beyond what I calculated. What could be the cause?"
-
Answer:
-
What's Happening: While some pressure increase is expected from heating a volatile solvent, an excessive increase points to the generation of non-condensable gases from decomposition. The thermal decomposition of DMM can proceed through several pathways, especially when catalyzed by acidic surfaces or impurities.[8][16][17] Products can include formaldehyde, methanol, dimethyl ether, and methyl formate, some of which are highly volatile or gaseous at reaction temperature.[18]
-
Troubleshooting & Prevention:
-
Verify Material Compatibility: Ensure all reactor components are compatible with DMM and the reaction conditions. Acidic residues on vessel walls can catalyze decomposition.[8]
-
Analyze Headspace: If possible and safe, analyze the reactor headspace gas by GC-MS to identify the decomposition products. This can help diagnose the specific decomposition pathway.
-
Lower Reaction Temperature: The most effective way to prevent thermal decomposition is to run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Ensure Proper Venting: Ensure the reactor is equipped with an appropriately sized and rated pressure relief device.
-
-
Scenario 3: Loss of Temperature Control During Scale-Up
-
Question: "My reaction was perfectly isothermal on a 5-gram scale in a round-bottom flask. Now, at a 200-gram scale in a jacketed reactor, I am experiencing a dangerous exotherm that the cooling system cannot handle. Why?"
-
Answer:
-
What's Happening: This is a classic and dangerous consequence of the surface-area-to-volume ratio problem in chemical scale-up.[13][14] Heat generation is a function of the reaction mass (volume), which increases by the cube of the reactor's dimension (r³). Heat removal is a function of the available heat-transfer surface (area), which only increases by the square (r²). As you scale up, your ability to generate heat outpaces your ability to remove it.
-
Workflow for Safe Scale-Up:
-
Quantify the Hazard: Do not proceed with scale-up without thermal data. Use a technique like reaction calorimetry to determine the total heat of reaction and the maximum temperature of the synthesis reaction (MTSR).
-
Switch to Semi-Batch: The most robust method for controlling an exotherm is to change from a batch process (all reagents mixed at once) to a semi-batch process. Add the most reactive reagent slowly over time, allowing the cooling system to remove the heat as it is generated.[14]
-
Improve Heat Transfer: Ensure your reactor is designed for efficient heat transfer (e.g., good agitation, appropriate jacket fluid, clean surfaces).
-
Consider Flow Chemistry: For highly exothermic reactions, continuous flow reactors offer vastly superior heat transfer and control, making them an inherently safer alternative to large batch reactors.[15]
-
-
Section 3: Protocols and Methodologies
Protocol 1: Peroxide Detection and Removal from Dimethoxymethane
WARNING: Always perform this procedure behind a safety shield in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a face shield, and gloves.
Part A: Peroxide Detection
-
Reagent Preparation: Prepare a fresh potassium iodide (KI) test solution by dissolving 1 g of KI in 10 mL of glacial acetic acid.
-
Testing: Add 1 mL of the DMM to be tested to 1 mL of the fresh KI test solution.
-
Observation: A yellow color indicates a low concentration of peroxides. A brown color indicates a high and potentially dangerous concentration. If the solution turns brown, do not proceed with distillation. Consult with your organization's safety officer.
Part B: Peroxide Removal (for low concentrations)
-
Preparation: Place the DMM containing peroxides in a separatory funnel.
-
Washing: Prepare a 5% (w/v) solution of ferrous sulfate (FeSO₄). Add a volume of the ferrous sulfate solution equal to about 20% of the DMM volume.
-
Extraction: Shake the funnel gently, periodically venting to release any pressure. The aqueous layer may turn reddish-brown.
-
Separation: Separate and discard the aqueous layer.
-
Re-test: Re-test the DMM for peroxides using the procedure in Part A. Repeat the washing step if necessary until a negative test result is obtained.
-
Drying: Dry the peroxide-free DMM over a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Stabilization: Add a stabilizer, such as a small amount of butylated hydroxytoluene (BHT), if the solvent is to be stored.
Section 4: Data Tables & Visualizations
Table 1: Physicochemical Properties of Dimethoxymethane (Methylal)
| Property | Value | Source(s) |
| CAS Number | 109-87-5 | [19] |
| Molecular Formula | C₃H₈O₂ | [2] |
| Molecular Weight | 76.09 g/mol | [2] |
| Boiling Point | 42.3 °C | [1][2] |
| Flash Point | -18 °C (0 °F) | [1][4] |
| Density | 0.864 g/cm³ at 20°C | [1][2] |
| Vapor Density | 2.6 (Air = 1) | [1] |
| Solubility in Water | 33% | [2] |
| Autoignition Temp. | 235 °C (455 °F) | [2] |
Table 2: Key Incompatibilities for Dimethoxymethane (DMM)
| Incompatible Material | Hazard | Source(s) |
| Strong Oxidizing Agents | Vigorous reaction, risk of fire and explosion. | [1][9] |
| Strong Acids | Catalyzes exothermic decomposition to formaldehyde and methanol. | [1][7] |
| Oxygen / Air | Can form explosive peroxides upon prolonged exposure. | [3][4] |
| Heat, Sparks, Open Flames | Extreme fire and explosion hazard due to low flash point. | [6][9][20] |
Visualizations
Caption: Decision workflow for assessing and managing thermal hazards in DMM reactions.
Caption: Simplified mechanism of acid-catalyzed exothermic decomposition of DMM.
References
-
Pazdera, T. M., Wenz, J., & Olzmann, M. (2022). The unimolecular decomposition of dimethoxymethane: channel switching as a function of temperature and pressure. Faraday Discussions. [Link]
-
Fu, Y., Ono, Y., & Jiang, Z. (2005). Thermal decomposition of dimethoxymethane and dimethyl carbonate catalyzed by solid acids and bases. ResearchGate. [Link]
-
Pazdera, T. M., Wenz, J., & Olzmann, M. (2022). The unimolecular decomposition of dimethoxymethane: channel switching as a function of temperature and pressure. Royal Society of Chemistry. [Link]
-
International Programme on Chemical Safety (IPCS). (1993). METHYLAL ICSC: 1152. [Link]
-
Archemco. (2023). Methylal: Specifications and Applications. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethoxymethane, 99.5+%. [Link]
-
Ataman Kimya. (n.d.). METHYLAL. [Link]
-
Foos, J. S., & Meltz, V. (1985). Thermal Decomposition of Dimethoxymethane Electrolyte Solution. Defense Technical Information Center (DTIC). [Link]
-
Ataman Kimya. (n.d.). DIMETHOXYMETHANE. [Link]
-
Inchem.org. (n.d.). ICSC 1152 - METHYLAL. [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethoxymethane. PubChem Compound Database. [Link]
-
Wikipedia. (n.d.). Acetal. [Link]
-
Ashenhurst, J. (2025). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
Barton, J. A., & Nolan, P. F. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE. [Link]
-
Farmer, S. (2021). 9.7: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
-
AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
-
Doubtnut. (2022). Write the mechanism of the reaction of HI with methoxymethane. [Link]
-
Wikipedia. (n.d.). Dimethoxymethane. [Link]
-
European Commission. (n.d.). Lessons Learned from Runaway Reactions. Major Accident Hazards Bureau (MAHB) Bulletin No. 9. [Link]
-
Wiberg, K. B., & Rablen, P. R. (2018). Methoxymethane C-O Bond Strengths: Do Their Changes Result from Hyperconjugation or Polar Effects?. The Journal of Physical Chemistry A. [Link]
-
Health and Safety Executive (HSE). (2014). Chemical reaction hazards and the risk of thermal runaway. INDG254. [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethoxy(methoxy)methane. PubChem Compound Database. [Link]
Sources
- 1. METHYLAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Dimethoxymethane | C3H8O2 | CID 8020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYLAL [training.itcilo.org]
- 4. ICSC 1152 - METHYLAL [inchem.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. echemi.com [echemi.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. researchgate.net [researchgate.net]
- 9. archemco.com [archemco.com]
- 10. Acetal - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. icheme.org [icheme.org]
- 13. cedrec.com [cedrec.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 16. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 17. The unimolecular decomposition of dimethoxymethane: channel switching as a function of temperature and pressure - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 20. chemicalbook.com [chemicalbook.com]
Technical Support Center: Methoxy(methoxymethoxy)methane and Related Species Removal
Welcome to the technical support center for the removal of methoxy(methoxymethoxy)methane and related compounds from reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered in the laboratory.
Introduction: Clarifying the Chemistry
In synthetic chemistry, the term "this compound" can be ambiguous. It is crucial to distinguish between the reagent, the protecting group, and potential byproducts.
-
Dimethoxymethane (Methylal) : The IUPAC name is methoxy(methoxy)methane (CH₃OCH₂OCH₃). This is a common, low-boiling point solvent and reagent used to introduce the Methoxymethyl (MOM) protecting group.[1][2]
-
Methoxymethyl (MOM) Ether : This is the protecting group incorporated into your molecule of interest (R-O-CH₂OCH₃).[3][4] Its removal, or "deprotection," is a key chemical transformation.
-
Bis(methoxymethyl) ether : The literal interpretation of this compound (CH₃OCH₂OCH₂OCH₃). This can be a byproduct in certain reactions.[5][6]
This guide will address the two most common challenges faced by chemists: the physical removal of excess dimethoxymethane (methylal) and the chemical cleavage of the MOM protecting group from a target molecule.
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses specific issues in a practical question-and-answer format.
FAQ 1: My primary challenge is removing a large volume of dimethoxymethane (methylal) used as a reagent/solvent after my reaction is complete. What is the most efficient method?
Answer: The most straightforward method for bulk removal of dimethoxymethane is distillation, due to its low boiling point of 42°C.[1]
-
Expert Insight: Simple distillation is often sufficient. However, for temperature-sensitive compounds, distillation under reduced pressure (vacuum distillation) is highly recommended to keep the temperature low. Given its volatility, ensure your condenser is chilled effectively (e.g., with a cold water supply or a recirculating chiller) to maximize recovery and prevent solvent loss.
Troubleshooting Protocol: Bulk Removal of Dimethoxymethane
| Step | Action | Causality and Rationale |
| 1 | Apparatus Setup | Assemble a standard distillation apparatus. For heat-sensitive compounds, connect the apparatus to a vacuum source and a cold trap. |
| 2 | Heating | Gently heat the reaction flask using a water bath or heating mantle. A water bath provides more uniform and gentle heating, reducing the risk of bumping or decomposition of your product. |
| 3 | Condensation | Ensure a steady flow of cold water through the condenser. Efficient condensation is key to trapping the volatile dimethoxymethane. |
| 4 | Collection | Collect the distilled dimethoxymethane in a receiving flask. The distillation is complete when the temperature rises above 42-45°C or when solvent ceases to collect. |
FAQ 2: After quenching my reaction, I'm struggling to separate my product from residual dimethoxymethane during the aqueous workup. What am I doing wrong?
Answer: Dimethoxymethane has moderate water solubility (soluble in 3 parts water), which can complicate extractions.[7][8] If your product is soluble in a non-polar organic solvent, you can exploit this to wash away the dimethoxymethane.
-
Expert Insight: The key is to use a sufficiently large volume of water during the extractive workup. A common mistake is not using enough aqueous phase to effectively partition the polar solvent into the water layer. Repeating the wash several times is more effective than a single large-volume wash.
Workflow for Extractive Removal of Dimethoxymethane
Caption: Extractive workup for dimethoxymethane removal.
FAQ 3: I need to remove a Methoxymethyl (MOM) protecting group. The standard acidic conditions are decomposing my main compound. What are my options?
Answer: Cleavage of MOM ethers is acid-catalyzed.[3][4] If strong acids like HCl or trifluoroacetic acid (TFA) are too harsh, you have several milder alternatives. The choice depends on the sensitivity of your other functional groups.
-
Expertise & Experience: Lewis acids are often an excellent choice for sensitive substrates as they can be highly effective under non-aqueous or buffered conditions.[9] For example, cerium(III) chloride in acetonitrile provides neutral reaction conditions.[9] Another common issue is the presence of other acid-labile groups. In such cases, a careful selection of the acid and conditions can achieve selective deprotection.[10]
Comparison of MOM Deprotection Conditions
| Reagent/Condition | Typical Conditions | Advantages | Disadvantages |
| HCl / H₂SO₄ | Dilute acid in MeOH or THF/H₂O | Inexpensive, effective | Harsh, not suitable for acid-sensitive molecules |
| Trifluoroacetic Acid (TFA) | TFA in CH₂Cl₂ | Volatile, easy to remove | Strongly acidic, can cleave other protecting groups (e.g., Boc) |
| Pyridinium p-toluenesulfonate (PPTS) | PPTS in t-butanol or 2-butanone, reflux | Mildly acidic, good for many sensitive groups | May require heat, can be slow |
| Cerium(III) chloride (CeCl₃·7H₂O) | CeCl₃·7H₂O in Acetonitrile | Mild, neutral conditions[9] | Stoichiometric reagent required |
| Zinc Bromide (ZnBr₂) / Propanethiol | ZnBr₂/n-PrSH in CH₂Cl₂ | Very fast (<10 mins), selective[11] | Thiol reagent has a strong odor |
| Bismuth Triflate (Bi(OTf)₃) | Catalytic Bi(OTf)₃ in aqueous medium | Highly efficient, catalytic[12] | Metal catalyst may need removal |
FAQ 4: My MOM deprotection reaction is sluggish and never goes to completion. What factors should I investigate?
Answer: Incomplete deprotection is a common issue. Several factors could be at play:
-
Insufficient Acid Catalyst: Ensure you are using the correct stoichiometry or catalytic amount of acid. Some reactions may require a stoichiometric amount of a Lewis acid.
-
Steric Hindrance: If the MOM-protected alcohol is sterically hindered, the reaction will be slower. You may need more forcing conditions, such as gentle heating or a longer reaction time.
-
Solvent Choice: The reaction must be performed in a solvent that allows for the acid to be effective. Protic solvents like methanol can participate in the reaction, while aprotic solvents like dichloromethane are also common.
-
Water Content: For Brønsted acid-catalyzed hydrolysis, a certain amount of water is mechanistically required. Ensure your reaction medium is not completely anhydrous if water is part of the mechanism.
Part 2: Detailed Experimental Protocols
This section provides step-by-step methodologies for common procedures.
Protocol 1: Mild MOM-Ether Deprotection using Cerium(III) Chloride
This protocol is adapted for substrates sensitive to strong Brønsted acids.[9]
-
Dissolution: Dissolve the MOM-protected alcohol (1.0 equivalent) in acetonitrile (CH₃CN).
-
Reagent Addition: Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Rapid MOM-Ether Deprotection using Zinc Bromide and Thiol
This protocol is noted for its speed and efficiency.[11]
-
Inert Atmosphere: In a flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the MOM-protected compound (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add n-propanethiol (n-PrSH) followed by zinc bromide (ZnBr₂).
-
Reaction: Stir at room temperature. The reaction is often complete in less than 10 minutes. Monitor closely by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Purification: Separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify as needed via column chromatography.
Mechanism of Acid-Catalyzed MOM Deprotection
Caption: Acidic hydrolysis mechanism for MOM group removal.[3][13]
References
-
Solubility of Things. Dimethoxymethane. [Link]
- Taylor, R. J. K. Organometallics in Synthesis, A Manual. (1999).
- Reddy, S., et al. (2003).
- Lee, A., et al. (2001). A simple and highly efficient deprotecting method for methoxymethyl and methoxyethoxymethyl ethers and methoxyethoxymethyl esters. Tetrahedron Letters.
-
ChemBK. Methoxymethane. [Link]
-
ResearchGate. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. [Link]
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
-
Wikipedia. Methoxymethyl ether. [Link]
-
National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
Total Synthesis. MEM Protecting Group: MEM Protection & Deprotection Mechanism. [Link]
-
Organic Process Research & Development. Removal of Reaction Solvent by Extractive Workup. [Link]
-
MIT OpenCourseWare. 8.4 - Extraction and Washing Guide. [Link]
-
ResearchGate. Revised mechanism for the hydrolysis of ethers in aqueous acid. [Link]
-
University of Rochester. Workup: DMF or DMSO. [Link]
-
Ataman Kimya. DIMETHOXYMETHANE. [Link]
-
PubChem. Dimethoxymethane. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Dimethoxymethane | C3H8O2 | CID 8020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. This compound | 628-90-0 [chemnet.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chembk.com [chembk.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Methoxy(methoxymethoxy)methane vs. Diethyl Ether: A Senior Application Scientist's Guide to Solvent Selection
An in-depth analysis for researchers, scientists, and drug development professionals.
The selection of a solvent is a critical decision in chemical synthesis and purification, profoundly influencing reaction kinetics, yield, and safety. For decades, diethyl ether (DEE) has been a workhorse in the organic chemistry laboratory, prized for its ability to solvate a wide range of compounds and its ease of removal. However, its high volatility, extreme flammability, and notorious tendency to form explosive peroxides have driven a search for safer, more robust alternatives. Methoxy(methoxymethoxy)methane, known commercially as methylal or dimethoxymethane (DMM), has emerged as a formidable contender. This guide provides a detailed comparison, grounded in experimental data, to inform the judicious selection between these two ethereal solvents.
Part 1: A Comparative Overview of Physicochemical Properties
A solvent's fundamental physical properties dictate its behavior in the laboratory, from its utility in reaction setups to its performance in workup procedures. Understanding these differences is the first step toward rational solvent selection.
| Property | This compound (DMM) | Diethyl Ether (DEE) | Key Implications for the Researcher |
| Formula | C₃H₈O₂ | C₄H₁₀O | - |
| Molar Mass | 76.09 g/mol [1] | 74.12 g/mol | Similar molar masses suggest comparable mass-based concentrations. |
| Boiling Point | 42 °C[1] | 34.6 °C[2] | DMM's higher boiling point allows for a broader range of reaction temperatures and reduces solvent loss from evaporation. |
| Melting Point | -105 °C[1] | -116.3 °C[2] | Both are suitable for low-temperature reactions. |
| Density | 0.86 g/mL (at 20 °C)[1] | 0.713 g/mL (at 20 °C) | Crucial for extractions; DMM will form the lower organic layer with aqueous solutions, while DEE will be the upper layer. |
| Solubility in Water | 33% (at 20 °C)[1] | 7.5 g/100 mL | DMM's higher water solubility may necessitate more rigorous drying of extracts but can be advantageous for certain phase-transfer applications. |
| Flash Point | -18 °C | -45 °C | Both are highly flammable, but DEE's extremely low flash point presents a greater fire hazard. |
| Peroxide Formation | Low tendency[3] | High tendency | DMM offers a significant safety advantage, as it is much less prone to forming shock-sensitive explosive peroxides. |
Part 2: Performance in Critical Laboratory Applications
Theoretical properties only provide part of the picture. A solvent's true value is revealed in its performance in common synthetic and purification procedures.
Grignard Reactions: A Case Study in Reactivity and Selectivity
The Grignard reaction is a cornerstone of carbon-carbon bond formation, and the choice of an ethereal solvent is critical for the stabilization of the organomagnesium reagent.[4][5] While diethyl ether is the traditional solvent, DMM has been investigated as an alternative.
Supporting Experimental Data: A comparative study on the Grignard reaction of benzyl chloride provides clear evidence of the solvent's impact on yield and byproduct formation.[6]
| Solvent | Desired Product Yield (%) | Wurtz Byproduct Yield (%) |
| Diethyl Ether (DEE) | 94 | 6 |
| Dimethoxymethane (DMM) | 45 | 55 |
Data adapted from a study on the Grignard reaction of benzyl chloride.[6]
Expert Analysis: The data unequivocally demonstrates that for the Grignard reaction of a reactive halide like benzyl chloride, diethyl ether provides a significantly higher yield of the desired product while minimizing the formation of the undesired Wurtz coupling byproduct.[6] The superior performance of DEE in this context is attributed to its optimal balance of Lewis basicity to solvate the magnesium center without promoting side reactions that are more prevalent in DMM.[6] For less reactive halides, however, the higher boiling point of DMM could potentially offer an advantage by allowing for higher reaction temperatures, though this may still be offset by an increased propensity for side reactions.[7]
Experimental Protocol: Generalized Grignard Reagent Formation
This protocol outlines the essential, self-validating steps for preparing a Grignard reagent, emphasizing the causality behind each action.
-
Apparatus Preparation: All glassware (three-neck flask, condenser, addition funnel) must be rigorously dried in an oven at >120°C and assembled while hot under a stream of inert gas (e.g., argon or nitrogen). Causality: Grignard reagents are potent bases and will be quenched by even trace amounts of water.
-
Reagent Setup: Magnesium turnings (1.2 equivalents) are placed in the cooled flask. A small crystal of iodine is added. Causality: The iodine chemically activates the magnesium surface by removing the passivating magnesium oxide layer, which is essential for initiating the reaction.
-
Initiation: A solution of the alkyl/aryl halide (1.0 equivalent) in anhydrous solvent (DEE or DMM) is prepared in the addition funnel. A small portion (~10%) is added to the magnesium. The reaction is initiated, as evidenced by heat evolution and the disappearance of the iodine color. Causality: This controlled initial addition confirms the reaction has started before the bulk of the halide is introduced, preventing a dangerous, uncontrolled exotherm.
-
Addition & Reflux: The remaining halide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated to maintain reflux until the magnesium is consumed. Causality: A controlled addition and reflux ensures a steady reaction rate, maximizing the formation of the Grignard reagent while minimizing side reactions.
Caption: Generalized workflow for Grignard reagent synthesis.
Liquid-Liquid Extraction: The Impact of Density and Solubility
Liquid-liquid extraction is a fundamental purification technique used to separate a target compound from a mixture based on its differential solubility in two immiscible liquids. The choice between DMM and DEE has significant practical consequences.
Expert Analysis:
-
Phase Separation: The most striking difference is their density relative to water. Diethyl ether (0.713 g/mL) is less dense and will form the upper organic layer. In contrast, DMM (0.86 g/mL) is denser than water and will form the lower organic layer. This dictates the mechanics of separation in a separatory funnel.
-
Emulsion Formation: While difficult to quantify without direct comparative studies, anecdotally, the higher polarity and water solubility of DMM can sometimes lead to less stable emulsions compared to diethyl ether, resulting in cleaner and faster phase separation.
-
Extraction Efficiency: For highly nonpolar compounds, the lower polarity of diethyl ether may offer slightly better partitioning from the aqueous phase. Conversely, for moderately polar compounds, DMM's slightly higher polarity could be advantageous. However, the significantly higher solubility of DMM in water (33%) means that a considerable amount of DMM will be lost to the aqueous phase, and the organic extract will be "wetter," requiring more drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation.
Caption: Peroxide formation risk comparison.
Conclusion and Recommendations
The choice between this compound and diethyl ether is a nuanced one, guided by the specific demands of the chemical application.
Favor this compound (DMM) for:
-
Enhanced Safety: When the primary concern is mitigating the risk of peroxide formation, DMM is the unequivocally superior choice.
-
Reactions Requiring Higher Temperatures: Its higher boiling point provides a wider operational window for reactions that are sluggish at the boiling point of diethyl ether.
-
General Purpose Solvent Use: For applications like paint stripping, resin manufacturing, and as a general solvent where peroxide formation is an unnecessary risk, DMM is a reliable and safer option. [1] Favor Diethyl Ether (DEE) for:
-
High-Yield Grignard Reactions: As demonstrated by experimental data, DEE is the solvent of choice for Grignard reactions with reactive halides, where it minimizes side reactions and maximizes yield. [6]* Ease of Removal: Its low boiling point makes it very easy to remove from reaction mixtures under reduced pressure at low temperatures, which is ideal for thermally sensitive compounds.
-
Extraction of Nonpolar Compounds: Its lower polarity and low water solubility make it highly effective for extracting nonpolar products from aqueous media with minimal solvent loss to the aqueous phase.
By carefully weighing the empirical evidence against the practical and safety considerations of their work, researchers can make an authoritative and justified solvent selection, enhancing both the success and safety of their chemical endeavors.
References
-
EXPERIMENT 3: The Grignard Reaction: Synthesis of. Sciencemadness.org. [Link]
-
Diethyl Ether: Structure, Properties & Uses Explained. Vedantu. [Link]
-
-
The Grignard Reaction. [Link]
-
-
Grignard Reaction. [Link]
-
CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. [Link]
-
Comparison of extraction methods for active biomolecules using sub-critical dimethyl ether and n-butane. SpringerLink. [Link]
-
Grignard Reagent in THF vs in Diethyl ether. Chemistry Stack Exchange. [Link]
-
Liquid-Liquid Extraction: Solvent Selection for Efficient Separation. Economy Process Solutions. [Link]
-
Exploring Solvents for Grignard Reactions: A Greener Approach. Oreate AI Blog. [Link]
-
DCM vs ether. Sciencemadness Discussion Board. [Link]
-
Kinetics of the Grignard Reaction with Silanes in Diethyl Ether and Ether−Toluene Mixtures. ResearchGate. [Link]
-
Co-Production of Dimethyl Carbonate, Dimethoxymethane and Dimethyl Ether from Methanol: Process Design and Exergy Analysis. National Center for Biotechnology Information. [Link]
-
Diethyl ether. Wikipedia. [Link]
-
Choise of solvent for extraction. Chemistry Stack Exchange. [Link]
-
Dimethoxymethane. Wikipedia. [Link]
-
Conditions for Ideal Extraction Solvents. University of Alberta. [Link]
-
DCM vs ether. Sciencemadness Discussion Board. [Link]
-
Separation enhanced methanol and dimethyl ether synthesis. Royal Society of Chemistry. [Link]
-
In extraction procedures, when is dichloromethane a better solvent option rather than diethyl ether? Reddit. [Link]
-
APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. International Journal of Advance Research in Science and Engineering. [Link]
-
Dimethoxymethane. PubChem. [Link]
-
DIMETHOXYMETHANE (METHYLAL). Ataman Kimya. [Link]
Sources
Methoxy(methoxymethoxy)methane vs. Tetrahydrofuran: A Senior Application Scientist’s Guide to Solvent Selection in Grignard Reactions
For over a century, the Grignard reaction has been a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. The choice of solvent is paramount to the success of this powerful transformation, as it directly influences the formation, stability, and reactivity of the Grignard reagent. For decades, tetrahydrofuran (THF) has been the solvent of choice for a wide range of Grignard reactions, prized for its excellent solvating properties. However, methoxy(methoxymethoxy)methane, also known as dimethoxymethane (DMM), has emerged as a potential alternative. This guide provides a detailed, data-driven comparison of DMM and THF for Grignard reactions, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their specific synthetic challenges.
The Critical Role of the Ethereal Solvent in Grignard Chemistry
Ethereal solvents are essential for the formation of Grignard reagents (RMgX). The lone pair electrons on the ether's oxygen atom coordinate with the electron-deficient magnesium center, forming a soluble complex.[1][2][3] This solvation not only stabilizes the highly reactive organometallic species but also helps to break up the passivating layer on the surface of the magnesium metal, facilitating the reaction with the organic halide.[4][5] The nature of the ethereal solvent profoundly impacts the course of the reaction, influencing everything from the rate of reagent formation to the ratio of desired product to unwanted side products.
Head-to-Head Comparison: DMM vs. THF
| Property | This compound (DMM) | Tetrahydrofuran (THF) | Significance for Grignard Reactions |
| Boiling Point | 42 °C[6] | 66 °C | The lower boiling point of DMM can make it challenging to maintain reflux for less reactive halides and may require more stringent cooling for highly exothermic reactions. THF's higher boiling point allows for a wider operational temperature range. |
| Freezing Point | -105 °C | -108.4 °C | Both solvents have very low freezing points, making them suitable for reactions conducted at low temperatures. |
| Density (at 20°C) | 0.86 g/mL[6] | 0.88 g/mL | The densities are comparable and generally do not significantly impact reaction setup or workup. |
| Solubility in Water | 33 g/100 mL at 20 °C[6] | Miscible | DMM's partial miscibility with water can simplify aqueous workups by allowing for phase separation without the need for an additional extraction solvent. THF's complete miscibility often necessitates the use of a co-solvent for efficient extraction. |
| Lewis Basicity | Moderate | High (Donor Number = 20.0 kcal/mol)[7] | THF is a strong Lewis base, effectively solvating the magnesium center and promoting the formation of monomeric Grignard reagents. DMM, as an acetal, exhibits a reduced Lewis basicity due to the anomeric effect, where lone pairs on one oxygen are delocalized towards the other.[4][8] This can lead to less effective solvation and a higher propensity for side reactions. |
| Safety Profile | Highly flammable (Flash Point: -18 °C)[6] | Highly flammable (Flash Point: -14 °C) | Both are highly flammable liquids and require careful handling in a well-ventilated area, away from ignition sources. Both can also form explosive peroxides upon prolonged exposure to air and light.[9] |
Performance in Grignard Reactions: A Data-Driven Analysis
The choice of solvent can dramatically influence the outcome of a Grignard reaction, particularly with respect to the formation of the undesired Wurtz coupling byproduct, where the Grignard reagent reacts with the starting organic halide. This is especially prevalent with reactive halides, such as benzyl halides.
A systematic study comparing the performance of various solvents in the Grignard reaction of benzyl chloride with 2-butanone provides critical insights:
| Solvent | Product Yield (%) | Wurtz Byproduct (%) |
| Diethyl Ether (Et₂O) | 94 | 6 |
| Tetrahydrofuran (THF) | 27 | 73 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | 10 |
| Dimethoxymethane (DMM/DEM) | 45 | 55 |
| Cyclopentyl methyl ether (CPME) | 45 | 55 |
Data adapted from a study on the Grignard reaction of benzyl chloride.
These results highlight a significant drawback of DMM. For this specific benzylic Grignard reaction, DMM leads to a substantial amount of the Wurtz coupling byproduct, resulting in a significantly lower yield of the desired product compared to more traditional ethereal solvents like diethyl ether and 2-MeTHF. Interestingly, in this case, THF also performs poorly, suggesting that for highly reactive systems, solvent choice is critical. The reduced Lewis basicity of DMM is a likely contributor to this outcome, as less effective solvation of the Grignard reagent can lead to a higher concentration of unreacted magnesium and organic halide on the metal surface, promoting the Wurtz coupling pathway.
For less reactive substrates, such as simple alkyl or aryl halides, the propensity for Wurtz coupling is generally lower.[5] While direct comparative studies are scarce, the lower solvating power of DMM may lead to slower reaction rates and potentially lower yields compared to THF, which is known to efficiently promote the formation of Grignard reagents from a wide variety of organic halides.[1][2][3][10]
Mechanistic Implications: The Schlenk Equilibrium
The composition of a Grignard reagent in solution is more complex than the simple "RMgX" representation suggests. It exists in equilibrium with dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂), an equilibrium known as the Schlenk equilibrium.
Caption: Generalized Workflow for a Grignard Reaction.
Protocol using Tetrahydrofuran (THF):
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a pressure-equalizing dropping funnel. The entire apparatus should be flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.
-
Reagent Preparation: In the flask, place magnesium turnings (1.2 equivalents). In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous THF.
-
Initiation: Add a small portion of the bromobenzene solution from the dropping funnel to the magnesium turnings. The reaction may require gentle warming or the addition of a small crystal of iodine to initiate. A cloudy, grayish appearance and spontaneous reflux indicate successful initiation.
-
Addition: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion of Formation: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting gray to brownish solution is the phenylmagnesium bromide reagent.
-
Reaction with Benzophenone: Cool the Grignard reagent to 0 °C. Slowly add a solution of benzophenone (0.9 equivalents) in anhydrous THF via the dropping funnel.
-
Quench and Workup: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude triphenylmethanol by recrystallization.
Protocol using this compound (DMM):
-
Apparatus Setup: Follow the same rigorous drying procedure as for the THF protocol.
-
Reagent Preparation: In the flask, place magnesium turnings (1.2 equivalents). In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous DMM.
-
Initiation: Initiation may be more challenging in DMM due to its lower Lewis basicity. The use of an initiator such as 1,2-dibromoethane (a few drops) may be necessary to activate the magnesium surface. [11]Gentle heating will likely be required.
-
Addition: Due to the lower boiling point of DMM, the addition of the bromobenzene solution may need to be slower to control the exotherm and maintain a gentle reflux.
-
Completion of Formation: Similar to the THF protocol, continue stirring until the magnesium is consumed.
-
Reaction with Benzophenone: Cool the Grignard reagent to 0 °C and slowly add a solution of benzophenone (0.9 equivalents) in anhydrous DMM.
-
Quench and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Due to the partial water miscibility of DMM, a distinct phase separation should be observed. Separate the organic layer. The aqueous layer may be extracted with a small amount of an additional organic solvent to ensure complete recovery of the product. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by recrystallization.
Conclusion: Making the Right Choice
While this compound (DMM) presents an interesting alternative to traditional ethereal solvents for Grignard reactions, its practical application appears to be limited, particularly for substrates prone to Wurtz coupling. Its lower Lewis basicity can lead to a higher incidence of side reactions and potentially lower yields.
Tetrahydrofuran (THF) remains the superior and more versatile solvent for a broad range of Grignard reactions. Its strong coordinating ability ensures the efficient formation and stabilization of the Grignard reagent, leading to cleaner reactions and higher yields with a wider variety of alkyl and aryl halides.
DMM may be considered in specific niche applications where:
-
Aqueous workup simplification is a primary concern: Its partial water miscibility can be advantageous.
-
The substrate is not prone to Wurtz coupling: For less reactive halides, the drawbacks of DMM may be less pronounced.
However, for general-purpose Grignard reactions and in the development of robust and high-yielding synthetic routes, THF remains the recommended solvent of choice. Researchers should carefully consider the nature of their substrate and the desired reaction outcome before deviating from this well-established and reliable solvent.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US6749778B2 - Process for the synthesis of organomagnesium compounds using catalysts - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Anomeric effect - Wikipedia [en.wikipedia.org]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. Dimethoxymethane - Wikipedia [en.wikipedia.org]
- 7. Donor number - Wikipedia [en.wikipedia.org]
- 8. The anomeric effect [quimicaorganica.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 11. youtube.com [youtube.com]
A Comparative Guide to Methoxy(methoxymethoxy)methane (MOM) Ether: Efficacy and Orthogonality in Alcohol Protection
In the intricate landscape of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the judicious selection of protecting groups is a critical determinant of success.[1][2] An ideal protecting group should be easily introduced and removed in high yield, stable to a wide range of reaction conditions, and should not introduce unwanted reactivity or stereochemical complexity.[2][3] Among the arsenal of choices for the ubiquitous hydroxyl group, the methoxymethyl (MOM) ether, systematically named methoxy(methoxymethoxy)methane when bonded to a parent molecule, stands out for its balanced profile of stability and reactivity.[3]
This guide provides an in-depth comparison of the MOM protecting group against other commonly employed alcohol protecting groups, including silyl ethers (TBDMS), benzyl ethers (Bn), and tetrahydropyranyl (THP) ethers. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers in making strategic decisions for their synthetic campaigns.
The Methoxymethyl (MOM) Ether: A Detailed Profile
The MOM group is an acetal, a structural feature that dictates its chemical behavior.[4][5] It is renowned for its robust stability under a wide array of non-acidic conditions, including exposure to strong bases, organometallic reagents, nucleophiles, and many oxidizing and reducing agents.[6][7] However, this stability gives way to facile cleavage under acidic conditions, which is the cornerstone of its utility.[4][8]
Mechanism of Protection and Deprotection
Protection is typically achieved by treating an alcohol with an electrophilic source of the MOM group, such as chloromethyl methyl ether (MOM-Cl) or dimethoxymethane.[4][9] When using MOM-Cl, a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is employed to neutralize the HCl generated.[9] The reaction proceeds via an SN1-like mechanism, where the departure of the chloride is assisted by the adjacent ether oxygen, forming a highly reactive oxonium ion that is trapped by the alcohol.[4]
Deprotection is the reverse process, an acid-catalyzed hydrolysis.[4] Protonation of one of the ether oxygens converts it into a good leaving group (methanol or water/formaldehyde), initiating the collapse of the acetal and liberating the free alcohol.[4][10]
Caption: General workflow for MOM protection and deprotection.
Caution and Safer Alternatives
A significant drawback of using chloromethyl methyl ether (MOM-Cl) is its classification as a potent carcinogen and alkylating agent.[4][9][11] Safer, alternative protocols have been developed, such as using dimethoxymethane (formaldehyde dimethyl acetal) with an acid catalyst like phosphorus pentoxide or trifluoromethanesulfonic acid.[4][7] Another alternative is methoxymethyl acetate (MOMOAc) with a Lewis acid catalyst.
Comparative Analysis of Key Alcohol Protecting Groups
The choice of a protecting group is never a one-size-fits-all decision; it is dictated by the specific reaction sequence planned.[12] The following sections compare the MOM group with TBDMS, Bn, and THP ethers across critical performance parameters.
Stability Profile
A protecting group's value is measured by its ability to endure specific reaction conditions while remaining removable on demand. The MOM group's stability in basic and organometallic environments makes it a strong candidate for syntheses involving Grignard reagents, organolithiums, or basic hydrolysis of esters.[7]
| Protecting Group | Reagent/Condition | Stability | Rationale for Stability/Lability |
| MOM Ether | Strong Acid (e.g., HCl) | Labile | Acetal hydrolysis mechanism.[4] |
| Strong Base (e.g., NaOH, LDA) | Stable | Ethers are generally base-stable.[7] | |
| Organometallics (e.g., R-MgBr) | Stable | Inert ether linkages.[6] | |
| Fluoride Ion (e.g., TBAF) | Stable | No silicon-oxygen bond. | |
| Catalytic Hydrogenation (H₂, Pd/C) | Stable | No reducible functional groups. | |
| TBDMS Ether | Strong Acid (e.g., HCl) | Labile | Silyl ethers are acid-labile, though TBDMS is more stable than TMS.[8] |
| Strong Base (e.g., NaOH, LDA) | Generally Stable | Steric bulk of the t-butyl group provides significant stability.[11] | |
| Organometallics (e.g., R-MgBr) | Stable | Inert to common organometallics.[13] | |
| Fluoride Ion (e.g., TBAF) | Labile | High Si-F bond affinity drives cleavage.[13] | |
| Catalytic Hydrogenation (H₂, Pd/C) | Stable | No reducible functional groups. | |
| Benzyl (Bn) Ether | Strong Acid (e.g., HCl) | Stable | Ethers are generally acid-stable. |
| Strong Base (e.g., NaOH, LDA) | Stable | Ethers are generally base-stable. | |
| Organometallics (e.g., R-MgBr) | Stable | Inert ether linkages. | |
| Fluoride Ion (e.g., TBAF) | Stable | No silicon-oxygen bond. | |
| Catalytic Hydrogenation (H₂, Pd/C) | Labile | Cleaved by hydrogenolysis.[8] | |
| THP Ether | Strong Acid (e.g., HCl) | Labile | Acetal hydrolysis mechanism, similar to MOM.[11] |
| Strong Base (e.g., NaOH, LDA) | Stable | Ethers are generally base-stable. | |
| Organometallics (e.g., R-MgBr) | Stable | Inert ether linkages. | |
| Fluoride Ion (e.g., TBAF) | Stable | No silicon-oxygen bond. | |
| Catalytic Hydrogenation (H₂, Pd/C) | Stable | No reducible functional groups. |
Ease of Introduction and Cleavage
The conditions required for the introduction and removal of a protecting group are paramount for compatibility with sensitive functional groups within the substrate.
| Protecting Group | Typical Protection Conditions | Typical Deprotection Conditions | Yields |
| MOM Ether | MOM-Cl, DIPEA, CH₂Cl₂; or CH₂(OMe)₂, H⁺ catalyst.[4][7] | Dilute HCl in MeOH/H₂O; or Lewis acids (e.g., ZrCl₄, TMSOTf).[4][6][14] | Generally High |
| TBDMS Ether | TBDMS-Cl, Imidazole, DMF.[8] | TBAF in THF; or mild acid (e.g., AcOH).[13] | High |
| Benzyl (Bn) Ether | NaH then BnBr, THF (Williamson Ether Synthesis).[11] | H₂, Pd/C; or strong acid (e.g., BBr₃).[8] | Good to High |
| THP Ether | Dihydropyran (DHP), cat. p-TsOH, CH₂Cl₂.[11][13] | Mild acid (e.g., PPTS in EtOH, or AcOH/THF/H₂O).[13][15] | Generally High |
Orthogonality: The Key to Complex Synthesis
Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each can be removed under specific conditions without affecting the others.[16][17] This allows for the selective unmasking and reaction of different functional groups, a necessity for complex target synthesis.[1]
The MOM group is an excellent orthogonal partner to both silyl and benzyl ethers. For instance, a TBDMS ether can be selectively cleaved with a fluoride source like TBAF, leaving a MOM ether intact.[5][8] Conversely, a MOM ether can be removed with mild acid while a more robust benzyl ether remains. A benzyl ether can then be removed by hydrogenolysis, a condition to which both MOM and TBDMS ethers are stable.
Caption: Orthogonal strategy using MOM and TBDMS ethers.
Experimental Protocols
Trustworthiness in synthetic chemistry is built on reproducible, well-defined protocols. Below are self-validating, step-by-step procedures for the protection of a primary alcohol with a MOM group and its subsequent deprotection.
Protocol 1: MOM Protection of Benzyl Alcohol using Dimethoxymethane
This protocol avoids the use of the carcinogenic MOM-Cl.
-
Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add benzyl alcohol (1.08 g, 10.0 mmol) and anhydrous dichloromethane (CH₂Cl₂, 40 mL).
-
Reagent Addition: Add dimethoxymethane (4.5 mL, 50.0 mmol, 5.0 equiv.). Cool the mixture to 0 °C in an ice bath.
-
Catalyst Introduction: Carefully add phosphorus pentoxide (P₂O₅, 2.1 g, 15.0 mmol) in portions over 10 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the flask to 0 °C and slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., 5% EtOAc in hexanes) to yield the MOM-protected benzyl alcohol.
Protocol 2: Acid-Catalyzed Deprotection of MOM-protected Benzyl Alcohol
-
Setup: Dissolve the MOM-protected benzyl alcohol (1.52 g, 10.0 mmol) in a mixture of methanol (30 mL) and water (10 mL) in a 100 mL round-bottom flask.
-
Catalyst Addition: Add 2M hydrochloric acid (HCl, 2.5 mL, 5.0 mmol).
-
Reaction: Stir the solution at room temperature for 12-16 hours. Monitor the deprotection by TLC until the starting material is fully consumed.
-
Neutralization: Carefully add saturated aqueous NaHCO₃ solution to neutralize the acid until the pH is ~7-8.
-
Extraction: Remove the methanol under reduced pressure. Extract the remaining aqueous solution with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected benzyl alcohol, which is often pure enough for subsequent steps.
Strategic Selection Guide
Choosing the correct protecting group from the outset can save considerable time and resources. The following decision tree provides a logical framework for this selection process.
Caption: Decision workflow for selecting an alcohol protecting group.
Conclusion
The methoxymethyl (MOM) ether is a highly effective and versatile protecting group for alcohols, offering a valuable combination of stability to basic, nucleophilic, and organometallic reagents, coupled with straightforward removal under acidic conditions. Its key strength lies in its orthogonality with silyl and benzyl ethers, enabling complex and selective synthetic transformations. While the classic use of MOM-Cl presents a safety hazard, viable and safer alternatives are readily available. By understanding the comparative stability, reactivity, and orthogonality detailed in this guide, researchers can confidently deploy the MOM group as a strategic tool in the synthesis of high-value molecules.
References
-
Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Kocienski, P. (n.d.). Protective Groups. Retrieved from [Link]
-
Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (2025, August 6). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved from [Link]
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]
-
ACS Publications. (2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]
-
Reddit. (2022, June 23). Best Protecting Group for Alcohol. Retrieved from [Link]
-
Kocienski, P. J. (n.d.). 4.4 Alkoxymethyl Ethers. Retrieved from [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis. DOKUMEN.PUB. Retrieved from [Link]
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Gazivoda Kraljević, T., et al. (n.d.). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. NIH. Retrieved from [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley. Retrieved from [Link]
-
NIH. (2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Google Books.
-
ResearchGate. (2025, August 6). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Retrieved from [Link]
-
Wiberg, K. B., & Rablen, P. R. (2018). Methoxymethane C-O Bond Strengths: Do Their Changes Result from Hyperconjugation or Polar Effects?. The Journal of Physical Chemistry A, 122(28), 6021–6025. Retrieved from [Link]
-
ResearchGate. (2025, August 7). An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. Retrieved from [Link]
-
PubChem. (n.d.). This compound;hydrochloride. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHOXYMETHYL ETHER. Retrieved from [Link]
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. adichemistry.com [adichemistry.com]
- 8. fiveable.me [fiveable.me]
- 9. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. reddit.com [reddit.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 16. fiveable.me [fiveable.me]
- 17. Protective Groups [organic-chemistry.org]
A Researcher's Guide to the Spectroscopic Identification of Methoxy(methoxymethoxy)methane
In the landscape of drug development and materials science, the precise identification of chemical entities is paramount. Methoxy(methoxymethoxy)methane, also known as bis(methoxymethyl) ether or 2,4,6-Trioxaheptane, is a simple yet illustrative example of an acetal where unambiguous structural confirmation is crucial to prevent its confusion with isomers or synthetic precursors. This guide provides an in-depth comparison of spectroscopic techniques for the definitive identification of this compound, grounded in experimental data and established principles. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide a unique piece of the structural puzzle, culminating in a confident analytical workflow.
The Analytical Challenge: Distinguishing this compound
This compound (C₄H₁₀O₃, MW: 106.12 g/mol ) possesses a symmetric structure featuring both ether and acetal functionalities.[1][2][3] The primary analytical challenge lies in differentiating it from compounds with identical molecular formulas, such as its isomer trimethoxymethane, and from potential impurities arising during synthesis, like dimethoxymethane. Each spectroscopic method leverages a different molecular property to build a comprehensive and validated structural profile.
Workflow for Spectroscopic Identification
Caption: General workflow for spectroscopic identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the carbon-hydrogen framework.
Expert Insights: What to Expect from the Spectra
The symmetry of this compound (CH₃-O-CH₂-O-CH₂-O-CH₃) is the key to interpreting its NMR spectra.
-
¹H NMR: We anticipate two distinct signals. The six protons of the two terminal methyl (CH₃) groups are chemically equivalent due to free rotation and symmetry, as are the four protons of the two internal methylene (CH₂) groups. Because there are no adjacent, non-equivalent protons, both signals should appear as sharp singlets. The ratio of the integrated areas under these peaks should be 6:4, which simplifies to 3:2.
-
¹³C NMR: Similarly, the carbon spectrum will show only two signals, one for the two equivalent methyl carbons and one for the two equivalent methylene carbons.
This simple predicted pattern is a powerful diagnostic tool. For comparison, an isomer like trimethoxymethane (CH(OCH₃)₃) would display two signals in a 1:9 proton ratio and two distinct carbon signals.
Comparative NMR Data
| Compound | Spectroscopic Feature | ¹H NMR Data | ¹³C NMR Data |
| This compound | CH₃ protons/carbons | ~3.3 ppm (s, 6H) | ~56 ppm |
| CH₂ protons/carbons | ~4.6 ppm (s, 4H) | ~97 ppm | |
| Trimethoxymethane (Isomer) | CH proton/carbon | ~4.8 ppm (s, 1H) | ~101 ppm |
| CH₃ protons/carbons | ~3.4 ppm (s, 9H) | ~52 ppm | |
| Dimethoxymethane (Impurity) | CH₃ protons/carbons | ~3.24 ppm (s, 6H)[4] | ~59.3 ppm[5] |
| CH₂ protons/carbons | ~4.5 ppm (s, 2H) | ~95 ppm |
Note: Chemical shifts (ppm) are approximate and can vary based on solvent and instrument calibration.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference, which is defined as 0.0 ppm for both ¹H and ¹³C spectra.[4][5]
-
Instrument Setup: Place the tube in the NMR spectrometer. Allow the sample to equilibrate to the probe temperature.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Ensure an adequate number of scans for a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon environment.[5]
-
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase the spectrum and integrate the peaks for the ¹H spectrum. Reference the spectra to the TMS peak at 0.0 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy excels at identifying the types of bonds present in a molecule by measuring their vibrational frequencies. For this compound, the key is to identify the characteristic C-O bonds of the acetal and ether groups and confirm the absence of other functionalities, such as the hydroxyl (O-H) group.
Expert Insights: Interpreting the IR Spectrum
The IR spectrum of an acetal is dominated by strong C-O stretching absorptions. The region between 1200 and 1000 cm⁻¹ is particularly diagnostic for ethers and acetals.[6] Unlike an alcohol, there should be a complete absence of a broad absorption band around 3300-3500 cm⁻¹, which is a definitive indicator that no hydroxyl groups are present.[5][6] The C-H stretching vibrations will appear just below 3000 cm⁻¹.
Caption: Key IR vibrational modes for this compound.
Comparative IR Data
| Compound | Key IR Absorption Bands (cm⁻¹) | Diagnostic Feature |
| This compound | ~2950-2850 (C-H stretch)~1150-1050 (C-O stretch, strong) | Multiple strong C-O stretching bands characteristic of the acetal linkage. |
| Methoxymethanol (Impurity) | ~3400 (O-H stretch, broad) ~2950-2850 (C-H stretch)~1100 (C-O stretch) | Presence of a strong, broad O-H band.[7][8] |
| Dimethoxymethane (Impurity) | ~2950-2830 (C-H stretch)~1150-1060 (C-O stretch)[6] | Similar C-O stretch, but the fingerprint region (<1500 cm⁻¹) will differ.[6] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum. The background scan of ambient air is crucial for removing contributions from atmospheric CO₂ and water vapor.
-
Sample Application: Place a single drop of the liquid this compound sample directly onto the ATR crystal, ensuring it is fully covered.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce a clean transmittance or absorbance spectrum of the sample. Label the significant peaks corresponding to the key functional groups.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data helps confirm the molecular formula and provides clues about the molecule's structure.
Expert Insights: Predicting the Mass Spectrum
For this compound (MW = 106.12), the electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z 106. The fragmentation of acetals and ethers is well-characterized and typically involves cleavage alpha to the oxygen atoms, leading to resonance-stabilized carbocations.[9]
We can predict the following key fragments:
-
Loss of a methoxy group (-OCH₃): [M - 31]⁺ = m/z 75
-
Cleavage to form the methoxymethyl cation: [CH₃OCH₂]⁺ = m/z 45. This is often a very stable and abundant ion for molecules containing this moiety.[10]
-
Loss of a methyl group (-CH₃): [M - 15]⁺ = m/z 91
The relative abundance of these fragments creates a unique fingerprint for the molecule.
Caption: Predicted major fragmentation pathways for this compound.
Comparative Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 106 | 75 , 45 (likely base peak) |
| Trimethoxymethane (Isomer) | 106 | 75 ([CH(OCH₃)₂]⁺), 31 ([OCH₃]⁺) |
| Dimethoxymethane (Impurity) | 76 | 45 ([CH₃OCH₂]⁺), 29 ([CHO]⁺)[10] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Setup:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar polydimethylsiloxane column).[9]
-
Use a temperature program that starts at a low temperature (e.g., 40°C) and ramps up to a higher temperature to ensure separation of the analyte from any impurities or the solvent.
-
-
MS Setup:
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically using 70 eV Electron Ionization).
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to determine the retention time of the main peak.
-
Analyze the mass spectrum corresponding to that peak. Identify the molecular ion and compare the observed fragmentation pattern to the predicted pattern and library spectra.
-
Conclusion
The definitive identification of this compound is achieved not by a single technique, but by the synergistic application of NMR, IR, and Mass Spectrometry. NMR spectroscopy provides the unambiguous structural framework, IR spectroscopy confirms the required functional groups (and the absence of others), and Mass Spectrometry validates the molecular weight and provides corroborating structural evidence through fragmentation. By comparing the experimental data from all three methods against the expected values and those of logical alternatives, researchers can confidently verify the identity and purity of their material, ensuring the integrity of their subsequent research and development efforts.
References
-
Doc Brown's Chemistry. (n.d.). C2H6O CH3OCH3 infrared spectrum of methoxymethane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C2H6O CH3OCH3 mass spectrum of methoxymethane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum. Retrieved from [Link]
-
Rouseff, R. L., & Cadwallader, K. R. (2001). Mass Spectrometry of the Acetal Derivatives of Some Common GRAS-Listed Aldehydes. ACS Publications. Retrieved from [Link]
-
Claflin, M. S., & Ziemann, P. J. (2019). Thermal desorption behavior of hemiacetal, acetal, ether, and ester oligomers. Taylor & Francis Online. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C2H6O CH3OCH3 C-13 nmr spectrum of methoxymethane. Retrieved from [Link]
-
PubChem. (n.d.). This compound;hydrochloride. Retrieved from [Link]
-
Senent, M. L., et al. (2021). The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. ACS Earth and Space Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Spectroscopic Analysis of a Cyclic Acetal: A Dehydration Performed in Aqueous Solution. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane. Retrieved from [Link]
-
NIST. (n.d.). Methane, trimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
ACS Earth and Space Chemistry. (2021). The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. Retrieved from [Link]
Sources
- 1. This compound | 628-90-0 [chemnet.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. CAS 628-90-0 | this compound - Synblock [synblock.com]
- 4. C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 dimethyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C2H6O CH3OCH3 C-13 nmr spectrum of methoxymethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of dimethyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C2H6O CH3OCH3 infrared spectrum of methoxymethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. datapdf.com [datapdf.com]
- 10. C2H6O CH3OCH3 mass spectrum of methoxymethane fragmentation pattern of m/z m/e ions for analysis and identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Infrared Spectrum of Methoxy(methoxymethoxy)methane
For researchers, scientists, and professionals in drug development, the precise identification and characterization of chemical compounds are paramount. Infrared (IR) spectroscopy stands as a cornerstone analytical technique, providing a molecular fingerprint based on the vibrational frequencies of a molecule's functional groups. This guide offers an in-depth interpretation of the infrared spectrum of methoxy(methoxymethoxy)methane, a compound of interest in synthetic chemistry, and provides a comparative analysis with structurally similar ethers and acetals.
The Molecular Structure: A Key to Spectral Interpretation
This compound, with the chemical formula C₄H₁₀O₃, is a diether and an acetal. Its structure, CH₃OCH₂OCH₂OCH₃, contains multiple C-O single bonds and C-H bonds within methyl and methylene groups. The presence and arrangement of these functional groups give rise to a characteristic IR spectrum. Understanding these structural features is the first step in predicting and interpreting its spectral data.
Predicted Infrared Spectrum of this compound
Key Predicted Absorptions:
-
C-H Stretching: Like most organic molecules, this compound will exhibit C-H stretching vibrations in the region of 2800-3000 cm⁻¹. Specifically, the C-H stretching vibrations for a O-CH₃ group are typically observed between 2830 and 2815 cm⁻¹[1].
-
C-O Stretching: The most characteristic feature of ethers and acetals is the strong C-O stretching absorption. For a molecule with multiple C-O linkages, such as this compound, a complex and strong absorption pattern is expected in the 1000-1250 cm⁻¹ region. Simple ethers typically show a C-O stretch between 1050 and 1150 cm⁻¹[2][3][4]. The presence of the acetal group (O-C-O) will likely result in multiple strong bands in this region. For instance, in dimethoxymethane, C-O-C stretching vibrations are prominent[1][5].
-
CH₂ Bending: The methylene group (CH₂) will show a characteristic bending (scissoring) vibration at approximately 1450-1470 cm⁻¹.
-
CH₃ Bending: The methyl groups (CH₃) will exhibit asymmetrical and symmetrical bending vibrations around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.
Comparative Spectral Analysis
To uniquely identify this compound, it is crucial to compare its IR spectrum with those of structurally similar compounds. The following table summarizes the key IR absorption bands for this compound and selected alternatives.
| Compound | Molecular Formula | C-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Other Key Features (cm⁻¹) |
| This compound (Predicted) | C₄H₁₀O₃ | 2800-3000 | 1000-1250 (Multiple, Strong) | ~1460 (CH₂/CH₃ bend) |
| Dimethoxymethane | C₃H₈O₂ | 2815-2995 | ~1100 (Strong, Broad) | ~1460 (CH₂/CH₃ bend) |
| Diethyl Ether | C₄H₁₀O | 2850-2990 | ~1120 (Strong) | ~1380, ~1450 (CH₂/CH₃ bend) |
| 1,2-Dimethoxyethane | C₄H₁₀O₂ | 2830-2980 | ~1120 (Strong) | ~1450 (CH₂/CH₃ bend) |
Data for comparison compounds sourced from publicly available spectral databases.[6][7][8][9][10][11][12][13]
The key differentiating feature for this compound will be the complexity and potentially broader nature of the C-O stretching region due to the three ether linkages and the acetal functionality. While the other compounds show a strong, relatively sharp C-O absorption, the multiple C-O bonds in this compound are expected to produce a more complex set of overlapping bands.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To obtain a reliable IR spectrum of a liquid sample like this compound, the following Fourier Transform Infrared (FTIR) spectroscopy procedure is recommended.[14][15][16]
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal, or alternatively, salt plates (NaCl or KBr) for transmission measurements.
Procedure using ATR:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, water vapor).
-
Sample Application: Place a small drop of the liquid this compound onto the center of the ATR crystal. Ensure the crystal surface is completely covered.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine identification.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Procedure using Salt Plates (Transmission):
-
Sample Preparation: Place one or two drops of the liquid sample onto a clean, dry salt plate. Place a second salt plate on top and gently press to form a thin, uniform liquid film.
-
Mounting: Place the "sandwich" of salt plates into the spectrometer's sample holder.
-
Spectrum Acquisition: Acquire the spectrum, following the same parameters as for the ATR method.
-
Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a dry solvent. Store the plates in a desiccator to prevent damage from moisture.
Logical Workflow for Spectral Analysis
The process of acquiring and interpreting an IR spectrum follows a logical progression, as illustrated in the diagram below.
Caption: Workflow for IR Spectrum Acquisition and Interpretation.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The comparison with known spectra of similar compounds provides a crucial check for the interpretation. Furthermore, the clarity and distinctness of the predicted absorption bands, particularly the strong C-O stretching vibrations, should provide a high degree of confidence in the identification of this compound. Any significant deviation from the expected spectrum would warrant further investigation into the sample's purity or identity.
Conclusion
The infrared spectrum of this compound is expected to be characterized by prominent C-H stretching absorptions between 2800-3000 cm⁻¹ and a complex, strong series of C-O stretching bands in the 1000-1250 cm⁻¹ region. This latter feature, arising from its multiple ether and acetal functionalities, is the key to distinguishing it from simpler ethers like diethyl ether and dimethoxymethane. By following the detailed experimental protocol and comparative analysis outlined in this guide, researchers can confidently utilize FTIR spectroscopy for the rapid and accurate identification of this compound.
References
-
OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. Organic Chemistry. [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]
-
LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]
-
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]
-
ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. [Link]
-
Doc Brown's Chemistry. (n.d.). C2H6O CH3OCH3 infrared spectrum of methoxymethane. [Link]
-
Agilent. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR. [Link]
-
Ataman Kimya A.Ş. (n.d.). DIMETHOXYMETHANE. [Link]
-
SpectraBase. (n.d.). Dimethoxymethane - Optional[FTIR] - Spectrum. [Link]
-
SpectraBase. (n.d.). Diethylether - Optional[ATR-IR] - Spectrum. [Link]
-
Doc Brown's Chemistry. (n.d.). C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum. [Link]
-
SpectraBase. (n.d.). 1,2-Dimethoxyethane - Optional[1H NMR] - Spectrum. [Link]
-
SpectraBase. (n.d.). Dimethoxymethane - Optional[ATR-IR] - Spectrum. [Link]
-
PubChem. (n.d.). 1,2-Dimethoxyethane. [Link]
-
ACS Publications. (n.d.). The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. [Link]
-
NIST. (n.d.). Ethane, 1,2-dimethoxy-. [Link]
-
PubChem. (n.d.). Dimethoxymethane. [Link]
-
AIP Publishing. (n.d.). Infrared Spectra of Alkoxyboranes. I. Dimethoxyborane and Dimethoxyborane-d. [Link]
-
NIST. (n.d.). Methane, chloromethoxy-. [Link]
-
NIST. (n.d.). Ethane, 1,2-dimethoxy-. [Link]
-
Doc Brown's Chemistry. (n.d.). C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane. [Link]
-
NIST. (n.d.). Methane, trimethoxy-. [Link]
Sources
- 1. C2H6O CH3OCH3 infrared spectrum of methoxymethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. 1,2-Dimethoxyethane(110-71-4) IR Spectrum [chemicalbook.com]
- 7. Diethyl ether(60-29-7) IR Spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 1,2-Dimethoxyethane | C4H10O2 | CID 8071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Ethane, 1,2-dimethoxy- [webbook.nist.gov]
- 13. Dimethoxymethane | C3H8O2 | CID 8020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. agilent.com [agilent.com]
- 16. jascoinc.com [jascoinc.com]
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of Methoxy(methoxymethoxy)methane and Its Analogs
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into the chemical environment of atoms within a molecule. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral data for methoxy(methoxymethoxy)methane, a key acetal, and presents a comparative study with its structural analogs, dimethoxymethane and diethoxymethane. Through this comparative lens, we aim to provide a deeper understanding of the subtle yet significant spectral differences that arise from minor structural modifications.
Introduction to this compound
This compound (CAS 628-90-0), also known as bis(methoxymethyl) ether, is a formal acetal that finds utility in organic synthesis, often as a protecting group or a solvent. Its structure, featuring two methoxy groups and a central oxymethylene bridge, gives rise to a characteristic NMR spectrum. Understanding this spectral signature is crucial for reaction monitoring and product verification.
¹H and ¹³C NMR Spectral Data of this compound
While a publicly available experimental spectrum for this compound is not readily accessible, authoritative literature provides typical chemical shifts for methoxymethyl ethers, which serve as a reliable estimate for this compound.
Based on these established values, the expected ¹H NMR spectrum of this compound would exhibit two singlets. The protons of the two equivalent terminal methoxy groups (CH₃-O) are expected to resonate at approximately 3.3 ppm. The protons of the central methylene group (-O-CH₂-O-) are more deshielded due to the proximity of two oxygen atoms and are expected to appear as a singlet around 4.6 ppm.
In the ¹³C NMR spectrum, two distinct signals are anticipated. The carbon of the terminal methoxy groups is predicted to have a chemical shift of about 55 ppm, while the more deshielded central methylene carbon is expected at approximately 96 ppm.
Comparative Spectral Analysis
To better understand the spectral features of this compound, a comparison with simpler structural analogs is highly instructive. We will examine the NMR data of dimethoxymethane and diethoxymethane.
Dimethoxymethane: The Simplest Acetal Analog
Dimethoxymethane (CAS 109-87-5), also known as methylal, is the dimethyl acetal of formaldehyde. Its symmetrical structure leads to a simple yet informative NMR spectrum.
Table 1: ¹H and ¹³C NMR Spectral Data for Dimethoxymethane
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| -OCH₃ | 3.20 - 3.36[1] | Singlet | 6H | 55.0 - 56.0 |
| -O-CH₂-O- | 4.44 - 4.57[1] | Singlet | 2H | 96.0 - 97.0 |
Note: Chemical shifts are reported as ranges to reflect variations in solvent and experimental conditions.
The ¹H NMR spectrum of dimethoxymethane shows two singlets, consistent with its two distinct proton environments.[1][2] The ¹³C NMR spectrum similarly displays two peaks, corresponding to the two carbon environments.[3][4]
Diethoxymethane: Introducing Ethyl Groups
Diethoxymethane (CAS 462-95-3), or ethylal, replaces the methyl groups of dimethoxymethane with ethyl groups, introducing additional complexity in the NMR spectrum due to spin-spin coupling.
Table 2: ¹H and ¹³C NMR Spectral Data for Diethoxymethane
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| -CH₃ | 1.13 - 1.23[5] | Triplet | 6H | ~15 |
| -O-CH₂-CH₃ | 3.52 - 3.60[5] | Quartet | 4H | ~63 |
| -O-CH₂-O- | 4.55 - 4.68[5] | Singlet | 2H | ~94 |
Note: Chemical shifts are reported as ranges to reflect variations in solvent and experimental conditions.
In the ¹H NMR spectrum of diethoxymethane, the methyl protons appear as a triplet due to coupling with the adjacent methylene protons.[5] These methylene protons, in turn, are split into a quartet by the methyl protons. The central methylene protons remain a singlet. The ¹³C NMR spectrum shows three distinct signals for the three unique carbon environments.[6]
Visualizing Molecular Structures and NMR Assignments
To visually represent the structures and the relationship between the different nuclei, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Comparative summary of ¹H and ¹³C NMR data.
Experimental Protocol for NMR Spectrum Acquisition
Acquiring high-quality NMR spectra is fundamental for accurate structural analysis. The following is a standardized protocol for preparing and running a solution-state NMR sample.[7][8][9][10]
Sample Preparation
-
Sample Weighing: Accurately weigh 5-20 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[8][10] The choice of mass is a balance between achieving a good signal-to-noise ratio and avoiding issues with sample solubility and viscosity.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[8]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[8] Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[7] Suspended solids can degrade the magnetic field homogeneity, leading to broadened spectral lines.
-
Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.
Caption: Workflow for NMR Sample Preparation.
NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, the magnetic field is "shimmed" to maximize its homogeneity across the sample, which is crucial for obtaining sharp spectral lines.
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to optimize signal detection.
-
Acquisition: Set the appropriate experimental parameters, such as the number of scans, spectral width, and relaxation delay, and initiate data acquisition.
Conclusion
References
-
1,3-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation ... - Doc Brown's Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
-
NMR Sample Prepara-on. (n.d.). Retrieved January 20, 2026, from [Link]
-
13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of ... - Doc Brown's Chemistry. (2025). Retrieved January 20, 2026, from [Link]
-
How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025). Retrieved January 20, 2026, from [Link]
-
8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. (n.d.). Retrieved January 20, 2026, from [Link]
-
Diethoxymethane | C5H12O2 | CID 10024 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
-
Bis(methoxymethyl)ether | C4H10O3 | CID 12362 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
-
NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved January 20, 2026, from [Link]
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved January 20, 2026, from [Link]
-
C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 dimethyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 20, 2026, from [Link]
-
1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
C2H6O CH3OCH3 C-13 nmr spectrum of methoxymethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of dimethyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 20, 2026, from [Link]
-
Diethoxymethane - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 20, 2026, from [Link]
-
Table of Contents - The Royal Society of Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
-
Supporting Information for Angew. Chem. Int. Ed. 200461327 © Wiley-VCH 2004. (n.d.). Retrieved January 20, 2026, from [Link]
-
Bis(2-methoxyethyl) ether - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 20, 2026, from [Link]
-
bis-(Methoxymethyl)-ether;oxybis-[methoxymethane] - Optional[17O NMR] - Chemical Shifts. (n.d.). Retrieved January 20, 2026, from [Link]
-
13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of ... - Doc Brown's Chemistry. (2025). Retrieved January 20, 2026, from [Link]
-
1,3-dioxane IR spectrum : r/chemistry - Reddit. (2024). Retrieved January 20, 2026, from [Link]
-
Methane, dichloromethoxy- | C2H4Cl2O | CID 21004 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
-
Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed. (2013). Retrieved January 20, 2026, from [Link]
-
This compound;hydrochloride | C4H11ClO3 | CID 87066472. (n.d.). Retrieved January 20, 2026, from [Link]
-
Diethoxy methane from Aladdin Scientific | Biocompare.com. (n.d.). Retrieved January 20, 2026, from [Link]
-
DIETHOXYMETHANE - gsrs. (n.d.). Retrieved January 20, 2026, from [Link]
-
Tables For Organic Structure Analysis. (n.d.). Retrieved January 20, 2026, from [Link]
-
2,4,6-Trioxaheptane Eight Chongqing Chemdad Co. (n.d.). Retrieved January 20, 2026, from [Link]
-
Bis(Chloromethyl) Ether | (CH2Cl)2O | CID 10967 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. Dimethoxymethane(109-87-5) 1H NMR spectrum [chemicalbook.com]
- 2. C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 dimethyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C2H6O CH3OCH3 C-13 nmr spectrum of methoxymethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of dimethyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Dimethoxymethane(109-87-5) 13C NMR [m.chemicalbook.com]
- 5. DIETHOXYMETHANE(462-95-3) 1H NMR spectrum [chemicalbook.com]
- 6. DIETHOXYMETHANE(462-95-3) 13C NMR [m.chemicalbook.com]
- 7. sites.bu.edu [sites.bu.edu]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. organomation.com [organomation.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to the Mass Spectrometry Fragmentation of Methoxy(methoxymethoxy)methane
In the landscape of analytical chemistry, precise structural elucidation is paramount. For researchers and professionals in drug development, the ability to unequivocally identify and characterize molecules is a cornerstone of progress. Mass spectrometry (MS) stands as a principal technique in this endeavor, offering unparalleled sensitivity and structural insight. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of methoxy(methoxymethoxy)methane, a diether acetal, and objectively compares its behavior to structurally similar compounds to highlight key differentiating features for confident identification.
Introduction: The Analytical Challenge
This compound, also known as bis(methoxymethyl) ether, possesses a structure that presents a unique fragmentation puzzle. As both an acetal and a diether, its fragmentation is governed by competing pathways initiated by the presence of multiple oxygen atoms. Understanding these pathways is not merely academic; it is critical for distinguishing it from isomers and related compounds in complex matrices, a common challenge in metabolomics, environmental analysis, and process chemistry.
This guide moves beyond a simple cataloging of mass-to-charge ratios (m/z). We will explore the causal mechanisms behind the observed fragmentation, compare the spectrum of this compound with that of a simpler acetal, dimethoxymethane, and an isomeric diether, 1,2-dimethoxyethane, and provide a validated experimental protocol for acquiring high-quality data.
Core Principles of Electron Ionization (EI) Fragmentation
Electron Ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule.[1][2][3] This process involves bombarding the gas-phase molecule with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M•+).[4] This molecular ion is often unstable and rapidly undergoes a series of fragmentation reactions to produce a collection of smaller, more stable charged ions. The resulting mass spectrum is a plot of the relative abundance of these fragment ions versus their m/z ratio, creating a distinct "fingerprint" for the compound.[1]
For molecules containing heteroatoms like oxygen, the initial ionization event most commonly involves the removal of a non-bonding electron from the oxygen atom, as these are the highest energy orbitals.[5] The resulting charge localization on the oxygen atom initiates specific and predictable cleavage pathways.
Fragmentation Analysis: this compound
The structure of this compound (C₄H₁₀O₃, Molecular Weight: 106.12 g/mol ) contains three oxygen atoms, providing multiple sites for ionization and subsequent fragmentation.
Experimental Mass Spectrum Data
The electron ionization mass spectrum of this compound is characterized by the following major ions:
| m/z Ratio | Relative Intensity (%) | Proposed Fragment Ion |
| 29 | 25.8 | [CHO]⁺ |
| 31 | 21.0 | [CH₃O]⁺ |
| 45 | 100.0 | [CH₃OCH₂]⁺ |
| 59 | 11.2 | [CH₃OCH₂O]⁺ |
| 75 | 31.0 | [M - OCH₃]⁺ |
| 106 | 0.5 | [M]⁺• |
Data sourced from NIST Standard Reference Database.
Mechanistic Interpretation
The most striking feature of the spectrum is the base peak at m/z 45 . This fragment is the methoxymethyl cation ([CH₃OCH₂]⁺). Its overwhelming abundance is due to its exceptional stability. The positive charge is effectively delocalized by resonance involving the lone pair of electrons on the oxygen atom.
The fragmentation process is initiated by the formation of the molecular ion at m/z 106. Due to its instability, this peak is observed with very low abundance. The primary fragmentation pathways are driven by cleavage alpha (α) to the oxygen atoms.
Caption: Primary fragmentation pathways of Dimethoxymethane.
Comparison 2: 1,2-Dimethoxyethane
1,2-Dimethoxyethane (C₄H₁₀O₂, MW: 90.12 g/mol ) is an isomer of dimethoxymethane's bigger brother, but it is a simple diether, not an acetal. This structural difference leads to a dramatically different fragmentation pattern.
| m/z Ratio | Rel. Intensity (%) (1,2-Dimethoxyethane) | Proposed Fragment Ion |
| 29 | 16.0 | [C₂H₅]⁺ |
| 31 | 10.0 | [CH₃O]⁺ |
| 45 | 100.0 | [CH₂OCH₃]⁺ |
| 58 | 55.0 | [C₃H₆O]⁺• |
| 59 | 12.0 | [C₂H₅O₂]⁺ |
| 90 | <1 | [M]⁺• |
Data sourced from NIST WebBook.[6]
Key Differences:
-
Base Peak: Like the acetals, the base peak is m/z 45 . This indicates that the resonance-stabilized methoxymethyl cation is readily formed from ethers as well as acetals through α-cleavage. [7]* Characteristic Ether Fragment: 1,2-dimethoxyethane shows a very strong peak at m/z 58 . This is a result of a rearrangement reaction followed by cleavage, a pathway not available to the acetal structure of this compound.
-
Absence of [M-OCH₃]⁺: this compound has a prominent peak at m/z 75 ([M-OCH₃]⁺). 1,2-dimethoxyethane does not show a significant peak corresponding to the loss of a methoxy group (m/z 59 is present but less abundant and from a different pathway). This highlights a key diagnostic difference.
Experimental Protocol: GC-MS Analysis
This section provides a self-validating protocol for the analysis of volatile organic compounds like this compound using Gas Chromatography-Mass Spectrometry (GC-MS). [8][9]
Caption: Workflow for GC-MS analysis of volatile organic compounds.
Step-by-Step Methodology:
-
System Preparation:
-
Ensure the GC-MS system is tuned and calibrated according to the manufacturer's specifications.
-
Condition the GC column by running the temperature program without an injection to bleed off any contaminants.
-
-
Sample Preparation:
-
Prepare a 1000 ppm stock solution by dissolving 1 mg of this compound in 1 mL of high-purity methanol.
-
Prepare a working standard of 10 ppm by diluting the stock solution. The use of a volatile solvent like methanol is standard for such analytes. [10]3. GC Parameters:
-
Injector: Set to 250°C. Use a split ratio of 50:1 to avoid overloading the column and detector.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 40°C and hold for 2 minutes. Ramp the temperature at 10°C/min to 250°C and hold for 5 minutes. This program ensures good separation of volatile components. [11]4. MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: Acquire data from m/z 25 to 200 to cover the molecular ion and all expected fragments.
-
-
Data Analysis:
-
Integrate the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from the peak apex.
-
Compare the acquired spectrum against a reference library (e.g., NIST) for confirmation.
-
Analyze the fragmentation pattern to confirm structural assignments based on the principles outlined in this guide.
-
Conclusion
The electron ionization mass spectrum of this compound is defined by fragmentation pathways characteristic of its acetal and ether functionalities. The formation of the highly stable methoxymethyl cation ([CH₃OCH₂]⁺) at m/z 45 as the base peak is its most prominent feature. However, this peak alone is not sufficient for unambiguous identification, as it is common to many oxygen-containing compounds.
Confident structural elucidation is achieved by considering the entire fragmentation pattern in a comparative context. The presence of a significant m/z 75 peak ([M - OCH₃]⁺) and the virtual absence of a molecular ion peak are key differentiators from the simpler acetal, dimethoxymethane. Furthermore, its pattern is clearly distinguishable from its diether isomer, 1,2-dimethoxyethane, which lacks the prominent m/z 75 fragment but shows other characteristic ether fragmentation peaks. By coupling this detailed mechanistic understanding with a robust GC-MS protocol, researchers can achieve high-confidence identification of this compound in complex analytical scenarios.
References
-
Fong, C. W., & Gan, C. L. (1987). Mass Spectra of Some Acetals. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
RI DEM. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique. Retrieved from [Link]
-
Niinemets, Ü., & Kännaste, A. (2012). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. In Springer Protocols. Available at: [Link]
-
Restek. (n.d.). Dimethoxymethane: CAS # 109-87-5 Compound Information. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Method 8260B: Volatile Organic Compounds By Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
SpectraBase. (n.d.). 1,2-Dimethoxyethane Spectrum. Retrieved from [Link]
-
Chemsrc. (n.d.). dimethoxymethane | CAS#:109-87-5. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of methoxymethane. Retrieved from [Link]
-
Medistri SA. (2022). Volatile Organic Compounds (VOCs) Analysis by GC/MS. Retrieved from [Link]
-
Kim, K. H., & Kim, J. C. (2012). Comparison of GC–MS Calibration Properties of Volatile Organic Compounds and Relative Quantification Without Calibration Standards. Journal of Chromatographic Science, 50(9), 830–837. Available at: [Link]
-
ResearchGate. (2016). In the mass spectrum of 1,2-dimethoxyethane (DME, G1), how can I interpret m/z=60 fragment?. Retrieved from [Link]
-
NIST. (n.d.). Methylal. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Dimethoxymethane Spectrum. Retrieved from [Link]
-
NIST. (n.d.). Ethane, 1,2-dimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Ethane, 1,2-dimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]
-
AZoM. (2024). Electron Impact or Chemical Ionization for Mass Spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethoxymethane. Retrieved from [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
-
Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]
-
NIST. (n.d.). Methane, trimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Methane, trimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Methane, trimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Methane, dichloromethoxy-. Retrieved from [Link]
-
PubChem. (n.d.). This compound;hydrochloride. Retrieved from [Link]
-
TMP Chem. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
- 1. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 2. azom.com [azom.com]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 5. youtube.com [youtube.com]
- 6. Ethane, 1,2-dimethoxy- [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dem.ri.gov [dem.ri.gov]
- 9. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. academic.oup.com [academic.oup.com]
A Comparative Analysis of Methoxy(methoxymethoxy)methane and its Structural Isomers for Scientific Applications
In the landscape of chemical research and pharmaceutical development, the selection of appropriate solvents, reagents, and building blocks is paramount to achieving desired outcomes. Molecules with the same chemical formula, known as structural isomers, often exhibit remarkably different physical, chemical, and toxicological properties. This guide provides an in-depth comparative study of methoxy(methoxymethoxy)methane, more commonly known as dimethoxymethane (or methylal), and its key structural isomers: propane-1,2-diol, propane-1,3-diol, and 2-methoxyethanol. All share the molecular formula C₃H₈O₂, yet their distinct arrangements of atoms lead to a diverse range of applications and handling considerations critical for laboratory and industrial settings.
This document is intended for researchers, scientists, and drug development professionals, offering a technical examination of these isomers to inform experimental design and substance selection. We will explore their physicochemical properties, reactivity, applications, and toxicological profiles, supported by experimental data and established scientific literature.
Introduction to the C₃H₈O₂ Isomers
Structural isomers are compounds that have the identical molecular formula but differ in the bonding arrangement of their atoms. This seemingly subtle difference can lead to profound changes in molecular geometry, polarity, and reactivity. The four isomers under review represent distinct functional classes: an acetal, two diols, and a glycol ether.
-
This compound (Dimethoxymethane): As the dimethyl acetal of formaldehyde, this compound is characterized by two ether linkages to a central methylene group.[1] It is a highly volatile and flammable liquid.[2]
-
Propane-1,2-diol (Propylene Glycol): A diol with two hydroxyl groups on adjacent carbons, making it a viscous, hygroscopic liquid.[3][4]
-
Propane-1,3-diol (Trimethylene Glycol): Another diol, but with hydroxyl groups on the terminal carbons of a three-carbon chain.[5] This separation influences its physical properties and reactivity, particularly in polymerization.[6]
-
2-Methoxyethanol (Methyl Cellosolve): A glycol ether, this molecule possesses both an ether and a primary alcohol functional group.[7] This bifunctionality results in unique solvent properties but also significant toxicity.[7]
The structural differences are visualized below, highlighting the distinct connectivity that dictates their individual characteristics.
Caption: Decision workflow for handling C₃H₈O₂ isomers based on hazard.
Experimental Protocols for Isomer Differentiation
Distinguishing between these isomers in a laboratory setting is straightforward using standard analytical techniques. Their unique structures give rise to distinct spectroscopic signatures.
Protocol 1: Differentiation by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the four isomers and identify them based on their retention times and mass fragmentation patterns.
Methodology:
-
Sample Preparation: Prepare a 100 ppm solution of each isomer individually, and a mixed solution containing all four, in a suitable solvent (e.g., dichloromethane).
-
GC Conditions:
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 100.
-
Source Temperature: 230°C.
-
Expected Results:
-
Retention Time: Due to its extreme volatility, dimethoxymethane will elute first, followed by 2-methoxyethanol, propane-1,2-diol, and finally the highest boiling isomer, propane-1,3-diol.
-
Mass Spectra:
-
Dimethoxymethane: Will show characteristic fragments for acetals.
-
Diols: Will exhibit fragmentation patterns typical of alcohols, including loss of water.
-
2-Methoxyethanol: The mass spectrum will show a prominent peak at m/z 45, corresponding to the [CH₂OCH₃]⁺ fragment. [8]The molecular ion peak (M+) at m/z 76 may also be visible. [8]
-
Protocol 2: Differentiation by ¹H NMR Spectroscopy
Objective: To distinguish the isomers based on the chemical shifts, splitting patterns, and number of unique proton signals in their ¹H NMR spectra.
Methodology:
-
Sample Preparation: Dissolve ~10 mg of each isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
Acquisition: Acquire ¹H NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
Expected ¹H NMR Signatures:
-
Dimethoxymethane: Two singlets. One for the two equivalent methoxy groups (CH₃-O) and one for the central methylene group (-O-CH₂-O). [9]* Propane-1,2-diol: Will show more complex signals: a doublet for the methyl group, and multiplets for the methine (-CH) and methylene (-CH₂) protons, plus signals for the two hydroxyl protons (which may be broad or exchange with D₂O). [10][11]* Propane-1,3-diol: A simpler spectrum than propane-1,2-diol, showing a multiplet (quintet) for the central methylene group and a triplet for the two equivalent terminal methylene groups, plus the hydroxyl proton signals.
-
2-Methoxyethanol: Three distinct signals: a singlet for the methoxy group, and two triplets for the two non-equivalent methylene groups.
Conclusion
While sharing the same molecular formula, C₃H₈O₂, this compound and its structural isomers—propane-1,2-diol, propane-1,3-diol, and 2-methoxyethanol—are fundamentally different compounds. Their comparison underscores the critical importance of molecular structure in determining function, application, and risk. Dimethoxymethane is a volatile aprotic solvent and protecting group reagent. The propanediols are stable, non-toxic, hydrogen-bonding molecules ideal for polymerization and as safe vehicles in consumer products. 2-Methoxyethanol, while an effective solvent, carries severe health warnings that necessitate extreme caution and the consideration of safer alternatives. For the discerning scientist, a thorough understanding of these differences is not merely academic but a prerequisite for safe, effective, and innovative research.
References
-
2-Methoxyethanol. (n.d.). In Wikipedia. Retrieved from [Link]
-
2-Methoxyethanol. (2022, June 30). Australian Government Department of Climate Change, Energy, the Environment and Water. Retrieved from [Link]
-
Propane-1,2-diol. (n.d.). ChemBK. Retrieved from [Link]
-
Glycol Ethers 2-Methoxyethanol & 2-Ethoxyethanol (83-112). (n.d.). NIOSH | CDC. Retrieved from [Link]
-
Dimethoxymethane. (n.d.). In Wikipedia. Retrieved from [Link]
-
Gallwey, F. B., Hawkes, J. E., Haycock, P., & Lewis, D. (1992). 1 H NMR spectra and conformations of propane-1,2-diol, meso- and racemic butane-2,3-diols, and some alditols in non-aqueous media. Journal of the Chemical Society, Perkin Transactions 2, (11), 1979-1985. Retrieved from [Link]
-
Common Name: 2-METHOXYETHANOL HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]
-
2-Methoxyethanol | C3H8O2 | CID 8019. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Dimethoxymethane | C3H8O2 | CID 8020. (n.d.). PubChem - NIH. Retrieved from [Link]
-
1,3-Propanediol | C3H8O2 | CID 10442. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Propylene glycol. (n.d.). In Wikipedia. Retrieved from [Link]
-
(S)-propane-1,2-diol | C3H8O2 | CID 439846. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Figure S5. Mass spectrum of 2-methoxyethanol. (n.d.). ResearchGate. Retrieved from [Link]
-
DIMETHOXYMETHANE (METHYLAL). (n.d.). Ataman Kimya. Retrieved from [Link]
-
1,2-Propanediol: A Versatile Chemical with Numerous Applications. (2023, April 6). Retrieved from [Link]
-
1,3-propane diol, 504-63-2. (n.d.). The Good Scents Company. Retrieved from [Link]
-
McEachern, D. M., & Kilpatrick, J. E. (1962). Entropy and Related Thermodynamic Properties of Dimethoxymethane. The Journal of Chemical Physics, 37(10), 2450-2452. Retrieved from [Link]
-
Vaidyanathan, G., Herron, W. J., & Garvey, J. F. (1995). Mass spectrometric investigation of 2-methoxyethanol and 2-ethoxyethanol clusters: magic numbers and structural implications. The Journal of Physical Chemistry, 99(19), 7622-7629. Retrieved from [Link]
-
Propane-1,2-diol;propane-1,3-diol. (n.d.). PubChem. Retrieved from [Link]
-
1H NMR spectra and conformations of propane-1,2-diol, meso- and racemic butane-2,3-diols, and some alditols in non-aqueous media. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
2-methoxyethanol. (n.d.). Stenutz. Retrieved from [Link]
-
NP-Card for 1,2-Propanediol (NP0002688). (2020, November 23). NP-MRD. Retrieved from [Link]
-
Compound (S)-propane-1,2-diol (FDB030175). (2015, May 7). FooDB. Retrieved from [Link]
- Production of optically pure propane-1,2-diol. (n.d.). Google Patents.
-
PROPANEDIOL (PROPANDİOL). (n.d.). Ataman Kimya. Retrieved from [Link]
-
2-Methoxyethanol, TBDMS derivative. (n.d.). NIST WebBook. Retrieved from [Link]
-
Dimethoxymethane - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
1,2-Propanediol - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
propane-1,2-diol | C6H16O4 | CID 23092712. (n.d.). PubChem. Retrieved from [Link]
-
1,3-Propanediol. (n.d.). In Wikipedia. Retrieved from [Link]
-
Methylal. (n.d.). NIST WebBook. Retrieved from [Link]
-
Methylal. (n.d.). NIST WebBook. Retrieved from [Link]
Sources
- 1. Dimethoxymethane - Wikipedia [en.wikipedia.org]
- 2. Dimethoxymethane | 109-87-5 [amp.chemicalbook.com]
- 3. Propylene glycol - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. 1,3-Propanediol | C3H8O2 | CID 10442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 7. 2-Methoxyethanol - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Dimethoxymethane(109-87-5) 1H NMR [m.chemicalbook.com]
- 10. 1H NMR spectra and conformations of propane-1,2-diol, meso- and racemic butane-2,3-diols, and some alditols in non-aqueous media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. (S)-(+)-1,2-Propanediol(4254-15-3) 1H NMR [m.chemicalbook.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methoxy(methoxymethoxy)methane
Introduction: Beyond the Reagent Bottle
Methoxy(methoxymethoxy)methane, known more commonly in the laboratory by its synonyms dimethoxymethane or methylal, is a versatile acyclic acetal.[1][2] Its utility as a solvent in the manufacturing of resins, adhesives, and protective coatings, and as a protecting group for alcohols in organic synthesis, makes it a frequent presence on the modern chemist's bench.[2][3] However, its seemingly benign structure belies a triad of hazards—extreme flammability, potential for explosive peroxide formation, and moderate toxicity—that demand a rigorous and scientifically grounded approach to its handling and, most critically, its disposal.
This guide moves beyond mere procedural recitation. It is designed to instill a deep, causal understanding of the necessary protocols, empowering researchers to not only follow steps but to comprehend the chemical principles that make them imperative. Our objective is to ensure that every laboratory professional can manage this chemical from acquisition to disposal with the highest degree of safety, integrity, and regulatory compliance, thereby protecting themselves, their colleagues, and the environment.
Hazard Profile and Risk Assessment: Understanding the 'Why'
A robust disposal plan begins with a comprehensive understanding of the risks. The hazards associated with this compound are multifaceted and dictate every aspect of its lifecycle in the laboratory.
Extreme Flammability
This compound is classified as a highly flammable liquid.[4] Its vapor pressure is high, and its flash point is a dangerously low -18°C, meaning it can form an ignitable mixture with air at typical laboratory temperatures.[5] Vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a "flashback" fire.[4][6] This property is the primary driver for requirements concerning storage, handling, and spill control.
| Hazard Property | Value | Significance for Disposal |
| Flash Point | -18 °C (-0.4 °F)[5] | Vapors can ignite at or below standard room temperature. Waste containers must be kept away from all ignition sources. |
| Boiling Point | 41 - 43 °C (106 - 109 °F)[5] | High volatility leads to rapid formation of flammable vapor/air mixtures.[7] |
| Explosive Limits | Lower: 1.6% / Upper: 17.6%[5] | A wide range of vapor concentrations in air can be explosive. Proper ventilation is critical during handling and for waste accumulation areas. |
| Auto-ignition Temp. | 160°C (320°F)[8] | Can be ignited by hot surfaces like hot plates or steam lines without a direct flame or spark. |
Peroxide Formation: The Hidden Danger
Like many ethers, this compound can form explosive peroxides upon exposure to air and light, especially during prolonged storage.[9] While it is not as aggressive a peroxide former as diethyl ether or tetrahydrofuran, the risk is significant and must be managed proactively.[10][11][12] These peroxides are shock-sensitive and can detonate violently when subjected to friction, heat, or mechanical shock—such as the simple act of twisting a container cap.[10][13]
Causality: The reaction with atmospheric oxygen, often initiated by light, forms hydroperoxides and peroxides which can concentrate as the solvent evaporates.[13] This is why containers must be dated upon receipt and opening, stored in the dark, and tested for peroxides before any concentration step (like distillation) or after extended storage.[8][12][13] If white crystals are visible in the container or around the cap, do not handle it; these may be explosive peroxide crystals.[8][13]
Health and Toxicity
This compound poses inhalation and contact hazards. It is irritating to the eyes, skin, and respiratory tract.[7][14] Prolonged or repeated skin contact can cause defatting and dermatitis.[14] High concentrations of vapor can depress the central nervous system, causing dizziness, drowsiness, headache, and unconsciousness.[7][14] These health risks mandate the use of appropriate Personal Protective Equipment (PPE) during all handling and disposal operations.
Pre-Disposal Management: A Foundation of Safety
Proper disposal begins the moment the chemical enters the laboratory. Proactive management minimizes risks and ensures waste is handled safely and efficiently.
Step-by-Step Pre-Disposal Protocol
-
Date All Containers: Upon receipt, clearly label the container with the date. When the container is opened for the first time, label it again with the date opened.[8][12] This is non-negotiable for tracking peroxide formation potential.
-
Maintain Tight Seals and Proper Storage: Always store in a tightly closed, air-impermeable container to minimize exposure to atmospheric oxygen.[5][8] Store in a designated flammable liquids cabinet, away from heat, sunlight, and incompatible materials like strong oxidizing agents and acids.[3][9]
-
Implement Peroxide Testing: For containers that have been open for more than 12 months (or as per your institution's policy), testing for peroxides is mandatory before use or disposal.[8][12] Use commercial peroxide test strips. If peroxide levels exceed 30 ppm, the material should be prioritized for immediate disposal and may require specialized handling.[11] Consult your institution's Environmental Health & Safety (EHS) office.
-
NEVER Attempt to Open a Compromised Container: If a container of a peroxide-forming chemical shows signs of crystallization, a bulging cap, or is past its expiration date without testing, do not touch or attempt to open it.[13] Immediately contact your EHS office for emergency disposal.
Standard Operating Procedure: Routine Waste Disposal
This protocol applies to unused, expired, or contaminated this compound that is ready for disposal.
-
Waste Characterization: The waste must be classified as a hazardous waste. The primary hazardous characteristics are Ignitability (EPA Waste Code D001) and potentially Reactivity if peroxides are present at high concentrations.
-
Select Appropriate Waste Container:
-
Use a dedicated, properly sealed hazardous waste container intended for flammable liquids.[15]
-
The container must be constructed of a compatible material (e.g., metal or approved plastic) and be in good condition with no leaks.[16] Ground and bond metal containers during any transfer of the liquid to prevent static discharge.[17]
-
-
Labeling:
-
Clearly label the container with the words "Hazardous Waste."
-
List all chemical constituents by their full name, including "this compound" or "Dimethoxymethane."
-
Indicate the associated hazards by checking the boxes for "Flammable" and "Reactive" (if peroxides are suspected).
-
Note the accumulation start date (the date the first drop of waste was added).
-
-
Segregated Accumulation:
-
Arrange for Professional Disposal:
-
Never dispose of this compound down the drain or in regular trash.[17][18] This is illegal and poses a severe risk of fire and environmental contamination.
-
Contact your institution’s EHS department or a certified hazardous waste disposal contractor to arrange for pickup and transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[17][19][20]
-
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate fire and exposure risks.
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if the spill is large or ventilation is poor.[9][19]
-
Control Ignition Sources: Remove all sources of ignition (open flames, hot plates, sparking equipment) from the vicinity.[9]
-
Ventilate: Increase ventilation in the area by opening a chemical fume hood sash.
-
Don Appropriate PPE: At a minimum, this includes:
-
Contain and Absorb:
-
Collect and Containerize:
-
Carefully scoop the absorbed material into a compatible, sealable container.
-
Wipe the area clean with a cloth or sponge, which must also be placed in the waste container.
-
Seal and label the container as hazardous waste, clearly indicating it contains spilled this compound and absorbent material.
-
-
Arrange for Disposal: Contact your EHS office immediately for pickup of the spill cleanup materials.[21]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Decision workflow for this compound disposal.
Regulatory Framework
All disposal activities must adhere to a strict regulatory framework. In the United States, this includes:
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) governs the "cradle-to-grave" management of hazardous waste, including its identification, generation, transportation, and disposal.[22][23][24] this compound waste falls under these regulations.
-
Occupational Safety and Health Administration (OSHA): OSHA's standards, particularly 29 CFR 1910.106 for flammable liquids and 29 CFR 1910.1200 for Hazard Communication, dictate safe handling, storage, and employee training requirements.[17][25][26]
Compliance is not optional. It is a legal and ethical requirement to ensure the safety of the scientific community and the protection of our shared environment.
References
-
Material Safety Data Sheet - Dimethoxymethane, 99.5+% . Cole-Parmer. Available at: [Link]
-
The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids . AcyM. Available at: [Link]
-
1910.106 - Flammable liquids . Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Peroxide Forming Chemicals . University of California, Los Angeles - Environmental Health & Safety (EHS). Available at: [Link]
-
Ether: It's hazards and safe use . The University of Edinburgh. Available at: [Link]
-
How to Dispose of Petroleum Ether? . Environmental Marketing Services. Available at: [Link]
-
Hazardous Waste Disposal . Prof. D. R. Williams, Hope College. Available at: [Link]
-
Flammable Liquids 29 CFR 1910.106 . Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
1926.152 - Flammable liquids . Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Diethyl Ether - Standard Operating Procedure . UC Center for Laboratory Safety. Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. Available at: [Link]
-
Hazardous Waste . U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
METHYLAL - HAZARD SUMMARY . New Jersey Department of Health. Available at: [Link]
-
Peroxide Forming Compounds Reference Guide . The University of Texas at Austin - Environmental Health and Safety. Available at: [Link]
-
Methanol Disposal In Laboratories . Tradebe. Available at: [Link]
-
Waste, Chemical, and Cleanup Enforcement . U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
METHYLAL - International Chemical Safety Cards . IPCS. Available at: [Link]
-
Storing and Disposing of Flammable Liquids . Triumvirate Environmental. Available at: [Link]
-
Methylal: Specifications and Applications . Archemco. Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Dimethoxymethane . PubChem - National Institutes of Health (NIH). Available at: [Link]
-
Peroxide Forming Chemicals . University of Nevada, Reno - Environmental Health & Safety. Available at: [Link]
-
Peroxide-Forming Chemicals . Connecticut College. Available at: [Link]
-
How to Dispose of Waste Methyl Methacrylate? . Hubei Sanli Fengxiang Technology Co., Ltd. Available at: [Link]
-
This compound;hydrochloride . PubChem - National Institutes of Health (NIH). Available at: [Link]
-
Dimethoxymethane . Wikipedia. Available at: [Link]
Sources
- 1. Dimethoxymethane | C3H8O2 | CID 8020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethoxymethane - Wikipedia [en.wikipedia.org]
- 3. archemco.com [archemco.com]
- 4. fishersci.com [fishersci.com]
- 5. Dimethoxymethane - Safety Data Sheet [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. METHYLAL [training.itcilo.org]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. nj.gov [nj.gov]
- 10. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 11. ehs.msstate.edu [ehs.msstate.edu]
- 12. Peroxide Forming Chemicals | Environmental Health & Safety [ehs.missouri.edu]
- 13. Peroxide-Forming Chemicals · Connecticut College [conncoll.edu]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Hazardous Waste Disposal [cool.culturalheritage.org]
- 17. ishn.com [ishn.com]
- 18. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 19. solvent-recyclers.com [solvent-recyclers.com]
- 20. collectandrecycle.com [collectandrecycle.com]
- 21. umdearborn.edu [umdearborn.edu]
- 22. epa.gov [epa.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. epa.gov [epa.gov]
- 25. 1910.106 - Flammable liquids. | Occupational Safety and Health Administration [osha.gov]
- 26. osha.gov [osha.gov]
A Senior Application Scientist's Guide to Safely Handling Methoxy(methoxymethoxy)methane
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Methoxy(methoxymethoxy)methane, a specialized ether solvent, is a valuable reagent in complex syntheses, but its handling demands a comprehensive understanding of its properties and associated risks. This guide provides essential, field-tested procedures for its safe use, from initial preparation to final disposal, ensuring the integrity of your work and the protection of your team.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound (CAS No. 628-90-0) is classified as a highly flammable liquid and vapor (H225).[1][2] This is the primary and most immediate hazard to consider. Its high volatility and low flashpoint mean that it can readily form an ignitable mixture with air at room temperature. The causality is straightforward: an ignition source, such as a spark from static electricity or non-intrinsically safe equipment, can lead to a flash fire or explosion.
While specific toxicological data for this compound is not extensively detailed in readily available literature, its structural similarity to other ethers and acetals, like dimethoxymethane (methylal), suggests that we should treat it with caution.[1][3] Inhalation of vapors may cause respiratory tract irritation, and prolonged or repeated skin contact can lead to irritation.[1][2] Therefore, our safety protocols are designed to mitigate both the acute fire risk and potential health effects through robust containment and personal protection.
Key Hazard Summary:
| Hazard Classification | GHS Code | Implication for Handling |
| Highly Flammable Liquid | H225 | Requires strict control of ignition sources, use of explosion-proof equipment, and measures to prevent static discharge.[1][4][5][6] |
| Skin Irritation (Assumed) | H315 (by analogy) | Necessitates the use of appropriate chemical-resistant gloves and protective clothing.[1][2] |
| Eye Irritation (Assumed) | H319 (by analogy) | Mandates tightly fitting safety goggles or a face shield.[1][2] |
| Respiratory Irritation (Assumed) | H335 (by analogy) | Requires handling within a certified chemical fume hood to prevent vapor inhalation.[1][2] |
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of PPE is not a one-size-fits-all checklist; it's a dynamic risk-based decision. The core principle is to establish a barrier between you and the chemical.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound must be performed inside a properly functioning chemical fume hood.[1] This is a non-negotiable engineering control that provides primary containment of flammable and potentially harmful vapors. The fume hood's exhaust ventilation is critical to preventing the accumulation of an explosive air-vapor mixture in the lab.
Protective Ensemble
The following PPE is mandatory for all personnel handling this compound:
-
Eye and Face Protection: Tightly fitting safety goggles that conform to European Standard EN166 or OSHA 29 CFR 1910.133 are required.[1][4] For operations with a higher splash risk, such as large-volume transfers, a full-face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves are essential. The Safety Data Sheet for this compound specifies impermeable gloves that adhere to EU Directive 89/686/EEC and the EN374 standard.[1] While specific permeation data for this chemical is not widely published, nitrile gloves are often used for short-term splash protection against ethers.[7] However, it is crucial to understand that "resistant" does not mean "proof." Always inspect gloves before use and practice the proper removal technique to avoid contaminating your skin.[1] For prolonged or immersive work, heavier-duty gloves (e.g., butyl rubber or Viton™) should be considered, and a specific glove manufacturer's compatibility chart should be consulted.
-
Body Protection: A flame-retardant lab coat is required. All skin should be covered, which includes wearing long pants and closed-toe shoes.[1][5] For larger scale operations, a chemical-resistant apron or suit may be necessary.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow for this compound.
Operational Plan: Step-by-Step Safe Handling
Adherence to a strict operational protocol is paramount.
Preparation
-
Clear the Area: Ensure the chemical fume hood and surrounding area are free of clutter and ignition sources (e.g., hot plates, motors, static-generating materials).[1][6]
-
Verify Safety Equipment: Confirm that a safety shower and eyewash station are nearby and unobstructed.[4] Ensure a Class B (flammable liquids) fire extinguisher (e.g., dry chemical or carbon dioxide) is available.[1]
-
Grounding and Bonding: When transferring quantities greater than 500 mL, ground and bond the container and receiving equipment to prevent the buildup of static electricity.[1][4][5] This is a critical step to prevent spark-induced ignition.
-
Don PPE: Put on all required personal protective equipment as determined by your risk assessment.
Execution
-
Work in Fume Hood: Conduct all transfers and manipulations of this compound inside a certified chemical fume hood.[1]
-
Use Non-Sparking Tools: Employ tools made of non-sparking materials (e.g., beryllium copper, aluminum bronze) when opening or handling containers.[1][4]
-
Keep Containers Closed: Keep the container tightly closed when not in use to minimize the release of flammable vapors.[1][5]
-
Controlled Dispensing: Dispense the liquid carefully to avoid splashing.
Spill Management
-
Evacuate and Alert: In case of a spill, alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Immediately remove all sources of ignition from the area.[1]
-
Containment: Absorb the spill using an inert, non-combustible material such as sand, silica gel, or vermiculite.[1][4] Do not use combustible materials like paper towels or sawdust.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a tightly sealed, properly labeled container for hazardous waste disposal.[4]
-
Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.
Disposal Plan: A Responsible Conclusion
Chemical waste disposal is a regulated process that must be followed diligently.
-
Waste Segregation: Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a dedicated, clearly labeled hazardous waste container.
-
Container Requirements: The waste container must be in good condition, compatible with the chemical, and kept tightly closed except when adding waste.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable Liquid).
-
Storage: Store the waste container in a designated satellite accumulation area away from heat and ignition sources, and in secondary containment.
-
Arrangement for Pickup: Follow your institution's specific procedures for arranging the pickup and disposal of the waste by a licensed hazardous waste carrier. Do not discharge this chemical into the environment or drains.[1]
By integrating these safety protocols into your daily workflow, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
-
PubChem Compound Summary for CID 87066472, this compound;hydrochloride. National Center for Biotechnology Information. [Link]
-
METHYLAL (DIMETHOXY-METHANE). Occupational Safety and Health Administration (OSHA). [Link]
-
International Chemical Safety Cards (ICSC) 0454 - Dimethyl Ether. International Labour Organization. [Link]
-
Chemical Hygiene Plan. Montana Tech. [Link]
-
Kimberly-Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]
-
CAS 628-90-0 this compound Safety Information. ChemSrc. [Link]
-
Glove Chemical Compatibility Guide. Enviro Safety Products. [Link]
-
Safety Glove Chemical Compatibility Database. Cole-Parmer. [Link]
-
Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. [Link]
-
PubChem Compound Summary for CID 8020, Dimethoxymethane. National Center for Biotechnology Information. [Link]
-
Dimethoxymethane. Wikipedia. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. CAS 628-90-0 MFCD00628900-Methoxy(Methoxymethoxy)Methane 2,4,6-三噁庚烷 -LabNovo [do.labnovo.com]
- 3. Dimethoxymethane | C3H8O2 | CID 8020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
